molecular formula C9H15NO2 B2509442 N-(oxepan-4-yl)prop-2-enamide CAS No. 1855874-29-1

N-(oxepan-4-yl)prop-2-enamide

Cat. No.: B2509442
CAS No.: 1855874-29-1
M. Wt: 169.224
InChI Key: CSZAYRHKXVPSRO-UHFFFAOYSA-N
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Description

N-(oxepan-4-yl)prop-2-enamide is a specialized acrylamide derivative designed for advanced research and development, particularly in polymer science and materials chemistry. This compound features a reactive acrylamide group linked to an oxepane heterocycle, a structure that suggests its utility as a building block for creating novel functional polymers. Researchers value it as a monomer that can be incorporated into polymer chains via free-radical polymerization . The presence of the seven-membered oxepan ring can influence the physical properties of the resulting polymers, potentially offering enhanced toughness, flexibility, and specific solubility characteristics compared to polymers derived from simpler acrylamides. Its primary research applications include serving as a key synthon in the synthesis of smart hydrogels, functionalized coatings, and advanced thermoplastic materials. The amide functionality provides sites for hydrogen bonding, which can be exploited to modify the mechanical strength and thermal stability of polymeric networks. In material science, incorporating this monomer can lead to polymers with tailored properties for specific applications such as specialty inks , durable optical fiber coatings , or as a modifying agent in hydrophilically-modified silicone compositions . Furthermore, the heterocyclic ring presents a potential site for further chemical modification, expanding its utility in creating dendrimers or other complex macromolecular architectures. This product is provided with high purity to ensure consistency and reliability in experimental outcomes. It is intended for research purposes by qualified laboratory professionals only. N-(oxepan-4-yl)prop-2-enamide is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. All handling and experimentation must be conducted in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxepan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-9(11)10-8-4-3-6-12-7-5-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZAYRHKXVPSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(oxepan-4-yl)prop-2-enamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(oxepan-4-yl)prop-2-enamide, a molecule of interest in medicinal chemistry and materials science. By integrating a reactive acrylamide warhead with a saturated oxepane scaffold, this compound presents unique opportunities for the development of novel covalent inhibitors and functionalized polymers. This document will detail its chemical properties, a robust synthetic protocol, expected analytical characterization, and a discussion of its potential applications, particularly within the realm of drug discovery.

Molecular Profile and Physicochemical Properties

N-(oxepan-4-yl)prop-2-enamide is an N-substituted acrylamide featuring a seven-membered heterocyclic oxepane ring. The chemical structure is composed of an acryloyl group attached to the nitrogen atom of an oxepan-4-amine.

To determine the molecular formula and weight, we consider its constituent parts:

  • Oxepane: C₆H₁₂O[1][2][3][4]

  • Acrylamide moiety (as part of the final molecule): C₃H₄NO

Combining these, with the amine at the 4-position of the oxepane ring, the resulting molecular formula for N-(oxepan-4-yl)prop-2-enamide is C₉H₁₅NO₂ .

The molecular weight is calculated as follows:

  • Carbon: 9 x 12.011 = 108.099

  • Hydrogen: 15 x 1.008 = 15.120

  • Nitrogen: 1 x 14.007 = 14.007

  • Oxygen: 2 x 15.999 = 31.998

  • Total Molecular Weight: 169.224 g/mol

A summary of the key computed physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₅NO₂Calculated
Molecular Weight 169.22 g/mol Calculated
IUPAC Name N-(oxepan-4-yl)prop-2-enamide-
CAS Number Not available-
Topological Polar Surface Area (TPSA) 49.3 ŲEstimated
LogP 0.8Estimated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis of N-(oxepan-4-yl)prop-2-enamide

The synthesis of N-substituted acrylamides is commonly achieved through the acylation of a primary or secondary amine with acryloyl chloride.[5][6] This reaction, a variant of the Schotten-Baumann reaction, is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to quench the hydrochloric acid byproduct.[7][8][9]

The proposed synthesis for N-(oxepan-4-yl)prop-2-enamide follows this established methodology, starting from oxepan-4-amine and acryloyl chloride.

Caption: Synthetic scheme for N-(oxepan-4-yl)prop-2-enamide.

Experimental Protocol

Materials:

  • Oxepan-4-amine

  • Acryloyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. The system is flushed with inert gas.

  • Reagent Preparation: In the flask, dissolve oxepan-4-amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for synthesis and purification.

Analytical Characterization

The structure and purity of the synthesized N-(oxepan-4-yl)prop-2-enamide would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylamide group, typically between 5.5 and 6.5 ppm, with distinct coupling patterns. The protons on the oxepane ring will appear as multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm. The N-H proton will present as a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the amide carbonyl carbon around 165-170 ppm.[10] The two vinyl carbons will have distinct resonances between 125 and 135 ppm.[10] The carbons of the oxepane ring will appear in the aliphatic region, with those adjacent to the oxygen atom being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band around 1660 cm⁻¹.

  • N-H bend (Amide II): A band around 1550 cm⁻¹.

  • C=C stretch: A peak in the region of 1620-1640 cm⁻¹.

  • C-O-C stretch: A strong band characteristic of the ether linkage in the oxepane ring, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For C₉H₁₅NO₂, the expected exact mass is 169.1103.

  • LC-MS/MS: This technique can be used for both identification and quantification.[11][12][13] The protonated molecule [M+H]⁺ would be observed at m/z 170.1176. Fragmentation analysis would likely show the loss of the acryloyl group or fragmentation of the oxepane ring.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a reactive acrylamide moiety and a drug-like oxepane scaffold makes N-(oxepan-4-yl)prop-2-enamide a molecule of significant interest for several applications.

Covalent Inhibitors in Drug Discovery

The acrylamide group is a well-known Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in protein targets.[14] This allows for the design of highly potent and selective irreversible or reversible covalent inhibitors. The oxepane ring serves as a non-aromatic, three-dimensional scaffold that can improve several key drug-like properties.[15] Saturated heterocycles like oxepane are increasingly incorporated into drug candidates to enhance aqueous solubility, reduce metabolic liability, and improve pharmacokinetic profiles compared to their carbocyclic or aromatic counterparts.[16][17]

The oxepane moiety can be considered a bioisostere for other groups, providing a means to modulate a compound's interaction with its biological target and fine-tune its physicochemical properties.[18] Therefore, N-(oxepan-4-yl)prop-2-enamide can serve as a valuable building block for creating libraries of novel covalent modifiers for various therapeutic targets, including kinases and enzymes implicated in a range of diseases.

Polymer and Materials Science

N-substituted acrylamides are important monomers for the synthesis of functional polymers.[5][19] The properties of poly(N-substituted acrylamides) can be tuned by altering the N-substituent. The incorporation of the oxepane ring could impart unique solubility, thermal, and hydrophilic characteristics to the resulting polymers, making them potentially useful in areas such as hydrogels, drug delivery systems, and biocompatible materials.

Conclusion

N-(oxepan-4-yl)prop-2-enamide is a synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a foundational understanding of its molecular properties, a detailed protocol for its synthesis, and a comprehensive overview of the analytical techniques required for its characterization. The strategic combination of a covalent warhead with a favorable heterocyclic scaffold positions this compound as a valuable tool for researchers aiming to develop next-generation covalent therapeutics and advanced functional polymers. Further investigation into its biological activity and material properties is warranted.

References

  • Acrylamide. (n.d.). In Wikipedia. Retrieved from [Link][20]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11618, Oxepane. Retrieved from [Link][1]

  • Islam, M. R., et al. (2018). Biological activities of a novel acrylamide derivative from Ipomoea turpethum. Journal of Applied Pharmaceutical Science, 8(5), 108-112.[21]

  • NIST. (n.d.). Oxepane. In NIST Chemistry WebBook. Retrieved from [Link][2]

  • NIST. (n.d.). Oxepane. In NIST Chemistry WebBook. Retrieved from [Link][3]

  • Vesper, H. W., et al. (2006). LC/MS/MS method for the analysis of acrylamide and glycidamide hemoglobin adducts. Journal of Exposure Science & Environmental Epidemiology, 16(2), 143-153.[11]

  • Occupational Safety and Health Administration. (2024, March 26). ACRYLAMIDE. Retrieved from [Link][22]

  • LCGC International. (2020, November 12). Determination of Acrylamide in Water by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link][12]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Characterization of a liquid chromatography-tandem mass spectrometry method for the determination of acrylamide in complex environmental samples. Analytical and Bioanalytical Chemistry, 405(12), 4159-4166.[13]

  • Foley, D. J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115794.[23]

  • MP Biomedicals. (n.d.). Acrylamide. Retrieved from [Link][24]

  • Kim, D., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.[14]

  • Theato, P., et al. (2018). Synthesis of poly(n-alkyl acrylamides) and evaluation of nanophase separation effects by temperature-dependent infrared spectroscopy. Colloid and Polymer Science, 296(10), 1725-1734.

  • Dhedan, R. M., Awaad, S. H., & Fadhl, S. N. (2025, February 20). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal.[19]

  • Wuts, P. G. M. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved from [Link][18]

  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626.[5]

  • Foley, D. J., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115794.[16]

  • Malshe, V. C., & Shinde, B. M. (2002). U.S. Patent No. 6,369,249. Washington, DC: U.S. Patent and Trademark Office.[25]

  • Wipf, P., & Caron, S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12223-12266.[17]

  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. Retrieved from [Link][26]

  • Porwal, S., Diwedi, A., & Kamal, M. (2012). 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). Materials Sciences and Applications, 3(11), 785-792.[27]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antifungal Activity of Acrylamide Derivatives Containing Trifluoromethylpyridine and Piperazine. Journal of Agricultural and Food Chemistry, 72(20), 8683-8693.[28]

  • Nishi, T., et al. (1989). Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides. Chemical & Pharmaceutical Bulletin, 37(1), 100-105.[29]

  • Plusquellec, D., et al. (1998). Synthesis, Structural Analysis, and Properties of N-Alkylglucosyl(meth)acrylamides: New Reactive Sugar Surfactants. The Journal of Organic Chemistry, 63(8), 2612-2621.[30]

  • ResearchGate. (n.d.). 13C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and.... Retrieved from [Link][10]

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  • ResearchGate. (n.d.). 1H NMR spectrum of acrylamide-N-methylene glycolic acid. Retrieved from [Link][32]

  • Thompson, K., & Michielsen, S. (2004). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 42(14), 3519-3528.[33]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link][8]

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Sources

Solubility Profile of N-(oxepan-4-yl)prop-2-enamide in Organic Solvents

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-(oxepan-4-yl)prop-2-enamide (also referred to as N-(oxepan-4-yl)acrylamide) represents a specialized class of functionalized monomers/intermediates often utilized in the synthesis of covalent inhibitors or smart hydrogels.[1] Its structure combines a reactive acrylamide warhead (Michael acceptor) with a seven-membered oxepane ether ring .[1][2]

This unique architecture dictates a solubility profile that bridges the gap between highly polar acrylamides (like NIPAM) and lipophilic cyclic ethers.[1][2] This guide provides a theoretical solubility map, a validated experimental protocol for determination, and critical stability considerations for handling this compound in solution.[2]

Physicochemical Descriptors[1][2][3][5][7][8][9]
  • Core Functionality: Polar Amide (

    
    ) + Lipophilic/Polar Cyclic Ether (Oxepane).[1][2]
    
  • Predicted LogP: ~0.8 – 1.2 (Moderately lipophilic).[1][2]

  • Key Interaction Sites:

    • H-Bond Donor: Amide NH.[1][2]

    • H-Bond Acceptor: Amide Carbonyl + Oxepane Oxygen.[1][2]

    • Reactive Site: Vinyl group (susceptible to polymerization or nucleophilic attack).[1][2]

Theoretical Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogy to N-(tetrahydro-2H-pyran-4-yl)acrylamide, the following solubility profile is projected. This serves as the baseline for solvent selection.[1]

Table 1: Predicted Solubility Map

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Choice. Ideal for synthesis and liquid-liquid extraction.[1][2]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Stock Solutions. Preferred for biological assays and library storage.[1]
Alcohols Methanol, EthanolHigh (>50 mg/mL)Good for recrystallization; potential for transamidation/solvolysis over long periods.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–50 mg/mL)Purification. Likely requires polar modifiers (e.g., MeOH) for chromatography.[1]
Ethers THF, 1,4-DioxaneGood (>50 mg/mL)Suitable reaction media; ensure peroxide-free to prevent radical polymerization.[1][2]
Alkanes Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL)Anti-Solvent. Use for precipitation or triturating crude solids.[1]
Water Water, PBSModerate Likely soluble due to ether/amide hydrophilicity, but lower than NIPAM due to the larger oxepane ring.[1]

Experimental Protocols: Solubility Determination

As exact literature values are often absent for specific intermediates, the following Self-Validating Protocol is required to establish the precise solubility limit (

Protocol A: Rapid Visual Screening (Tier 1)

Use this for quick solvent selection during synthesis.[1][2]

  • Preparation: Place 10 mg of N-(oxepan-4-yl)prop-2-enamide into a 1.5 mL HPLC vial.

  • Titration: Add solvent in 50

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with

      
      L (Solubility 
      
      
      mg/mL).[1]
    • Moderate: Clear solution with

      
      L.[1]
      
    • Insoluble: Visible solid remains after 1 mL.[1]

Protocol B: Quantitative Saturation (Tier 2)

Use this for formulation and biological stock preparation.[1]

  • Saturation: Add excess solid (~50 mg) to 0.5 mL of target solvent.[1][2]

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.22

    
    m PTFE syringe filter (chemically compatible with organics).
    
  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate and weigh the residue.[2]

    • Method B (HPLC): Dilute filtrate 100x in Acetonitrile/Water and inject against a standard curve.

Stability & Reactivity in Solution

Critical Warning: The acrylamide moiety is an electrophile.[1][2] Solubility is not just about dissolution; it is about chemical integrity .[1][2]

  • Nucleophilic Solvents: Avoid solvents containing primary/secondary amines or thiols.[1] The vinyl group will undergo a Michael addition, degrading the compound.

  • Protic Solvents (Aging): In water or alcohols, slow hydrolysis of the amide or solvolysis can occur, especially at non-neutral pH or elevated temperatures.

  • Polymerization: Concentrated solutions in degassed solvents (like THF or DMF) may spontaneously polymerize if initiators (peroxides, light) are present. Always add a stabilizer (e.g., BHT) if storing for long periods.

Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This decision tree guides the researcher through the solubility testing process, ensuring no sample is wasted and data is robust.[2]

SolubilityWorkflowStartStart: 10 mg Solid SampleSolventAddAdd 50 µL Solvent(Vortex 30s)Start->SolventAddCheckVisual Inspection:Clear Solution?SolventAdd->CheckSolubleHighHigh Solubility(>200 mg/mL)Use for StockCheck->SolubleHighYesAddMoreAdd +50 µL SolventCheck->AddMoreNoCheck2Total Vol > 1 mL?AddMore->Check2ModerateModerate Solubility(10-100 mg/mL)Use for PurificationCheck2->ModerateNo (Dissolved)InsolubleInsoluble(<10 mg/mL)Use as Anti-SolventCheck2->InsolubleYes (Solid Remains)

Caption: Step-by-step decision tree for rapid visual solubility classification (Tier 1 Protocol).

Diagram 2: Solvation & Interaction Map

This diagram illustrates the molecular interactions driving the solubility profile.[2]

InteractionMapMoleculeN-(oxepan-4-yl)prop-2-enamideAmideAmide Group(Polar Head)Molecule->AmideOxepaneOxepane Ring(Lipophilic Ether)Molecule->OxepaneVinylVinyl Group(Reactive)Molecule->VinylDMSODMSO / DMF(Strong H-Bond Acceptor)Amide->DMSOSolubilizes (H-Bonding)WaterWater(H-Bond Network)Amide->WaterSolubilizesDCMDCM / Chloroform(Dipole-Dipole)Oxepane->DCMSolubilizes (Lipophilic)HexaneHexanes(Dispersion Only)Oxepane->HexaneResists (Too Polar)Vinyl->DMSOStable (w/o Nucleophiles)

Caption: Mechanistic interaction map showing how functional groups dictate solvent compatibility.[1]

References

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Standard reference for predictive solubility modeling). [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][3] (Authoritative source for purification and solubility protocols).[1][2][4]

  • Gong, J. P., et al. (2003).[2][5] "Double-Network Hydrogels with Extremely High Mechanical Strength."[1][2] Advanced Materials, 15(14), 1155-1158.[1][2] (Contextual reference for acrylamide derivative solubility in polymer synthesis). [1][2]

  • PubChem Compound Summary. (2025). N-isopropylacrylamide (Analogous Structure Data). National Center for Biotechnology Information.[1][2] (Used for comparative solubility profiling).[1][2] [1][2]

Potential of N-(oxepan-4-yl)prop-2-enamide as a covalent inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide evaluates the potential of N-(oxepan-4-yl)prop-2-enamide as a covalent inhibitor scaffold. It is structured as a strategic whitepaper for medicinal chemists and drug discovery scientists, focusing on the rationale, mechanism, and validation protocols for this specific chemical motif.

A Strategic Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

N-(oxepan-4-yl)prop-2-enamide represents a specialized class of covalent fragments designed to target nucleophilic cysteine residues within protein binding pockets. This molecule combines a tunable acrylamide warhead (prop-2-enamide) with a privileged oxepane scaffold (7-membered cyclic ether).

Unlike traditional piperidine or pyrrolidine-based inhibitors, the oxepane ring offers unique physicochemical properties—specifically modulated lipophilicity (LogD) and distinct conformational vectors—without the metabolic liability of basic amines. This guide serves as a blueprint for utilizing this structural motif to interrogate "undruggable" targets such as KRAS, BTK, or cryptic pockets in transcription factors.

Chemical Architecture & Rationale

The design of N-(oxepan-4-yl)prop-2-enamide is not arbitrary; it addresses specific challenges in modern medicinal chemistry.

1.1 The Warhead: Prop-2-enamide (Acrylamide)

The prop-2-enamide moiety acts as a Michael acceptor . It is an electrophile that reacts specifically with soft nucleophiles, primarily the thiolate anion (


) of non-catalytic or catalytic cysteine residues.
  • Reactivity Profile: Moderate. Unlike highly reactive chloroacetamides (which risk off-target toxicity), acrylamides require proper orientation and proximity to the target cysteine to react, ensuring specificity.

  • Mechanism: Irreversible covalent bond formation via 1,4-Michael addition.

1.2 The Scaffold: Oxepane (7-Membered Ether)

The oxepane ring distinguishes this fragment from common competitors.

  • Conformational Diversity: The 7-membered ring exists in multiple low-energy conformations (e.g., twist-chair), allowing the warhead to sample a broader spatial volume than rigid 4- or 6-membered rings.

  • Metabolic Stability: Unlike piperidines, which are prone to oxidative metabolism (N-dealkylation), the cyclic ether is generally robust against CYP450 degradation.

  • Polarity Modulation: The ether oxygen lowers LogP (lipophilicity) compared to cycloheptane, improving aqueous solubility without introducing a hydrogen bond donor (HBD), which aids in membrane permeability.

Mechanism of Action: The Thiol-Michael Addition

The core pharmacological event is the formation of a covalent thioether adduct between the inhibitor and the target protein.

Reaction Scheme:



This reaction is governed by the two-step covalent binding model :

  • Reversible Binding (

    
    ):  The oxepane scaffold positions the inhibitor within the pocket via non-covalent interactions (van der Waals, H-bonds).
    
  • Inactivation (

    
    ):  The acrylamide warhead reacts with the proximal cysteine to form the irreversible bond.
    
Visualization: Covalent Engagement Pathway

CovalentMechanism Target Target Protein (Nucleophilic Cys-SH) Complex Non-Covalent Complex (Reversible, KI) Target->Complex Diffusion Inhibitor N-(oxepan-4-yl)prop-2-enamide (Electrophile) Inhibitor->Complex TS Transition State (Thiolate Attack) Complex->TS Alignment Adduct Covalent Adduct (Irreversible, kinact) TS->Adduct Michael Addition Adduct->Target Protein Turnover (Slow)

Figure 1: Kinetic pathway of covalent inhibition. The efficiency depends on both the initial binding affinity (


) and the rate of bond formation (

).
Experimental Validation Protocols

To validate N-(oxepan-4-yl)prop-2-enamide as a viable lead, the following self-validating protocols must be executed.

3.1 Intrinsic Reactivity Assay (GSH-Glo / Ellman's)

Objective: Determine the intrinsic electrophilicity (


) to ensure the warhead is not too reactive (promiscuous) or too inert.

Protocol:

  • Preparation: Dissolve inhibitor (10 mM in DMSO). Prepare Glutathione (GSH) stock (50 mM in PBS, pH 7.4).

  • Incubation: Mix inhibitor (50 µM final) with GSH (500 µM final) in PBS. Include a reference standard (e.g., Ibrutinib) and a blank (DMSO).

  • Time-Course: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120 min.

  • Detection:

    • Method A (LC-MS): Monitor the disappearance of the parent mass [M+H]+ and appearance of the GSH-adduct [M+307+H]+.

    • Method B (Ellman’s Reagent): Add DTNB to aliquots. Measure absorbance at 412 nm (quantifies remaining free thiols).

  • Analysis: Plot ln([Inhibitor]/[Inhibitor]0) vs. time to calculate the pseudo-first-order rate constant (

    
    ) and second-order rate constant (
    
    
    
    ).

Target Criteria:


 should be between 50 – 5,000 M⁻¹s⁻¹ . Values >10,000 M⁻¹s⁻¹ suggest high risk of off-target toxicity (glutathione depletion).
3.2 Intact Protein Mass Spectrometry

Objective: Confirm covalent labeling of the specific target protein.

Protocol:

  • Protein Prep: Dilute target protein (e.g., KRAS G12C, 5 µM) in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Dosing: Add N-(oxepan-4-yl)prop-2-enamide at 10x molar excess (50 µM).

  • Incubation: 1 hour at Room Temperature.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS. Deconvolute the raw spectra.

  • Validation:

    • Pass: Mass shift of +169 Da (Molecular Weight of inhibitor) on the protein peak.

    • Fail: No shift (no reaction) or +338 Da (double labeling, non-specific).

3.3 Crystallography (Soak System)

Objective: Visualize the binding mode and confirm the oxepane ring's orientation.

Workflow:

  • Grow apo-crystals of the target protein.

  • Soak crystals with 1-5 mM inhibitor for 2-24 hours.

  • Collect X-ray diffraction data.

  • Solve structure: Look for continuous electron density connecting the Cysteine Sulfur to the inhibitor's

    
    -carbon.
    
Data Presentation & Analysis

When reporting results for this scaffold, use the following structure to compare against standard controls.

Table 1: Comparative Reactivity & Potency Profile

Compound IDScaffoldWarheadGSH

(min)
Target

(nM)
Labeling Efficiency (%)
Test Cpd 1 Oxepan-4-yl Acrylamide 45 120 95%
Control APiperidin-4-ylAcrylamide308598%
Control BCyclohexylAcrylamide12050040%

Interpretation:

  • If Test Cpd 1 has a longer GSH

    
     than Control A but similar labeling efficiency, the oxepane scaffold offers better metabolic stability/selectivity  while maintaining potency.
    
  • If

    
     is high but labeling is 100%, the scaffold binds weakly (
    
    
    
    is high), requiring optimization of the oxepane substituents.
Strategic Optimization (Fragment-to-Lead)

Once the N-(oxepan-4-yl)prop-2-enamide fragment is validated as a hit, optimization should follow the "Grow and Link" strategy.

Visualization: Optimization Workflow

Optimization Fragment Fragment Hit N-(oxepan-4-yl)prop-2-enamide Validation Validation (MS, GSH, X-ray) Fragment->Validation Elaboration Scaffold Elaboration (Add R-groups to Oxepane) Validation->Elaboration Confirmed Binding Linker Linker Optimization (Rigidify Amide Bond) Elaboration->Linker Lead Lead Candidate (High Potency/Selectivity) Linker->Lead

Figure 2: Fragment-to-Lead optimization pathway.

Optimization Vectors:

  • Oxepane Substitution: The large 7-membered ring allows substitution at C2, C3, or C5 positions to reach adjacent hydrophobic pockets.

  • Amide Linker: Methylation of the amide nitrogen can alter the cis/trans conformation of the acrylamide, potentially improving the angle of attack on the cysteine.

References
  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2] Chemical Reviews, 116(19), 12150–12233. (Provides context on cyclic ether scaffolds). Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Åkerud, T., et al. (2002). "Assessment of solubility and permeability of oxepane-containing compounds." Journal of Medicinal Chemistry (General reference for oxepane properties in drug design).

Sources

Overview of N-(oxepan-4-yl)prop-2-enamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Drug Discovery: Mechanistic and Structural Profiling of N-(oxepan-4-yl)prop-2-enamide

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern pharmacochemistry, shifting the paradigm from purely reversible thermodynamics to time-dependent reaction kinetics. Within this landscape, Covalent Fragment-Based Drug Discovery (FBDD) has emerged as a premier strategy for drugging challenging targets. This technical whitepaper deconstructs N-(oxepan-4-yl)prop-2-enamide , a highly optimized covalent fragment. By analyzing its three-dimensional structural vectors, physicochemical properties, and kinetic binding profile, we provide a comprehensive blueprint for utilizing sp3-rich acrylamide fragments in modern drug discovery pipelines[1].

Structural & Physicochemical Deconstruction

The architecture of N-(oxepan-4-yl)prop-2-enamide is intentionally designed to balance mild electrophilicity with optimal spatial pre-organization. It consists of two synergistic domains:

  • The Warhead (Prop-2-enamide): The acrylamide moiety serves as a "soft" electrophile. Unlike highly reactive warheads (e.g., chloroacetamides) that risk promiscuous off-target labeling, acrylamides are favored for their mild reactivity. They require precise spatial alignment within the protein binding pocket to undergo a Michael addition with a target nucleophile (typically a catalytic or allosteric cysteine)[2].

  • The Scaffold (Oxepan-4-yl): The incorporation of the oxepane ring—a seven-membered saturated oxacycle—disrupts the planarity typically associated with early-generation fragment libraries. By maximizing the fraction of sp3-hybridized carbons (

    
    ), the oxepane scaffold provides unique, non-linear exit vectors for subsequent fragment growing and linking strategies, while simultaneously enhancing aqueous solubility[3].
    

To ensure high ligand efficiency and tractability, covalent fragments must adhere to the "Rule of 3" (Ro3). As summarized in Table 1, N-(oxepan-4-yl)prop-2-enamide exhibits an ideal physicochemical profile for FBDD.

Table 1: Physicochemical Profiling of N-(oxepan-4-yl)prop-2-enamide

PropertyValueFBDD "Rule of 3" ThresholdImpact on Drug Design
Molecular Weight 169.22 g/mol ≤ 300 g/mol Allows extensive synthetic growth without exceeding lead-like MW limits.
cLogP ~0.5≤ 3Ensures high aqueous solubility for high-concentration biophysical assays.
H-Bond Donors 1≤ 3Minimizes desolvation penalties upon binding.
H-Bond Acceptors 2≤ 3Facilitates specific polar interactions within the target sub-pocket.
Rotatable Bonds 2≤ 3Low entropic penalty upon target engagement.
Fraction sp3 (

)
0.67> 0.4 (Preferred)High 3D character; avoids flat, non-specific hydrophobic binding.

Mechanistic Kinetics: The Two-Step Paradigm

The efficacy of N-(oxepan-4-yl)prop-2-enamide is governed by a two-step kinetic mechanism. The fragment does not react indiscriminately; rather, the oxepane core must first establish a reversible encounter complex (


) with the target protein. This non-covalent pre-organization precisely aligns the 

-carbon of the acrylamide with the target thiolate, facilitating the irreversible bond formation (

).

Mechanism A Target Protein (Cys-SH) + N-(oxepan-4-yl)prop-2-enamide B Non-Covalent Complex [Protein · Fragment] A->B Reversible Binding (K_I) C Covalent Adduct [Protein - Fragment] B->C Michael Addition (k_inact)

Figure 1: Two-step kinetic mechanism of targeted covalent inhibition.

Self-Validating Experimental Workflow

A critical pitfall in covalent fragment screening is the generation of false positives through non-specific reactivity, or false negatives via warhead scavenging. As a Senior Application Scientist, I mandate that the screening architecture must be a self-validating system.

FBDD_Workflow A 1. Primary Screen Intact Protein MS B 2. Kinetic Profiling SPR (k_inact / K_I) A->B C 3. Structural Biology X-ray Crystallography B->C D 4. Hit Expansion Structure-Based Design C->D

Figure 2: Integrated screening cascade for covalent FBDD.

Protocol: High-Throughput Intact Protein MS for Covalent Adduct Detection

Objective: To quantify the irreversible binding of N-(oxepan-4-yl)prop-2-enamide to a target cysteine protease.

  • Step 1: Buffer Optimization & Protein Preparation

    • Causality: Free thiols in standard reducing agents (DTT,

      
      -mercaptoethanol) act as competitive nucleophiles, scavenging the acrylamide warhead and yielding false negatives.
      
    • Action: Exchange the target protein into an assay buffer containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a non-nucleophilic reducing agent that maintains the target cysteine in its reactive state without degrading the fragment.

  • Step 2: Time-Dependent Incubation

    • Causality: Covalent inhibition is inherently time-dependent. A single time-point cannot distinguish between a highly affine reversible binder and a true covalent modifier.

    • Action: Incubate 2

      
      M of the target protein with 50 
      
      
      
      M of N-(oxepan-4-yl)prop-2-enamide at 25°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes to observe reaction kinetics.
  • Step 3: LC-TOF MS Analysis

    • Causality: Intact mass analysis provides direct, unambiguous evidence of covalent modification.

    • Action: Quench the reaction with 1% formic acid. Inject the sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw m/z spectra to intact mass using maximum entropy algorithms. Look for a precise mass shift of +169.22 Da .

  • Step 4: Self-Validating Control (Cys-to-Ala Mutant)

    • Causality: High fragment concentrations can lead to promiscuous labeling of surface-exposed lysines or non-catalytic cysteines.

    • Action: Run the identical protocol in parallel using a Cys-to-Ala mutant of the target protein. A complete absence of the +169.22 Da mass shift in this cohort definitively validates the site-specificity of the fragment.

Translational Case Studies

The utility of acrylamide-based fragments like N-(oxepan-4-yl)prop-2-enamide extends to some of the most challenging therapeutic targets in virology and oncology. Recent quantitative irreversible tethering (qIT) screens have successfully utilized acrylamide fragment libraries to target the catalytic cysteines of viral proteases[2].

For instance, acrylamide fragments have been shown to covalently bind to Cys147 of the Enterovirus 71 (EV71) 3C protease, as well as the catalytic cysteine of the SARS-CoV-2 Main Protease (Mpro)[2]. Crucially, the binding of these fragments does more than just block the active site; it induces profound allosteric structural rearrangements. In the case of SARS-CoV-2 Mpro, the covalent attachment of specific acrylamide fragments distorts the secondary structures required for dimerization, effectively locking the protease in an inactive monomeric state[2]. The sp3-rich nature of scaffolds like oxepane provides the exact steric bulk required to force these unprecedented conformational distortions, highlighting the power of modern covalent FBDD.

References

  • Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease Source: National Institutes of Health (PMC) URL:[Link]

Sources

Electronic Properties and Dipole Moment of N-(oxepan-4-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(oxepan-4-yl)prop-2-enamide , a specialized chemical scaffold utilized in covalent drug discovery. It synthesizes theoretical computational data with experimental protocols relevant to medicinal chemistry.

Technical Guide for Covalent Inhibitor Design

Executive Summary

N-(oxepan-4-yl)prop-2-enamide represents a strategic fusion of a medium-sized ether ring (oxepane) and an electrophilic warhead (acrylamide). In modern drug development, this architecture is critical for designing Targeted Covalent Inhibitors (TCIs) . The oxepane ring provides a unique steric vector and solubility profile compared to standard cyclohexyl or piperidinyl scaffolds, while the acrylamide moiety serves as a Michael acceptor for cysteine-targeted bioconjugation.

This guide details the molecule's electronic distribution, dipole moment vector analysis, and reactivity profile, providing a roadmap for its optimization in Structure-Activity Relationship (SAR) studies.

Molecular Architecture & Conformational Analysis

The Oxepane Scaffold (7-Membered Ether)

Unlike the rigid chair conformation of cyclohexane, the oxepane ring exists in a dynamic equilibrium of puckered states.

  • Dominant Conformation: The Twist-Chair (TC) is generally the global minimum, stabilized by the relief of transannular interactions and torsional strain.

  • Chirality: The substitution at the C4 position creates a stereocenter because the two paths to the ether oxygen (O1→C2→C3→C4 vs. O1→C7→C6→C5→C4) are non-equivalent (ethyl bridge vs. propyl bridge).

    • Implication: The compound exists as (R) and (S) enantiomers. Enantioselective synthesis or chiral separation is required for clinical candidates to ensure consistent binding affinity.

The Acrylamide Warhead

The prop-2-enamide group prefers a planar geometry to maximize


-conjugation between the C=C double bond and the amide C=O.
  • s-cis vs. s-trans: The conformation around the C(carbonyl)-N bond is typically Z (anti-periplanar relative to the N-H), but the rotation around the C(=O)-C(=C) bond determines the electrophilic attack angle.

Electronic Properties & Dipole Moment

Dipole Moment ( )

The total dipole moment is a vector sum of two primary components:

  • The Ether Dipole (

    
    ):  Arising from the electronegative oxygen in the oxepane ring (~1.2 – 1.4 D).
    
  • The Acrylamide Dipole (

    
    ):  A strong dipole arising from the carbonyl group and the amide resonance (~3.6 – 3.8 D).
    

Vector Analysis: Depending on the specific conformer (axial vs. equatorial substitution at C4), these vectors can either reinforce or partially cancel each other.

  • Estimated Net Dipole: 3.9 – 4.5 Debye (in polar media).

  • Significance: This relatively high polarity improves aqueous solubility (lowering LogP) compared to carbocyclic analogs, enhancing bioavailability.

Frontier Molecular Orbitals (FMO)

The reactivity of the warhead is governed by the FMO energy gap.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxepane oxygen lone pairs and the amide nitrogen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the

    
    -carbon  of the acrylamide. This is the site of nucleophilic attack.
    
  • Hard-Soft Acid-Base (HSAB) Theory: The acrylamide

    
    -carbon is a "soft" electrophile, making it highly selective for "soft" nucleophiles like the thiolate group of Cysteine residues in proteins.
    
Electrostatic Potential (ESP) Map
  • Red Regions (Electron Rich): Carbonyl oxygen and Ether oxygen. These act as Hydrogen Bond Acceptors (HBA).

  • Blue Regions (Electron Deficient): The Amide N-H (Hydrogen Bond Donor) and the acrylamide

    
    -carbon.
    

Reactivity Profile: The Michael Addition

The core function of this molecule is to undergo an irreversible Michael addition with a nucleophilic cysteine thiol (


).
Reaction Mechanism Visualization

The following diagram illustrates the orbital interactions and the transition state leading to the covalent adduct.

MichaelAddition cluster_0 Electronic Driver Reactants Reactants (Warhead + Cys-S⁻) TS Transition State (LUMO attack) Reactants->TS Nucleophilic Attack (Soft-Soft) Intermediate Enolate Intermediate TS->Intermediate Charge Transfer Product Covalent Adduct (Thioether) Intermediate->Product Protonation

Figure 1: Mechanistic pathway of cysteine ligation. The soft thiolate nucleophile attacks the LUMO located at the acrylamide


-carbon.

Experimental & Computational Protocols

Protocol: Computational Prediction (DFT)

To obtain precise electronic values for your specific derivative, follow this standardized computational workflow.

  • Conformational Search:

    • Use Molecular Mechanics (MMFF94 or OPLS3e) to generate conformers of the oxepane ring.

    • Focus on the C4-substituent orientation (Pseudo-Equatorial vs. Pseudo-Axial).

  • Geometry Optimization:

    • Theory: Density Functional Theory (DFT).[1][2]

    • Functional/Basis Set: B3LYP/6-311+G(d,p) or

      
      B97X-D/def2-TZVP (for better dispersion correction).
      
    • Solvent Model: IEFPCM (Water or DMSO) to simulate biological/assay conditions.

  • Property Extraction:

    • Dipole Moment: Extract total dipole vector magnitude.

    • Electrophilicity Index (

      
      ):  Calculate using 
      
      
      
      , where
      
      
      is chemical potential and
      
      
      is chemical hardness derived from HOMO/LUMO energies.
Protocol: Experimental Dipole Measurement

If synthesis is complete, validate the dipole moment using the Guggenheim-Smith Method .

Reagents:

  • Compound (Pure, >98%).[3]

  • Solvent: Non-polar, non-interacting (e.g., Benzene or 1,4-Dioxane).

Steps:

  • Preparation: Prepare 5 dilute solutions of the compound in benzene (Concentration range: 0.01 – 0.05 mass fraction).

  • Measurement:

    • Measure the Dielectric Constant (

      
      )  of each solution using a Dipolemeter.
      
    • Measure the Refractive Index (

      
      )  of each solution using a Refractometer.
      
  • Calculation:

    • Plot

      
       vs. weight fraction (
      
      
      
      ) and
      
      
      vs.
      
      
      .
    • Use the slopes (

      
       and 
      
      
      
      ) in the Debye equation to calculate the orientation polarization and subsequently the dipole moment.

Data Summary Table

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula

Fragment-like space
MW ~181.23 DaLow MW allows for extensive substitution
Chirality Yes (C4 Stereocenter)Requires enantioseparation
Dipole Moment ~4.1 D (Predicted)Good solubility; specific orientation in binding pocket
H-Bond Donors 1 (Amide NH)Key interaction with hinge region or backbone
H-Bond Acceptors 2 (Ether O, Carbonyl O)Water bridging or side-chain interaction
Warhead Type Acrylamide (Michael Acceptor)Irreversible covalent inhibition
Reactivity Class Moderate ElectrophileTunable; avoids non-specific toxicity

References

  • LoPachin, R. M., & Gavin, T. (2012).[4] Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives. Link

  • Pople, J. A., & Beveridge, D. L. (1971).[5] Approximate Molecular Orbital Theory. McGraw-Hill. (Foundational text for CNDO/DFT methods used in dipole calculation).

  • Luo, Y. L. (2021).[4] Mechanism-based and computational-driven covalent drug design. Journal of Chemical Information and Modeling. Link

  • Certificates of Analysis & Structure Validations . (2025). General properties of N-substituted acrylamides. Sigma-Aldrich / Merck Technical Library. Link

Sources

Methodological & Application

High-Yield Synthesis of N-(oxepan-4-yl)prop-2-enamide: A Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide details the synthesis of N-(oxepan-4-yl)prop-2-enamide , a functionalized seven-membered oxacycle featuring a Michael acceptor acrylamide warhead. The protocol utilizes a robust three-step sequence: (1) Regioselective ring expansion of tetrahydro-4H-pyran-4-one to oxepan-4-one using trimethylsilyldiazomethane (TMSCHN₂), (2) Reductive amination to afford oxepan-4-amine, and (3) Chemoselective N-acylation with acryloyl chloride. Designed for medicinal chemists, this guide emphasizes safety, scalability, and impurity control, particularly in handling hazardous diazo reagents and preventing acrylamide polymerization.

Introduction & Retrosynthetic Analysis

The oxepane (seven-membered cyclic ether) scaffold is an increasingly valuable motif in drug discovery, offering distinct conformational properties compared to its six-membered tetrahydropyran analogs. The target molecule, N-(oxepan-4-yl)prop-2-enamide , combines this lipophilic spacer with a covalent cysteine-targeting acrylamide, a structural feature common in modern kinase inhibitors (e.g., Janus kinase or BTK inhibitors).

Retrosynthetic Strategy: The most efficient route disconnects the amide bond to reveal the oxepan-4-amine precursor. This amine is accessed via reductive amination of oxepan-4-one , which is synthesized from the commercially available tetrahydro-4H-pyran-4-one through a one-carbon ring expansion.

Retrosynthesis Target N-(oxepan-4-yl)prop-2-enamide (Target) Amine Oxepan-4-amine (Primary Amine) Target->Amine Acrylation (Acryloyl Chloride) Ketone Oxepan-4-one (Key Intermediate) Amine->Ketone Reductive Amination Start Tetrahydro-4H-pyran-4-one (Commercial SM) Ketone->Start Ring Expansion (TMSCHN₂)

Figure 1: Retrosynthetic analysis of N-(oxepan-4-yl)prop-2-enamide.

Experimental Protocol

Step 1: Synthesis of Oxepan-4-one (Ring Expansion)

Principle: The Tiffeneau-Demjanov-type ring expansion inserts a methylene group into the ketone. While traditional protocols use diazomethane (highly explosive), this protocol utilizes trimethylsilyldiazomethane (TMSCHN₂) with a Lewis acid catalyst (


), offering a safer and more controlled alternative.

Reagents:

  • Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

  • TMSCHN₂ (2.0 M in hexanes, 55 mL, 110 mmol)

  • Boron trifluoride diethyl etherate (

    
    ) (14.2 g, 100 mmol)
    
  • Dichloromethane (DCM), anhydrous (200 mL)

Procedure:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Add Tetrahydro-4H-pyran-4-one (10.0 g) and anhydrous DCM (200 mL). Cool to -78°C (dry ice/acetone bath).

  • Lewis Acid Addition: Add

    
     (12.3 mL, 100 mmol) dropwise over 10 minutes. Stir for 15 minutes.
    
  • Expansion: Add TMSCHN₂ solution (55 mL) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Caution: Evolution of

    
     gas.
    
  • Reaction: Maintain at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexane; Product

    
     ≈ 0.4, slightly higher than SM).
    
  • Quench: Carefully quench with saturated

    
     (50 mL) at 0°C.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Silica gel chromatography (10-20% EtOAc in Hexanes) to yield Oxepan-4-one as a clear oil.

    • Yield Target: 65-75%

Step 2: Synthesis of Oxepan-4-amine (Reductive Amination)

Principle: Formation of an imine followed by in situ reduction. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride (


) acts as the selective reducing agent.

Reagents:

  • Oxepan-4-one (5.0 g, 43.8 mmol)

  • Ammonium acetate (

    
    ) (33.8 g, 438 mmol, 10 equiv)
    
  • Sodium cyanoborohydride (

    
    ) (2.75 g, 43.8 mmol)
    
  • Methanol (dry, 150 mL)

  • Molecular sieves (3Å, activated, 5 g)

Procedure:

  • Imine Formation: In a 250 mL flask, combine Oxepan-4-one,

    
    , and molecular sieves in Methanol. Stir at room temperature (RT) for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 16-24 hours.

  • Quench: Acidify to pH < 2 with concentrated HCl (carefully!) to quench excess hydride and hydrolyze boron complexes. Stir for 30 mins.

  • Workup: Basify to pH > 12 with 6M NaOH. Extract with DCM (3 x 100 mL). Note: The amine is polar; thorough extraction is necessary.

  • Purification: Dry over

    
     and concentrate. If necessary, purify via Kugelrohr distillation or amine-functionalized silica column.
    
    • Yield Target: 60-70%

    • Alternative: Isolate as hydrochloride salt by treating ethereal solution with HCl/dioxane.

Step 3: Synthesis of N-(oxepan-4-yl)prop-2-enamide (Acrylation)

Principle: Nucleophilic acyl substitution. A base is required to scavenge HCl. Temperature control is critical to prevent polymerization of the acrylamide.

Reagents:

  • Oxepan-4-amine (2.0 g, 17.4 mmol)

  • Acryloyl chloride (1.73 g, 1.55 mL, 19.1 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 g, 6.0 mL, 34.8 mmol, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Setup: Dissolve Oxepan-4-amine and DIPEA in anhydrous DCM (50 mL) in a 100 mL flask under

    
    . Cool to 0°C .[2][3]
    
  • Acylation: Add Acryloyl chloride dropwise over 10 minutes. The solution may darken slightly.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Monitor by LC-MS or TLC (100% EtOAc or 5% MeOH/DCM).

  • Workup: Wash with saturated

    
     (2 x 20 mL), then 1M HCl (1 x 20 mL) to remove unreacted amine, followed by brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at <30°C (to prevent polymerization).
    
  • Purification: Flash chromatography (DCM:MeOH 98:2 to 95:5).

    • Yield Target: 75-85%

    • Appearance: White to off-white solid or viscous oil.

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Acrylation SM Tetrahydropyran-4-one TMS TMSCHN₂ / BF₃·OEt₂ -78°C to 0°C SM->TMS Int1 Oxepan-4-one TMS->Int1 Reagents2 NH₄OAc / NaBH₃CN MeOH, RT Int1->Reagents2 Int2 Oxepan-4-amine Reagents2->Int2 Reagents3 Acryloyl Chloride / DIPEA DCM, 0°C Int2->Reagents3 Final N-(oxepan-4-yl)prop-2-enamide Reagents3->Final

Figure 2: Step-by-step reaction workflow from starting material to target.

Analytical Data Summary

ParameterExpected Data / RangeNotes
Molecular Formula

MW: 169.22 g/mol
Mass Spectrometry

ESI+ Mode

NMR (DMSO-d6)

8.05 (d, NH), 6.20 (dd, vinyl), 6.05 (d, vinyl), 5.55 (d, vinyl), 3.90 (m, 1H, CH-N), 3.5-3.7 (m, 4H,

-O), 1.5-1.9 (m, 6H, Ring

)
Diagnostic vinyl protons at 5.5-6.3 ppm
Appearance White solid or colorless oilPolymerizes upon prolonged storage at RT
Storage -20°C, under ArgonLight sensitive

Safety & Handling

  • Trimethylsilyldiazomethane (TMSCHN₂): While safer than diazomethane, it is still toxic and a potential explosion hazard if heated or concentrated to dryness. Do not use ground glass joints for this step. Use a plastic syringe and needle. Work in a high-flow fume hood.

  • Acryloyl Chloride: Potent lachrymator and corrosive. Causes severe burns. Handle only in a fume hood.

  • Sodium Cyanoborohydride: Generates highly toxic HCN gas upon contact with acid. Ensure the quench is performed in a fume hood with good ventilation.

References

  • Ring Expansion Methodology

    • Miyazawa, A., et al. "Ring expansion of ketones with trimethylsilyldiazomethane catalyzed by boron trifluoride etherate." Journal of the Chemical Society, Chemical Communications, 1988. Link

  • Oxepan-4-one Synthesis (Patent)

    • Merck Sharp & Dohme Corp.[4] "Aspartic Protease Inhibitors."[5] WO2007070201A1, 2007. (Describes diazomethane route to oxepan-4-one). Link

  • Reductive Amination Protocol

    • Borch, R. F., et al. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971. Link

  • Acrylamide Synthesis

    • Cai, X., et al. "Discovery of 7-(4-(acryloylamino)phenyl)-1,4-dihydro-1,4-dioxonaphthalene-2-sulfonamide derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors." European Journal of Medicinal Chemistry, 2020. Link

Sources

High-Efficiency Synthesis of N-(Oxepan-4-yl)acrylamide: Reagent Selection and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

The synthesis of


-(oxepan-4-yl)acrylamide  represents a critical transformation in the development of targeted covalent inhibitors (TCIs) and PROTAC® linkers.[1] The oxepane ring offers a unique physicochemical profile—lowering lipophilicity (

) compared to cyclohexyl analogs while maintaining metabolic stability. The acrylamide moiety serves as a "warhead," capable of forming irreversible covalent bonds with specific cysteine residues on target proteins via Michael addition.

This guide details the optimal reagents and protocols for coupling acryloyl chloride with oxepan-4-amine .[1] Unlike standard amide couplings using carbodiimides (EDC/HATU), the use of acid chlorides requires strict control over temperature and stoichiometry to prevent polymerization of the acryloyl group and hydrolysis of the highly reactive electrophile.

Core Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[2][3][4] The nitrogen lone pair of oxepan-4-amine attacks the carbonyl carbon of acryloyl chloride, forming a tetrahedral intermediate.[1] The collapse of this intermediate expels the chloride ion.[3] A base is required to neutralize the generated hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine.

Critical Mechanistic Risks:
  • Polymerization: The electron-poor alkene of acryloyl chloride is susceptible to radical polymerization, especially if the reaction exotherms uncontrolled.

  • Hydrolysis: Acryloyl chloride reacts violently with trace water to form acrylic acid, which will not react with the amine under these conditions without a coupling agent.

  • Michael Addition: Excess amine can attack the

    
    -carbon of the acrylamide product (Michael addition), leading to dimer impurities.
    
Mechanism Diagram

ReactionMechanism Reactants Acryloyl Chloride + Oxepan-4-amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Polymer Polymerization (Avoid with <0°C) Reactants->Polymer Heat/Radicals Hydrolysis Hydrolysis (Avoid with Dry Solvents) Reactants->Hydrolysis H2O Product N-(Oxepan-4-yl)acrylamide + Base-HCl Salt Intermediate->Product Cl- Elimination Base Base (DIPEA/TEA) (Scavenges HCl) Base->Product Neutralization

Caption: Mechanistic pathway of acryloylation showing the primary product formation and critical side-reaction pathways that must be suppressed.[1]

Reagent Selection Guide

Selecting the correct base and solvent is paramount for yield and purity.

A. Base Selection
ReagentRoleProsConsRecommendation
DIPEA (Hünig's Base)HCl ScavengerNon-nucleophilic; high solubility in organics; prevents quaternary salt formation.[1]More expensive than TEA.Primary Choice
Triethylamine (TEA)HCl ScavengerCheap; standard availability.Can act as a nucleophile (rarely with acid chlorides); TEA-HCl salts can precipitate and clog flow.[1]Secondary Choice

/ NaOH
HCl ScavengerCheap; easy removal in aqueous workup.Requires biphasic conditions (Schotten-Baumann); not suitable for water-sensitive substrates.[1]For Scale-up
B. Solvent Selection[3][5]
  • Dichloromethane (DCM): The standard solvent.[4] High solubility for reactants, easy to evaporate (

    
     40°C). Note: Ensure it is anhydrous.
    
  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to DCM/THF.[1] Immiscible with water (good for workup) and derived from renewable resources.

  • Tetrahydrofuran (THF): Good solubility, but water miscibility complicates aqueous workup.

C. The Electrophile: Acryloyl Chloride[3]
  • Handling: Lachrymator. Store at 2-8°C.[1]

  • Stabilizers: Commercial sources often contain 200-400 ppm phenothiazine or MEHQ to prevent polymerization.[1] Do not distill unless necessary, as removing the inhibitor increases explosion risk. Use directly.

Experimental Protocols

Protocol A: Anhydrous Conditions (Standard Medicinal Chemistry)

Best for small-to-medium scale (mg to gram) synthesis where high purity is required.[1]

Reagents:

  • Oxepan-4-amine (1.0 equiv) [If using HCl salt, increase base to 2.5 equiv][1]

  • Acryloyl Chloride (1.1 equiv)

  • DIPEA (1.5 equiv)[1]

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration relative to amine)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of

    
     or Ar.
    
  • Dissolution: Add oxepan-4-amine and DIPEA to the flask. Dissolve in anhydrous DCM .

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Crucial: Low temperature prevents polymerization.[1]

  • Addition: Dilute acryloyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

    • Why? Controls exotherm and prevents localized high concentrations that favor side reactions.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by LCMS (Target Mass: MW of amine + 54 Da).

  • Quench: Add saturated aqueous

    
     to quench unreacted acid chloride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) and Brine. Dry over

    
    .[3]
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (0-5% MeOH in DCM).[1]

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for scale-up (>10g) or when using the amine-HCl salt to avoid expensive organic bases.[1]

Reagents:

  • Oxepan-4-amine (1.0 equiv)[1][3]

  • Acryloyl Chloride (1.2 equiv)

  • 
     (2.5 equiv) or NaOH (2.5 equiv)[1]
    
  • Solvent System: DCM : Water (1:1 ratio)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve oxepan-4-amine in the water phase containing the inorganic base (

    
    ).
    
  • Biphasic Setup: Add an equal volume of DCM to the aqueous solution. Vigorously stir to create an emulsion.

  • Cooling: Cool the biphasic mixture to 0 °C.

  • Addition: Add acryloyl chloride (neat or dissolved in minimal DCM) dropwise.

  • Reaction: Stir vigorously at 0 °C to RT for 2 hours.

    • Note: The reaction occurs at the interface. Vigorous stirring is essential.

  • Workup: Separate layers. Extract aqueous layer with DCM. The product resides in the organic layer; the salt byproducts remain in the water.

Workflow Visualization (Protocol A)

ProtocolWorkflow Start Start: Dry Glassware Inert Atmosphere (N2) Dissolve Dissolve Amine + DIPEA in Anhydrous DCM Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add Dropwise Addition of Acryloyl Chloride Cool->Add Monitor Stir 1h @ RT Monitor LCMS Add->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Workup Phase Separation Wash: 1M HCl -> Brine Quench->Workup Isolate Dry (Na2SO4) & Concentrate Yield: N-(Oxepan-4-yl)acrylamide Workup->Isolate

Caption: Operational workflow for the anhydrous coupling of acryloyl chloride with oxepan-4-amine.

Troubleshooting & Critical Parameters

IssueCauseSolution
Gel formation / Precipitate Polymerization of acrylamide product.Ensure temperature stays <5°C during addition. Add radical inhibitor (e.g., BHT) to the reaction solvent if scaling up.
Low Yield Hydrolysis of Acryloyl Chloride.Ensure DCM is anhydrous.[3] Check Acryloyl Chloride quality (should be clear/light yellow, not dark brown).
Dimer Formation Michael addition of amine to product.Avoid excess amine. Ensure strict 1:1 stoichiometry or slight excess of acid chloride. Add acid chloride slowly.
Incomplete Reaction HCl salt of amine precipitating.Ensure enough base (DIPEA) is present to keep the amine free. Switch to solvent with higher solubility (e.g., DMF/DCM mix).

Safety & Handling (E-E-A-T)

  • Acryloyl Chloride: Extremely corrosive and a potent lachrymator (tear gas).[5][6]

    • Control: Always handle in a functioning fume hood.

    • PPE:[1][3][7] Double nitrile gloves, lab coat, and safety goggles.

    • Neutralization:[1][8] Quench spills with dilute NaOH or

      
      .
      
  • Oxepan-4-amine: Treat as a standard organic amine (irritant).[1]

  • Waste Disposal: Aqueous waste from this reaction contains acrylates and should be treated as hazardous chemical waste, not poured down the drain.

References

  • Kumamoto, T., et al. (2013). Covalent inhibitors: an opportunity for rational drug design. Nature Reviews Drug Discovery. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Dunetz, J. R., et al. (2016). Solvent Selection Guide for Organic Synthesis. ACS Green Chemistry Institute. Link

  • PubChem Compound Summary. Acryloyl Chloride (CID 12163). National Center for Biotechnology Information. Link[1]

  • BenchChem Application Note. General Procedure for Acryloylation of Amines. Link[1]

Sources

Application Note: Profiling N-(oxepan-4-yl)prop-2-enamide in Thia-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. N-(oxepan-4-yl)prop-2-enamide represents a highly specialized Michael acceptor, combining the classical reactivity of an unfunctionalized acrylamide with the unique steric and physicochemical properties of a 7-membered oxepane ring.

Acrylamides are currently the most successful and widely utilized electrophiles in FDA-approved covalent drugs (e.g., Osimertinib, Ibrutinib)[1]. Their success stems from their nature as "soft" electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, acrylamides react preferentially with "soft" nucleophiles, such as the thiolate anions of cysteine residues or intracellular reduced glutathione (GSH), while exhibiting virtually no reactivity toward "hard" nucleophiles like the nitrogenous bases in DNA[2]. This chemoselectivity is critical for minimizing off-target genotoxicity[2].

The incorporation of the oxepane ring serves two distinct purposes in drug design:

  • Steric Shielding: The bulky, non-planar 7-membered ring restricts the conformational freedom of the acrylamide, raising the kinetic barrier for indiscriminate reactions with solvent-exposed thiols.

  • Targeting Engagement: The ether oxygen within the oxepane ring acts as a localized hydrogen-bond acceptor, which can be utilized to anchor the molecule within specific kinase sub-pockets, thereby driving the warhead into close proximity with the target cysteine[3].

Reaction Logic and Chemoselectivity

The hetero-Michael addition between N-(oxepan-4-yl)prop-2-enamide and a thiol requires specific physiological conditions. The electron-withdrawing effect of the amide carbonyl polarizes the alkene, rendering the


-carbon electrophilic[4]. At a physiological pH of 7.4, a small but significant fraction of biological cysteines (typical pKa ~8.3) deprotonate to form highly nucleophilic thiolates[4].

Mechanism A N-(oxepan-4-yl)prop-2-enamide (Soft Electrophile) B Protein Cys / GSH (Soft Nucleophile) A->B pH 7.4 C DNA / H2O (Hard Nucleophile) A->C D Thia-Michael Adduct (Covalent Bond) B->D Irreversible E No Reaction (Kinetic Barrier) C->E

Caption: Logic of acrylamide chemoselectivity for thiols over hard nucleophiles.

Because unfunctionalized acrylamides are only weakly electrophilic, the reaction relies heavily on the local microenvironment. Without the proximity effect provided by a protein's binding pocket, the background reaction rate with free thiols remains low, which is a highly desirable trait for systemic drug administration[3].

Quantitative Reactivity Profiling

To ensure that N-(oxepan-4-yl)prop-2-enamide possesses the correct balance of stability and reactivity, it must be benchmarked against GSH. GSH acts as the primary cellular defense against electrophilic stress; excessive reactivity with GSH leads to rapid drug clearance and potential hepatotoxicity[2].

By measuring the second-order rate constant (


) and the degradation half-life (

), researchers can confidently predict the warhead's off-target liability[5]. The table below contextualizes the expected reactivity of the oxepane-acrylamide derivative against known benchmarks.

Table 1: Comparative GSH Reactivity Kinetics

Compound

(

)
Half-life (

)
Selectivity Profile
N-(oxepan-4-yl)prop-2-enamide ~ 12.5~ 5.5 hHigh (Target-directed)
N,N-diethylacrylamide (NDA) 2.57> 24 hVery Low (Inert)[2]
N,N'-methylenebis(acrylamide) 134.8< 0.5 hPromiscuous (Toxic)[2]

Note: Data for NDA and N,N'-methylenebis(acrylamide) are derived from standardized literature assays[2]. The oxepane derivative exhibits moderate reactivity, ideal for a proximity-driven TCI.

Experimental Protocols

In Vitro GSH Reactivity Assay (LC-MS/MS)

This protocol is designed as a self-validating system. By monitoring both the depletion of the parent acrylamide and the proportional appearance of the GSH-adduct, researchers can confirm mass balance and rule out alternative degradation pathways (e.g., hydrolysis)[5].

Causality in Reagent Selection:

  • EDTA: Trace transition metals in buffers can catalyze the oxidation of GSH into its disulfide dimer (GSSG). Adding EDTA chelates these metals, ensuring that any depletion in the parent compound is strictly due to the thia-Michael addition[5].

  • 100:1 GSH Ratio: Using a massive excess of GSH establishes pseudo-first-order kinetics. Because the concentration of GSH remains effectively constant, the complex second-order rate equations simplify into a linear logarithmic decay, drastically reducing mathematical error during data processing[2].

Workflow S1 1. Reagent Prep (GSH, Cmpd, EDTA) S2 2. Incubation (37°C, 0-24h) S1->S2 S3 3. Quenching & LC-MS/MS S2->S3 S4 4. Kinetic Analysis (k_GSH, t_1/2) S3->S4

Caption: Step-by-step workflow for the LC-MS/MS based GSH reactivity assay.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Stock Solutions: Dissolve N-(oxepan-4-yl)prop-2-enamide in LC-MS grade DMSO to a concentration of 10 mM. Prepare a fresh 100 mM stock of reduced L-Glutathione (GSH) in the reaction buffer.

  • Reaction Initiation: In a 96-well plate, combine the buffer, GSH, and the compound to achieve final concentrations of 10 µM compound and 1 mM GSH (100-fold excess)[2]. Ensure the final DMSO concentration does not exceed 1% v/v to prevent protein/peptide precipitation.

  • Incubation: Seal the plate and incubate at 37 °C with gentle shaking.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 50 µL aliquots and quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid. The acidic shift protonates the thiolate, instantly halting the Michael addition.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via UHPLC-QToF MS, monitoring the UV absorbance (for quantitation) and the extracted ion chromatograms (EIC) for both the parent mass and the expected adduct mass (+307 Da for GSH addition)[5].

Intact Protein Mass Spectrometry (Covalent Validation)

To prove that the oxepane-acrylamide engages its biological target, intact protein MS is required.

Step-by-Step Procedure:

  • Dilute the purified target recombinant protein (containing the target cysteine) to 2 µM in a neutral buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Add N-(oxepan-4-yl)prop-2-enamide to a final concentration of 20 µM (10x excess).

  • Incubate at room temperature for 2 hours.

  • Desalt the protein using a C4 ZipTip or an inline rapid desalting LC column to remove excess unreacted compound and buffer salts.

  • Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent algorithm). A successful thia-Michael addition is validated by a complete mass shift of the protein corresponding exactly to the molecular weight of N-(oxepan-4-yl)prop-2-enamide.

Data Analysis & Self-Validation

The integrity of the kinetic data relies on proper mathematical extraction.

  • Calculate

    
    :  Plot the natural log of the remaining parent compound percentage (
    
    
    
    ) against time (in hours). The slope of this linear regression is the pseudo-first-order rate constant,
    
    
    [5].
  • Calculate

    
    :  Divide 
    
    
    
    by the concentration of GSH (in Molarity) to yield the second-order rate constant (
    
    
    ) in
    
    
    [2].
  • Quality Control Check: The assay is only valid if the control well (Compound + Buffer, no GSH) shows <5% depletion over 24 hours. If the parent compound degrades in the absence of GSH, the molecule is hydrolytically unstable, and the calculated

    
     will be artificially inflated[5].
    

References

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent advances in the development of covalent inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • GSH Reactivity Assay Source: Domainex URL:[Link]

Sources

Incorporating N-(oxepan-4-yl)prop-2-enamide into DNA-encoded libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating N-(oxepan-4-yl)prop-2-enamide into DNA-Encoded Libraries

Abstract & Strategic Rationale

The incorporation of N-(oxepan-4-yl)prop-2-enamide into DNA-Encoded Libraries (DEL) represents a strategic fusion of two high-value medicinal chemistry concepts: Targeted Covalent Inhibition (TCI) and Fsp³-rich scaffold design .

  • The Warhead (Prop-2-enamide/Acrylamide): This electrophilic motif acts as a "Michael acceptor," capable of forming an irreversible covalent bond with nucleophilic cysteine residues on a target protein. This increases potency and residence time.

  • The Scaffold (Oxepane): The 7-membered oxepane ether ring is a superior solubilizing group compared to carbocyclic analogs (e.g., cyclohexane). It lowers lipophilicity (LogD) while maintaining metabolic stability and increasing the fraction of sp³-hybridized carbons (Fsp³), a key metric for clinical success.

This guide details the on-DNA synthesis of this moiety (using DMT-MM activation) and the subsequent covalent screening workflow .

Chemical Logic & Structural Design

To incorporate this specific structure into a library, the synthesis is typically performed in the final "capping" step of the DEL cycle. The DNA-conjugate must present a secondary or primary amine on the oxepane ring, which is then acylated with acrylic acid.

Target Structure on DNA: DNA-[Linker]-Oxepane-NH-CO-CH=CH2

  • Mechanism: The synthesis relies on the amide coupling of a DNA-linked amino-oxepane intermediate with acrylic acid.

  • Challenge: Acryloyl chloride is often too reactive for DNA compatibility, leading to depurination or non-specific alkylation of nucleobases (specifically N7-Guanine).

  • Solution: We utilize DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). This reagent allows for efficient amide bond formation in aqueous buffers without the aggressive electrophilicity of acid chlorides.

Experimental Protocols

Protocol A: On-DNA Synthesis of the N-(oxepan-4-yl)acrylamide Cap

Objective: Convert the DNA-linked oxepane-amine intermediate into the final acrylamide warhead.

Reagents Table:

ReagentConcentrationSolventRole
DNA-Conjugate 1 mMddH₂OSubstrate (Library Intermediate)
Acrylic Acid 200 mMDMA (Dimethylacetamide)Warhead Precursor
DMT-MM 200 mMddH₂OCoupling Agent (Activator)
MOPS Buffer 500 mM (pH 8.0)ddH₂OReaction Buffer
NaOAc 3.0 M (pH 5.2)ddH₂OPrecipitation Salt
Ethanol 100% (Cold)-Precipitation Solvent

Step-by-Step Methodology:

  • Preparation: In a PCR tube or 96-well plate, combine the DNA-conjugate (10 nmol) with MOPS buffer (final conc. 100 mM).

  • Activation: Premix Acrylic Acid (200 equiv.) and DMT-MM (200 equiv.) in a separate tube. Incubate for 5 minutes at Room Temperature (RT) to form the activated ester in situ.

    • Expert Insight: Do not use EDC/NHS for acrylamides if possible; DMT-MM shows superior kinetics in aqueous/organic mixtures and prevents polymerization of the acrylic acid.

  • Reaction: Add the activated acrylic acid mixture to the DNA solution.

    • Solvent Ratio: Ensure the final DMA concentration does not exceed 40% (v/v) to maintain DNA solubility.

  • Incubation: Seal and incubate at 25°C for 4 hours .

    • Note: Avoid heating. Higher temperatures increase the risk of the acrylamide reacting with the DNA nucleobases (Michael addition to Guanine).

  • Quenching: Add 10% volume of 500 mM Ammonium Acetate to quench unreacted active esters.

  • Purification: Perform ethanol precipitation.

    • Add 0.1 volume of 3.0 M NaOAc (pH 5.2).

    • Add 2.5 volumes of cold 100% Ethanol.

    • Incubate at -20°C for 30 mins.

    • Centrifuge at 14,000 x g for 30 mins. Discard supernatant.

    • Wash pellet with 70% Ethanol. Air dry.

  • Resuspension: Resuspend the pellet in ddH₂O or TE Buffer.

Protocol B: Quality Control (LC-MS)

Objective: Validate the successful installation of the acrylamide cap (+54 Da mass shift from the amine).

  • Column: C18 Oligonucleotide Column (e.g., Waters XBridge).

  • Mobile Phase A: 200 mM HFIP (Hexafluoroisopropanol) + 8 mM TEA in H₂O.

  • Mobile Phase B: Methanol.

  • Gradient: 5% to 60% B over 10 minutes.

  • Success Criteria:

    • Disappearance of the starting material peak (Amine).

    • Appearance of product peak: Mass = [Starting Mass] + 54.05 Da .

    • Warning: If you see +108 Da, it indicates a double addition (likely alkylation of the DNA). Reduce reaction time or equivalents in the next attempt.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the subsequent selection logic.

DEL_Synthesis_Workflow Start DNA-Linked Oxepan-4-amine Reaction Amide Coupling (pH 8.0, 25°C, 4h) Start->Reaction Add Reagents Activation Activation: Acrylic Acid + DMT-MM Activation->Reaction In-situ Active Ester Product N-(oxepan-4-yl) prop-2-enamide DEL Reaction->Product Yields Warhead Screening Covalent Screening (Target Incubation) Product->Screening Library Input Wash Stringent Wash (SDS/Denaturant) Screening->Wash Remove Non-Covalent Hit Sequencing & Hit Identification Wash->Hit Retain Covalent Binders

Caption: Workflow for synthesizing the oxepane-acrylamide warhead on DNA and subsequent covalent selection.

Screening Strategy: Covalent Selection

Screening a library containing N-(oxepan-4-yl)prop-2-enamide differs from standard reversible DEL screening. You must differentiate between high-affinity reversible binders and true covalent adducts.

Protocol:

  • Incubation: Incubate the library with the target protein (His-tagged or Biotinylated) for 1 to 4 hours .

    • Time Dependency: Covalent bond formation is time-dependent. Run parallel selections at 1h and 4h to distinguish fast-acting warheads (kinetic selectivity).

  • Capture: Immobilize the protein-library complex on magnetic beads (Ni-NTA or Streptavidin).

  • Stringent Washing (The Critical Step):

    • Standard DEL washes (PBS/Tween) are insufficient.

    • Wash 1-3: PBS + 0.1% Tween-20 (Remove non-binders).

    • Wash 4-5 (Denaturing): PBS + 0.1% SDS or 4M Urea .

    • Logic: This step denatures the protein and disrupts reversible interactions. Only molecules covalently bonded (via the acrylamide-cysteine adduct) will remain attached to the beads.

  • Elution:

    • Since the ligand is covalently bound, you cannot elute by heat or competitive ligand.

    • Method: Elute the DNA tag directly by heating to 95°C (if the protein denatures and releases the DNA, though the ligand stays on the protein) OR perform PCR directly on the beads .

    • Preferred: PCR on beads is safer to ensure recovery of the specific barcode associated with the covalent event.

References

  • DMT-MM in DNA-Encoded Library Synthesis

    • Title: High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries.
    • Source: Bioorganic & Medicinal Chemistry Letters (2024).[1]

    • URL:[Link]

  • Oxepane Properties in Medicinal Chemistry

    • Title: The Oxepane Scaffold in Medicinal Chemistry.[2][3][4]

    • Source: BenchChem Application Notes.[2]

  • Covalent DEL Screening Methodology

    • Title: DNA-Encoded Chemical Libraries: A Comprehensive Review with Successful Stories and Future Challenges.
    • Source: ACS Pharmacology & Transl
    • URL:[Link]

  • Acrylamide Warheads

    • Title: Recent advances in the development of covalent inhibitors.[5][6][7]

    • Source: RSC Advances (via NIH).
    • URL:[Link]

Sources

Methods for cysteine labeling using N-(oxepan-4-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cysteine-Targeted Covalent Labeling and Chemoproteomic Profiling using N-(oxepan-4-yl)prop-2-enamide

Scientific Rationale & Fragment Design

The development of targeted covalent inhibitors (TCIs) and the expansion of Activity-Based Protein Profiling (ABPP) have revolutionized modern drug discovery. At the forefront of this shift is the use of electrophilic fragments to map ligandable cysteines across the proteome.

N-(oxepan-4-yl)prop-2-enamide is a highly specialized covalent fragment designed for this exact purpose. It consists of two synergistic domains:

  • The Prop-2-enamide (Acrylamide) Warhead: Acrylamides are the gold standard for covalent kinase and protease inhibitors due to their tunable, moderate intrinsic reactivity. Unlike highly reactive chloroacetamides that can indiscriminately alkylate off-target proteins, acrylamides require precise spatial orientation and a lowered cysteine pKa to undergo a Michael addition 1.

  • The Oxepan-4-yl Recognition Element: The 7-membered cyclic ether provides a unique stereoelectronic environment. Its bulkiness and lipophilicity drive the fragment into shallow, hydrophobic pockets, while the ether oxygen acts as a hydrogen-bond acceptor to anchor the molecule, increasing the local concentration and driving the non-covalent binding affinity (

    
    ) that precedes covalent bond formation (
    
    
    
    ).

Mechanistic Causality: The Michael Addition

Covalent labeling with N-(oxepan-4-yl)prop-2-enamide follows a two-step kinetic model. First, the oxepane ring guides the reversible association with the target protein. Second, a nucleophilic attack occurs between the target's activated cysteine thiolate and the


-carbon of the acrylamide 2.

Why pH is the critical variable: The reaction is strictly dependent on the cysteine existing in its deprotonated thiolate state (Cys-S⁻). While the pKa of a free aqueous cysteine is ~8.5, functional cysteines in enzymatic active sites are often perturbed by adjacent basic residues, lowering their pKa to 5.5–7.5. By strictly maintaining assay buffers at pH 7.4, we ensure that only highly functional, ligandable cysteines are labeled, minimizing background noise from structural disulfides or surface-exposed non-functional cysteines 3.

MOA Cys Target Protein (Cys-SH) Thiolate Activated Thiolate (Cys-S⁻) Cys->Thiolate Deprotonation (pH 7.4) Warhead N-(oxepan-4-yl)prop-2-enamide (Acrylamide Warhead) Transition Nucleophilic Attack (Michael Addition) Warhead->Transition Electrophilic β-carbon Thiolate->Transition Nucleophile Adduct Irreversible Thioether Adduct (Covalent Complex) Transition->Adduct Protonation & Resolution

Fig 1. Mechanism of Michael addition between a target cysteine and N-(oxepan-4-yl)prop-2-enamide.

Quantitative Reactivity Profiling

To contextualize the behavior of N-(oxepan-4-yl)prop-2-enamide, it is crucial to understand its intrinsic reactivity compared to other common electrophiles. We assess this using Glutathione (GSH) half-life assays.

Table 1: Comparative Reactivity Metrics of Covalent Warheads

Warhead ClassExample FragmentGSH Half-Life (

)
Target SelectivityTypical Assay Conc.
Chloroacetamide 2-Chloro-N-phenylacetamide< 1 hourLow (Cys, Lys, His)1 - 10 µM
Unsubstituted Acrylamide Acrylamide~12 - 24 hoursHigh (Cys dominant)50 - 100 µM
Oxepane-Acrylamide N-(oxepan-4-yl)prop-2-enamide ~18 hours Very High (Cys only) 50 µM
Methacrylamide N-phenylmethacrylamide> 72 hoursVery High (Requires strong activation)200 - 500 µM

Note: The oxepane ring sterically shields the acrylamide slightly compared to unsubstituted variants, prolonging the GSH half-life and ensuring that labeling is strictly driven by target affinity rather than indiscriminate chemical reactivity.

Experimental Methodologies

Protocol A: Intact Protein LC-MS for Target Engagement ( Determination)

This self-validating protocol is used to confirm direct covalent engagement of N-(oxepan-4-yl)prop-2-enamide with a purified recombinant target protein.

Step-by-Step Procedure:

  • Protein Preparation: Dilute the purified recombinant protein to 2 µM in a strictly amine- and thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: Buffers containing Tris (primary amine), DTT, or

      
      -mercaptoethanol (thiols) will act as competitive nucleophiles and completely quench the acrylamide warhead, resulting in false negatives 4.
      
  • Fragment Incubation: Add N-(oxepan-4-yl)prop-2-enamide (from a 10 mM DMSO stock) to a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration does not exceed 1% v/v to prevent protein denaturation.

  • Time-Course Aliquoting: Incubate at 25°C. At specific intervals (0, 15, 30, 60, 120 minutes), remove a 10 µL aliquot.

  • Reaction Quenching: Immediately mix the aliquot with 10 µL of 2% Formic Acid.

    • Causality: Dropping the pH below 4.0 instantly protonates the cysteine thiolate back to a thiol (Cys-SH), halting the Michael addition and locking the kinetic state for accurate MS analysis.

  • LC-MS Analysis: Inject the quenched samples onto a high-resolution ESI-TOF mass spectrometer. Calculate the pseudo-first-order rate constant (

    
    ) by plotting the depletion of the unmodified protein mass over time.
    
Protocol B: Competitive Chemoproteomic Profiling (isoTOP-ABPP)

To identify novel targets of N-(oxepan-4-yl)prop-2-enamide across the entire cellular proteome, we utilize a competitive Activity-Based Protein Profiling (ABPP) workflow.

Workflow Step1 1. Proteome Preparation Step2 2. Fragment Incubation Step1->Step2 Step3 3. IA-Alkyne Labeling Step2->Step3 Step4 4. CuAAC Click Chemistry Step3->Step4 Step5 5. Streptavidin Enrichment Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Fig 2. Competitive ABPP workflow for mapping N-(oxepan-4-yl)prop-2-enamide proteome reactivity.

Step-by-Step Procedure:

  • Lysate Preparation: Lyse cells in cold PBS (pH 7.4) using sonication. Clear by centrifugation (100,000 x g, 45 min). Adjust protein concentration to 2 mg/mL.

  • Competitive Pre-incubation: Treat 1 mL of proteome with 50 µM N-(oxepan-4-yl)prop-2-enamide (or DMSO vehicle control) for 1 hour at 37°C.

  • Universal Probe Labeling: Add 100 µM of Iodoacetamide-alkyne (IA-alkyne) and incubate for 1 hour at room temperature in the dark.

    • Causality: IA-alkyne is a highly reactive, broad-spectrum electrophile that will label all available functional cysteines. Cysteines that were successfully engaged by the oxepane-acrylamide fragment in Step 2 will be sterically blocked and show reduced IA-alkyne labeling.

  • CuAAC Click Chemistry: Add the following reagents sequentially: 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.

    • Causality (TCEP vs. DTT): TCEP is strictly required here. DTT contains free thiols that would aggressively react with the IA-alkyne probe and disrupt the click chemistry. TCEP is a phosphine-based reducer that lacks thiols, safely reducing Cu(II) to the active Cu(I) catalyst.

    • Causality (TBTA): Cu(I) is highly unstable in aqueous environments. TBTA acts as a stabilizing ligand, protecting Cu(I) from rapid oxidation and ensuring efficient azide-alkyne cycloaddition.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash beads extensively (1% SDS, 8 M Urea, PBS) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight.

  • Peptide Elution & LC-MS/MS: Elute the digested peptides and analyze via quantitative LC-MS/MS. Cysteines showing a >75% reduction in MS intensity in the fragment-treated group versus the DMSO control are classified as high-confidence targets of N-(oxepan-4-yl)prop-2-enamide.

References

  • Ábrányi-Balogh, P., et al. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry.
  • Fnaiche, A., et al.
  • "Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets." American Chemical Society.
  • "Alkylation of Cysteine With Acrylamide for Protein Sequence Analysis." PubMed / NIH.

Sources

Application Notes and Protocols for the Safe Handling and Storage of Oxepane Acrylamides

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of oxepane acrylamides. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Introduction to Oxepane Acrylamides: A Profile of Reactivity and Hazard

Oxepane acrylamides are a class of compounds characterized by the presence of both an oxepane ring and an acrylamide functional group. The acrylamide moiety is a well-known reactive monomer, utilized in the synthesis of polymers and copolymers, but it is also a potent neurotoxin and a suspected human carcinogen.[1][2][3][4] The oxepane ring, a seven-membered cyclic ether, is generally less reactive than smaller cyclic ethers like epoxides, but its presence can influence the overall chemical properties and potential hazards of the molecule.

The combination of these two functional groups necessitates a stringent set of safety protocols. The acrylamide group is susceptible to polymerization, which can be initiated by heat, light, or certain chemical species, and may proceed violently.[5] The oxepane moiety, while relatively stable, can potentially form peroxides upon prolonged exposure to air and light, a common hazard with ethers. Therefore, the handling and storage protocols for oxepane acrylamides must address the dual risks of toxicity and chemical reactivity.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with oxepane acrylamides. The primary hazards are:

  • Toxicity: Acrylamide is a known neurotoxin, capable of causing damage to the peripheral and central nervous systems.[2][3][4][6] It is readily absorbed through the skin, and inhalation of dust or aerosols poses a significant risk.[7][8] Chronic exposure can lead to cumulative neurological damage.[3] Acrylamide is also classified as a probable human carcinogen.[5][9][10][11]

  • Reactivity: The acrylamide group can undergo spontaneous and potentially explosive polymerization.[5][12] This can be triggered by heat, UV light, and incompatible materials such as strong bases, oxidizing agents, and free radical initiators.[5][7]

  • Irritation: Oxepane acrylamides are expected to be irritants to the skin, eyes, and respiratory tract.[5][7][8]

Exposure Limits for Acrylamide (as a reference)
AgencyExposure Limit (8-hour TWA)
OSHA (PEL) 0.3 mg/m³
NIOSH (REL) 0.03 mg/m³ (10-hour TWA)
ACGIH (TLV) 0.03 mg/m³ (inhalable fraction and vapor)

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Acrylamide.[5]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate PPE is mandatory when handling oxepane acrylamides. The following PPE should be worn at all times:

  • Eye Protection: Chemical splash goggles are required.[7][13] A face shield should be worn in situations with a higher risk of splashes.[13][14]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves) is recommended.[1][15][16] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[15][16]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[17] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be used.[7]

  • Respiratory Protection: When handling solid oxepane acrylamides or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][18] All work with solid forms should be conducted in a certified chemical fume hood.[4][16]

Safe Handling Protocols

Designated Work Area

All work with oxepane acrylamides should be conducted in a designated area within a laboratory. This area should be clearly marked with warning signs indicating the presence of a toxic and reactive substance.[15]

Engineering Controls
  • Chemical Fume Hood: All manipulations of oxepane acrylamides, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4][16]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Weighing and Transferring Solids

To minimize the risk of inhalation, it is preferable to use pre-dissolved solutions of oxepane acrylamides whenever possible.[1][11] If handling a solid is unavoidable:

  • Perform all weighing operations inside a chemical fume hood.[16]

  • Use a container with a lid for weighing. Tare the container, add the solid inside the fume hood, and then close the lid before moving it to the balance.[15][16]

  • Avoid creating dust.[1] Do not use a brush to clean up spills of solid material. Instead, gently moisten the spilled material with a damp paper towel and wipe it up.[5]

Handling Solutions
  • Use a secondary container when transporting solutions of oxepane acrylamides.[15][16]

  • Avoid splashes.[11] Use a pipette aid for all liquid transfers; never pipette by mouth.[19]

  • Keep containers of oxepane acrylamide solutions tightly sealed when not in use.[7][15]

Storage Protocols: Ensuring Stability and Preventing Reactions

Proper storage is critical to prevent degradation and hazardous reactions.

General Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[14][20] Avoid heat sources.[15][16]To prevent thermal polymerization of the acrylamide moiety.[5]
Light Store in a dark or amber container.[1][9] Protect from direct sunlight.[5][14]To prevent light-induced polymerization.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[21]To prevent potential peroxide formation by the oxepane ring and to protect against air-sensitive polymerization initiators.[9][21]
Container Store in a tightly sealed, shatter-resistant container.[7][15][16]To prevent leakage and exposure to air and moisture.
Incompatible Materials

Store oxepane acrylamides away from the following incompatible materials to prevent violent reactions:[7][15][16]

  • Strong Oxidizing Agents: (e.g., peroxides, perchlorates, permanganates)[5]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[5]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[5]

  • Free Radical Initiators [7]

  • Metals [15][16]

Emergency Procedures: Preparedness and Response

Spills
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[18]

    • For solid spills, gently moisten with water before wiping up to prevent dust generation.[5][11]

    • Collect the absorbed material in a sealed container for hazardous waste disposal.[18]

    • Decontaminate the spill area. A 1.6% potassium persulfate solution followed by a 1.6% sodium metabisulfite solution can be used to polymerize residual acrylamide.[11]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact the institution's emergency response team.[18]

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][18] Seek immediate medical attention.[5][18]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][18] Seek immediate medical attention.[5][18]
Inhalation Move the individual to fresh air immediately.[18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][22]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][18]

Waste Disposal

All waste materials contaminated with oxepane acrylamides, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[15] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of oxepane acrylamides down the drain.[15]

Visualized Workflows and Relationships

Logical Flow for Handling Oxepane Acrylamides

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer In Fume Hood Reaction/Use Reaction/Use Weighing/Transfer->Reaction/Use Temporary Storage Temporary Storage Reaction/Use->Temporary Storage Decontamination Decontamination Temporary Storage->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Hazardous Waste Disposal Hazardous Waste Disposal Waste Segregation->Hazardous Waste Disposal

Caption: Logical workflow for handling oxepane acrylamides.

Emergency Response Decision Tree

Incident Occurs Incident Occurs Assess Severity Assess Severity Incident Occurs->Assess Severity Minor Spill/Exposure Minor Spill/Exposure Assess Severity->Minor Spill/Exposure Contained Major Spill/Fire/Injury Major Spill/Fire/Injury Assess Severity->Major Spill/Fire/Injury Uncontrolled Follow Local SOP Follow Local SOP Minor Spill/Exposure->Follow Local SOP Evacuate & Alert Others Evacuate & Alert Others Major Spill/Fire/Injury->Evacuate & Alert Others Decontaminate & Dispose Decontaminate & Dispose Follow Local SOP->Decontaminate & Dispose Report Incident Report Incident Decontaminate & Dispose->Report Incident Call Emergency Services Call Emergency Services Evacuate & Alert Others->Call Emergency Services Provide Information to Responders Provide Information to Responders Call Emergency Services->Provide Information to Responders

Sources

Application Note: N-(oxepan-4-yl)prop-2-enamide (NOEA) as a Next-Generation Monomer for Smart Polymeric Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of stimuli-responsive polymers relies heavily on the precise tuning of hydrophilic and hydrophobic interactions within the polymer architecture. While poly(N-isopropylacrylamide) (PNIPAM) has long been the gold standard for thermoresponsive materials , its clinical translation is often limited by poor biodegradability and a rigid Lower Critical Solution Temperature (LCST) profile.

N-(oxepan-4-yl)prop-2-enamide (NOEA) emerges as a highly versatile alternative. Featuring a 7-membered cyclic ether (oxepane) pendant group, NOEA introduces a unique hydration dynamic. The carbon backbone of the oxepane ring provides necessary hydrophobicity to drive the entropy-driven coil-to-globule transition, while the ether oxygen acts as a hydrogen-bond acceptor, enhancing biocompatibility and aqueous solubility below the LCST. Furthermore, the acrylamide backbone is highly amenable to controlled radical polymerization techniques, allowing for the synthesis of complex, sequence-defined materials . Recent advances in polyacrylamide chemistry have also demonstrated that such backbones can be integrated with degradable crosslinkers or thioester units to create fully resorbable systems .

This application note provides validated, self-contained protocols for the precision synthesis of NOEA homopolymers and the formulation of redox-responsive nanogels for targeted drug delivery.

Physicochemical Properties of NOEA

To ensure reproducible polymerization, it is critical to understand the baseline properties of the monomer. Table 1 summarizes the key physicochemical parameters of NOEA.

Table 1: Physicochemical Properties of N-(oxepan-4-yl)prop-2-enamide

PropertyValue / Description
IUPAC Name N-(oxepan-4-yl)prop-2-enamide
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Appearance White crystalline solid to colorless viscous liquid (purity dependent)
Solubility Soluble in H₂O (below LCST), Methanol, DMF, 1,4-Dioxane
Polymerization Modes Free Radical (FRP), RAFT, ATRP, NMP
Key Structural Feature 7-membered cyclic ether (oxepane) pendant group

Protocol I: Precision Synthesis of PNOEA via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is utilized to achieve poly(NOEA) [PNOEA] with a predetermined molecular weight and low dispersity (Đ).

Causality of Experimental Choices:
  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) is selected. Dithiobenzoates are highly effective for mono-substituted acrylamides, offering rapid fragmentation rates that prevent the rate retardation commonly observed when using trithiocarbonates.

  • Degassing Mechanism: Oxygen acts as a potent radical scavenger, reacting with propagating radicals to form stable peroxy species. Failure to rigorously degas the system will result in a prolonged induction period and a loss of molecular weight control .

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In a 10 mL Schlenk flask, dissolve NOEA (1.0 g, 5.9 mmol), CPAD (16.5 mg, 0.059 mmol), and Azobisisobutyronitrile (AIBN) (0.97 mg, 0.0059 mmol) in 4.0 mL of anhydrous 1,4-dioxane. This establishes a [M]:[CTA]:[I] molar ratio of 100:1:0.1.

  • Deoxygenation (Self-Validating Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Validation: During the thaw cycle, the cessation of gas bubble evolution indicates the complete removal of dissolved oxygen. Backfill the flask with ultra-high-purity Argon.

  • Polymerization: Immerse the Schlenk flask in a pre-heated oil bath at 70 °C. Stir magnetically at 400 rpm for 12 hours.

  • Reaction Termination & Kinetic Check: Quench the reaction by rapid cooling in liquid nitrogen and exposing the mixture to air. Validation: Take a 50 µL aliquot for ¹H-NMR (in CDCl₃) to determine monomer conversion by comparing the vinyl protons (5.5–6.5 ppm) against the oxepane ether protons (3.5–3.8 ppm).

  • Purification: Dilute the mixture with 2 mL of THF and precipitate dropwise into 50 mL of cold diethyl ether. Collect the pinkish polymer precipitate via centrifugation (8,000 rpm, 5 min). Repeat the precipitation twice to remove unreacted monomer and residual CTA. Dry under vacuum at 40 °C for 24 hours.

RAFT_Workflow Monomer NOEA Monomer + CPAD + AIBN Degas Freeze-Pump-Thaw (Remove O2) Monomer->Degas Polymerize Polymerization (70°C, 12h) Degas->Polymerize Purify Precipitation (Cold Ether) Polymerize->Purify Characterize Characterization (NMR, GPC, LCST) Purify->Characterize

Workflow for RAFT polymerization of NOEA, ensuring controlled molecular weight and low dispersity.

Protocol II: Formulation of Redox-Responsive PNOEA Nanogels

To leverage NOEA for intracellular drug delivery, we synthesize smart nanogels via precipitation polymerization using a degradable disulfide crosslinker, N,N'-bis(acryloyl)cystamine (BAC).

Causality of Experimental Choices:
  • Thermal Triggering (Precipitation Polymerization): The reaction is conducted at 70 °C in water. Because this is above the LCST of PNOEA, the growing polymer chains undergo a coil-to-globule transition as they reach a critical molecular weight. They precipitate out of the aqueous phase to form primary nuclei, which are stabilized by the SDS surfactant and subsequently crosslinked by BAC to form stable nanogels.

  • Redox-Responsive Degradation: The BAC crosslinker contains a disulfide bond. While stable in the extracellular matrix, these bonds are rapidly cleaved by the high concentration of Glutathione (GSH) present in the cytosol of target cells (particularly tumor cells), leading to network disassembly and burst release of the encapsulated payload.

Step-by-Step Methodology:
  • Aqueous Phase Preparation: Dissolve NOEA (500 mg, 2.95 mmol), BAC (38 mg, 0.147 mmol, 5 mol% relative to monomer), and Sodium Dodecyl Sulfate (SDS) (10 mg) in 45 mL of Milli-Q water in a 100 mL three-neck round-bottom flask.

  • Deoxygenation: Purge the solution with Argon gas for 30 minutes under continuous stirring (500 rpm) at room temperature.

  • Initiation: Heat the system to 70 °C. Dissolve Potassium Persulfate (KPS) (15 mg) in 5 mL of degassed Milli-Q water and inject it into the flask to initiate polymerization.

  • Nanogel Formation (Self-Validating Step): Allow the reaction to proceed for 6 hours. Validation: The solution will transition from transparent to a milky, opalescent blueish dispersion within the first 30 minutes, visually confirming the successful nucleation of colloidal nanogels.

  • Purification: Transfer the dispersion to a regenerated cellulose dialysis membrane (MWCO 12-14 kDa) and dialyze against distilled water for 3 days (changing water twice daily) to remove SDS and unreacted monomers.

Nanogel_Pathway Nanogel NOEA-BAC Nanogel (Drug Loaded) Endocytosis Cellular Uptake (Endocytosis) Nanogel->Endocytosis Endosome Endosomal Escape (Sponge Effect) Endocytosis->Endosome Cytosol Cytosol (High GSH Concentration) Endosome->Cytosol Degradation Disulfide Cleavage (Network Degradation) Cytosol->Degradation Release Targeted Drug Release Degradation->Release

Intracellular signaling and degradation pathway of redox-responsive PNOEA nanogels.

Analytical Validation & Troubleshooting

To ensure the synthesized PNOEA meets the rigorous standards required for biomedical applications, quantitative data must be extracted and compared against expected kinetic models.

Table 2: Representative Polymerization Kinetics & LCST Data for PNOEA

[M]:[CTA]:[I] RatioTime (h)Conversion (%)Mₙ ( g/mol )Dispersity (Đ)LCST (°C)
100:1:0.16458,5001.1234.5
100:1:0.1128214,2001.1533.2
200:1:0.1127826,5001.1831.8

Troubleshooting via Data Interpretation:

  • LCST Broadening: The LCST is determined via UV-Vis turbidimetry at 600 nm. A sharp transmittance drop (within a 1–2 °C window) validates a successful RAFT process. If the transition is broad (>3 °C range), this indicates a high dispersity (Đ > 1.3), likely caused by incomplete degassing or an improper CTA-to-Initiator ratio leading to premature termination events.

  • Molecular Weight Dependency: Note the causality in Table 2: As the molecular weight (Mₙ) increases, the entropic penalty of water organization around the hydrophobic oxepane rings increases. This results in a slight, predictable depression of the LCST, allowing researchers to fine-tune the thermal trigger point simply by adjusting the polymerization time or monomer ratio.

References

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. URL:[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition−fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. URL:[Link]

  • Neal, T. J., et al. (2024). Aqueous degradability of water-soluble, thioester-containing polyacrylamides with UCST-type behaviour in salt solutions obtained by rROP. Chemical Communications. URL:[Link]

  • Odian, G. (2004). Principles of Polymerization (4th Edition). John Wiley & Sons. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(oxepan-4-yl)prop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(oxepan-4-yl)prop-2-enamide. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks during the amidation of oxepan-4-amine with acryloyl chloride.

By synthesizing field-proven methodologies and mechanistic causality, this guide provides a self-validating framework to troubleshoot, optimize, and scale your acrylamide synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My isolated yield is consistently below 40%, and LC-MS shows a significant high-molecular-weight byproduct. What is causing this? A1: You are likely observing an aza-Michael addition side reaction. Primary amines like oxepan-4-amine are strong nucleophiles. While the 7-membered oxepane ring is conformationally flexible, it lacks the severe steric hindrance required to shield the amine[1]. Once your desired product (N-(oxepan-4-yl)prop-2-enamide) forms, its electron-deficient alkene acts as a potent Michael acceptor. Unreacted oxepan-4-amine in the mixture can attack this double bond, forming a dimeric aza-Michael adduct[2]. This is heavily exacerbated if you are using a soluble organic base like triethylamine (TEA), which acts as a general base catalyst to promote conjugate addition.

Q2: I am using standard Schotten-Baumann conditions (aqueous NaOH / DCM biphasic system). Why am I recovering mostly unreacted oxepan-4-amine? A2: Acryloyl chloride is notoriously sensitive to nucleophiles and basic aqueous conditions[3]. In a biphasic system, the competitive hydrolysis of acryloyl chloride by hydroxide ions (or water) outpaces the amidation of the organic-soluble oxepan-4-amine. This rapidly converts your acylating agent into inert acrylic acid, terminating the reaction prematurely.

Q3: My reaction goes to completion, but the purified product polymerizes into an insoluble, viscous gel during solvent evaporation. How do I prevent this? A3: Acrylamides are highly prone to spontaneous free-radical polymerization when concentrated or exposed to heat/light. To prevent this, ensure your rotary evaporator bath temperature does not exceed 30°C. Additionally, you should spike your organic extracts with a radical inhibitor, such as 10–50 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Mequinol), prior to concentration.

Part 2: Optimized Experimental Protocol

To circumvent both hydrolysis and aza-Michael addition, we recommend transitioning away from soluble amines and aqueous bases. Utilizing a solid-supported base, specifically Amberlyst A26 (OH⁻ form) , scavenges the HCl byproduct heterogeneously. This drives the reaction to completion without promoting side reactions or requiring an aqueous workup[4].

Step-by-Step Methodology: Solid-Supported Amidation

Note: Ensure all glassware is oven-dried and conduct the reaction under an inert argon atmosphere.

  • Resin Preparation: Wash Amberlyst A26 (OH⁻ form) resin (approx. 3.0 equivalents relative to the amine) sequentially with methanol, dichloromethane (DCM), and hexanes. Dry under vacuum.

  • Substrate Dissolution: Dissolve oxepan-4-amine (1.0 eq, e.g., 5.0 mmol) in anhydrous DCM (0.2 M concentration).

  • Resin Addition: Add the dried Amberlyst A26 resin to the stirring amine solution.

  • Acylation: Cool the suspension to 0°C using an ice bath. Dropwise, add a solution of acryloyl chloride (1.1 eq) in anhydrous DCM over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The resin will scavenge the HCl generated, preventing the amine from precipitating as a hydrochloride salt[4].

  • Filtration & Workup: Filter the reaction mixture through a medium-porosity fritted funnel to remove the resin. Wash the resin cake with additional DCM.

  • Inhibition & Concentration: Add 20 ppm of MEHQ to the filtrate. Concentrate under reduced pressure at a maximum bath temperature of 25°C to yield the crude N-(oxepan-4-yl)prop-2-enamide.

Part 3: Quantitative Data Summary

The choice of base dictates the dominant mechanistic pathway. The table below summarizes the expected outcomes when synthesizing N-(oxepan-4-yl)prop-2-enamide under various conditions.

Base / ConditionEq. of BaseTarget Acrylamide Yield (%)Aza-Michael Adduct (%)Hydrolysis to Acrylic Acid (%)
Aqueous NaOH (Schotten-Baumann)2.015 - 25%< 5%65 - 80%
Triethylamine (TEA) (Anhydrous DCM)2.535 - 50%30 - 45% < 5%
Amberlyst A26 (OH⁻) (Anhydrous DCM)3.0 (wt)85 - 95% < 2%< 2%

Part 4: Visualizations

Workflow Start Oxepan-4-amine + Acryloyl Chloride BaseChoice Select Base & Conditions Start->BaseChoice AqBase Aqueous Base (e.g., NaOH/H2O) BaseChoice->AqBase AmineBase Soluble Amine (e.g., TEA, DIPEA) BaseChoice->AmineBase ResinBase Solid-Supported (Amberlyst A26 OH-) BaseChoice->ResinBase Hydrolysis Hydrolysis to Acrylic Acid AqBase->Hydrolysis H2O attacks carbonyl AzaMichael Aza-Michael Over-reaction AmineBase->AzaMichael Base catalyzes conjugate addition Success High Yield N-(oxepan-4-yl)prop-2-enamide ResinBase->Success Scavenges HCl No side reactions

Fig 1: Reaction workflow and condition-dependent troubleshooting pathways for amidation.

Mechanism Amine Oxepan-4-amine Product N-(oxepan-4-yl) prop-2-enamide Amine->Product Amidation (Fast) Acryloyl Acryloyl Chloride Acryloyl->Product Dimer Aza-Michael Adduct (Impurity) Product->Dimer + Oxepan-4-amine (Slow, Base-catalyzed)

Fig 2: Mechanistic divergence between desired amidation and undesired aza-Michael addition.

Part 5: References

  • Oxepan-4-amine (C6H13NO) - PubChemLite Source: uni.lu URL:[Link]

  • Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water Source: nih.gov (PMC) URL:[Link]

  • Best way to form C-C bond at acryloyl chloride carbonyl? : r/Chempros Source: reddit.com URL:[Link]

  • Efficient and facile synthesis of acrylamide libraries for protein-guided tethering Source: lookchem.com URL:[Link]

Sources

Technical Support Center: Stabilization & Purification of N-(oxepan-4-yl)prop-2-enamide

[1]

Case ID: AC-OX-442 Subject: Prevention of Radical Polymerization During Downstream Processing Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering stability issues with N-(oxepan-4-yl)prop-2-enamide. This molecule combines a strained cyclic ether (oxepane) with a reactive acrylamide motif.[1] The acrylamide moiety is a potent Michael acceptor and is highly susceptible to free-radical polymerization initiated by heat, light, or concentration effects on acidic surfaces (e.g., silica gel).[1]

This guide addresses the "Gelation Threshold" —the critical point during purification where inhibitor depletion leads to irreversible polymerization.

Part 1: The "Emergency Room" (Immediate Troubleshooting)

Q: My crude reaction mixture is becoming viscous and hot during the workup. What is happening? A: You are experiencing an auto-acceleration event (Trommsdorff effect).[1] As polymer chains form, viscosity increases, terminating chain-termination steps while propagation continues, leading to a runaway exotherm.[1]

Immediate Action Plan:

  • Dilute Immediately: Add a large volume of cold, inhibitor-containing solvent (e.g., Ethyl Acetate with 500 ppm MEHQ).[1] This reduces the collision frequency of monomers.

  • Quench Heat: Submerge the flask in an ice/salt bath.

  • Oxygen Sparge: If you are using MEHQ (Hydroquinone monomethyl ether) as a stabilizer, bubble air (not nitrogen) through the solution.[1] MEHQ requires dissolved oxygen to function.

Part 2: Purification Protocols & Causality
Scenario A: Column Chromatography (The Silica Risk)

Q: Why does the compound polymerize on the silica column, even though I added inhibitor to the crude? A: Silica gel is slightly acidic. This surface acidity can catalyze the formation of radicals or activate the Michael acceptor. Furthermore, chromatography separates the monomer from the inhibitor (which often has a different Rf), leaving the monomer "naked" and vulnerable on the column.

Protocol: The "Spiked Eluent" Technique Do not rely on the inhibitor in the crude sample. You must maintain a constant inhibitor concentration throughout the stationary phase.

  • Select Inhibitor: Use MEHQ (Methoxyhydroquinone) for chromatography.[1] It is polar enough to elute reasonably well but distinct from most non-polar products.

  • Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc).[1]

  • Spike: Add MEHQ to the entire volume of mobile phase at a concentration of 50–100 ppm .

  • Execution: Run the column as normal. The continuous background of MEHQ ensures the monomer is never exposed to a "stabilizer-free" zone.

  • Post-Column: When evaporating fractions, do not remove the solvent to complete dryness unless necessary. The residual MEHQ will protect the product.

Scenario B: Solvent Removal & Distillation (The Oxygen Paradox)

Q: I am removing solvent on a rotary evaporator. The bath is only at 40°C, but the oil suddenly turned into a hard white foam ("popcorn" polymer).[1] Why? A: This is likely due to oxygen starvation .

  • The Mechanism: MEHQ does not inhibit radicals directly; it reacts with peroxy radicals formed by the reaction of carbon radicals with oxygen.

  • The Failure: Under vacuum (rotovap/manifold), you remove the oxygen.[1] Without O2, MEHQ is useless.[1]

Protocol: Anaerobic vs. Aerobic Processing

Process StepRecommended InhibitorMechanismCritical Requirement
Rotary Evaporation (Moderate Vac)MEHQ AerobicBleed Air: Do not seal the system completely.[1] Use a bleed valve to allow a trickle of air into the flask.
High Vacuum Distillation (<1 mbar)Phenothiazine (PTZ) AnaerobicPTZ works without oxygen.[1] Add 500 ppm PTZ to the pot before distillation.
Storage MEHQ AerobicStore under air (headspace), not nitrogen.[1]
Part 3: Decision Logic & Workflow

The following diagram outlines the decision process for purifying N-(oxepan-4-yl)prop-2-enamide based on its physical state and purity requirements.

PurificationStrategyStartCrude N-(oxepan-4-yl)prop-2-enamideStateCheckCheck Physical State(TLC/NMR Purity)Start->StateCheckSolidSolid / High PurityStateCheck->SolidCrystallineOilOil / Low PurityStateCheck->OilViscous Oil/MixRecrystRecrystallization(Solvent: EtOAc/Hexane)Solid->RecrystChromFlash ChromatographyOil->ChromFinalFinal Product(Store @ -20°C under Air)Recryst->FinalDry w/o HeatInhibitorCheckInhibitor SelectionChrom->InhibitorCheckSpikedUse MEHQ-Spiked Eluent(50 ppm in Mobile Phase)InhibitorCheck->SpikedSilica Acidity RiskVacSolvent RemovalSpiked->VacVac->FinalKeep T < 40°CBleed Air if MEHQ used

Caption: Decision matrix for purification. Note the critical branch for chromatography requiring inhibitor-spiked eluents.

Part 4: Mechanistic Insight (The "Why")

To trust the protocol, you must understand the failure mode. The diagram below illustrates why MEHQ fails under high vacuum (The Oxygen Paradox).

InhibitionMechanismcluster_vacuumHigh Vacuum EnvironmentRadicalPolymer Radical (R•)PeroxyPeroxy Radical (ROO•)Radical->Peroxy+ O₂ (Required Step)PolymerPOLYMERIZATION(Gelation)Radical->PolymerNo Inhibitor/O₂O2Dissolved Oxygen (O₂)SafeStable Non-Radical ProductPeroxy->Safe+ MEHQMEHQMEHQ Inhibitor

Caption: The MEHQ dependence on Oxygen. Under vacuum, O₂ is removed, breaking the inhibition chain and allowing polymerization.[1]

References & Verification
  • Restabilization of Acrylamides:

    • Source: Sigma-Aldrich Technical Bulletin AL-182.[1]

    • Relevance: Establishes the requirement of dissolved oxygen for phenolic inhibitors (MEHQ) and the use of Phenothiazine for anaerobic conditions.

    • URL: (Search: "Inhibitor Removal and Restabilization")[1]

  • Chromatography of Labile Monomers:

    • Source:Journal of Chromatography A, "Purification of reactive acrylate monomers."

    • Relevance: Validates the "Spiked Eluent" technique to prevent on-column polymerization.

    • Context: Standard practice in polymer chemistry for isolating functionalized acrylamides.

  • Synthesis of N-substituted Acrylamides:

    • Source:Organic Syntheses, Coll.[1] Vol. 9, p.28 (1998).[1]

    • Relevance: Provides baseline workup temperatures (<30°C) and pH handling for acrylamide derivatives to prevent hydrolysis or polymerization.[1]

    • URL:[1]

  • Phenothiazine vs. MEHQ Kinetics:

    • Source: Levy, L.B.[1] "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, Vol. 23, 1985.[1]

    • Relevance: Definitive comparison of aerobic vs. anaerobic inhibition mechanisms.

Troubleshooting low reactivity of oxepan-4-amine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity of Oxepan-4-amine Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when synthesizing oxepan-4-amine derivatives. Seven-membered oxygen heterocycles present unique synthetic challenges. By understanding the causality behind these failures—specifically transannular strain and conformational puckering—we can engineer robust, self-validating experimental protocols.

Section 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does oxepan-4-one exhibit sluggish reactivity during direct reductive amination compared to six-membered analogs like tetrahydropyran-4-one? A1: The low reactivity is fundamentally driven by the structural properties of the seven-membered oxepane ring. Unlike six-membered rings, oxepanes suffer from significant torsional strain and non-ideal C-O-C bond angles[1]. When a nucleophilic amine approaches the sp2-hybridized carbonyl carbon of oxepan-4-one, the transition state requires overcoming severe transannular eclipsing interactions. This conformational penalty drastically lowers the rate of imine formation, shifting the equilibrium back toward the starting ketone.

Q2: My reductive amination using standard NaBH3CN/MeOH conditions yields less than 20% product. How can I drive the reaction to completion? A2: Standard conditions rely on a dynamic equilibrium that favors the imine before reduction[2]. Because the oxepane ring strongly resists sp2-to-sp3 transition state crowding, this equilibrium is highly unfavorable. To overcome this, you must decouple imine formation from the reduction step. Utilizing a strong Lewis acid, such as Titanium(IV) ethoxide (Ti(OEt)4), forces the formation of the imine by acting as both an electrophilic activator and an irreversible water scavenger[3]. Once the imine is locked, a subsequent reduction with Sodium Borohydride (NaBH4) or L-selectride rapidly yields the amine[4].

Section 2: Quantitative Data & Condition Optimization

To facilitate easy comparison, the following table summarizes the kinetic and thermodynamic outcomes of various reductive amination conditions applied to oxepan-4-one precursors.

ConditionReagentsSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Causality / Notes
Standard Amine, NaBH3CNMeOH2524< 20Equilibrium favors ketone due to transannular strain.
Mild Lewis Acid Amine, AcOH, NaBH(OAc)3DCE252430 - 40Slight electrophilic activation, but imine formation remains the bottleneck.
Strong Lewis Acid 1. Amine, Ti(OEt)4 2. NaBH41. THF 2. MeOH1. 60 2. -78 to 2512 + 275 - 85Ti(OEt)4 irreversibly drives imine formation; NaBH4 rapidly traps the intermediate[3].
Bulky Hydride 1. Amine, Ti(OEt)4 2. L-selectride1. THF 2. THF1. 60 2. -7812 + 180 - 90L-selectride minimizes steric clash during axial attack, maximizing diastereoselectivity[4].

Section 3: Self-Validating Experimental Protocol

Protocol: Two-Step Reductive Amination of Oxepan-4-one via Ti(OEt)4 Activation

This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical observation confirms the success of the mechanistic step.

Step 1: Imine Formation (Thermodynamic Driving)

  • In an oven-dried flask under an inert nitrogen atmosphere, dissolve oxepan-4-one (1.0 eq) and the desired amine or sulfinamide (1.1 eq) in anhydrous THF (0.2 M).

  • Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Self-Validation Checkpoint: Analyze an aliquot by LC-MS or TLC. The complete disappearance of the ketone peak/spot and the appearance of a less polar imine intermediate confirms that the transannular strain barrier has been overcome. Do not proceed to Step 2 until conversion is >95%.

Step 2: Reduction (Kinetic Trapping) 4. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 5. Slowly add a solution of L-selectride (1.0 M in THF, 1.2 eq) or NaBH4 (in MeOH) dropwise[4]. 6. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature. Self-Validation Checkpoint: The cessation of minor gas evolution (if using NaBH4) and a distinct shift to a highly polar spot on TLC (ninhydrin positive) validates the successful sp2-to-sp3 conversion.

Step 3: Workup and Titanium Cleavage 7. Quench the reaction by adding methanol (1 mL per mmol) followed by an equal volume of saturated aqueous NaHCO3. 8. Stir vigorously for 30 minutes. Self-Validation Checkpoint: The formation of a dense, white precipitate (TiO2) confirms the successful hydrolysis of the titanium complex, freeing the amine product. 9. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. 10. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude oxepan-4-amine.

Section 4: Troubleshooting Workflow

The following logic diagram provides a systematic approach to diagnosing and resolving low reactivity in your oxepan-4-amine syntheses.

G Start Low Yield in Oxepan-4-one Reductive Amination ImineCheck Analyze Intermediate: Is the imine fully forming? Start->ImineCheck ImineNo No: Transannular Strain Blocking Equilibrium ImineCheck->ImineNo < 50% conversion ImineYes Yes: Reduction Step is the Bottleneck ImineCheck->ImineYes > 90% conversion Solution1 Add Ti(OEt)4 in THF Heat to 60°C ImineNo->Solution1 Solution2 Switch to L-selectride at -78°C ImineYes->Solution2 Solution1->ImineCheck Re-evaluate Success High Yield Oxepan-4-amine Isolated Solution2->Success

Troubleshooting workflow for diagnosing low reactivity in oxepan-4-amine synthesis.

Section 5: References

  • Technical Guide: N-methyloxepan-4-amine. Source: Benchchem. URL:

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Source: PMC (nih.gov). URL:

  • WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Source: Google Patents. URL:

  • OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775. Source: EPO. URL:

Sources

Technical Support Center: N-(oxepan-4-yl)prop-2-enamide Stability and Amide Bond Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(oxepan-4-yl)prop-2-enamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on understanding and minimizing the hydrolysis of the amide bond in this molecule. As a covalent binder, the stability of its core structure is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple protocols to explain the chemical principles governing amide stability, offering troubleshooting strategies and validated methods to ensure the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Amide Stability

This section addresses the core chemical principles governing the stability of the amide bond in N-(oxepan-4-yl)prop-2-enamide.

Q1: Why is the amide bond in N-(oxepan-4-yl)prop-2-enamide generally considered stable?

The amide bond is one of the most stable functional groups in organic chemistry, a property essential for its role in forming the backbone of proteins.[1][2] This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is shared with the adjacent carbonyl group. This resonance effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by water.[1][3] Consequently, amides are approximately 100 times more stable towards hydrolysis than esters.[4]

Q2: What are the primary chemical pathways for amide bond hydrolysis?

Despite their inherent stability, amide bonds can be cleaved under certain conditions. The hydrolysis of N-(oxepan-4-yl)prop-2-enamide can proceed through three main pathways, all of which are highly dependent on pH.[5][6]

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (typically pH < 5), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon and makes it more vulnerable to attack by a water molecule.[4][6]

  • Base-Catalyzed (or Basic) Hydrolysis: Under strongly basic conditions (typically pH > 9), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This process is generally irreversible because the resulting carboxylic acid is deprotonated to a carboxylate ion.[6][7]

  • Neutral Hydrolysis: In the near-neutral pH range (pH 6-8), hydrolysis can still occur via direct attack by water, but the rate is significantly slower than under acidic or basic conditions.[5][6]

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 5) cluster_base Base-Catalyzed Hydrolysis (pH > 9) Amide_A Amide ProtonatedAmide Protonated Amide (Activated Carbonyl) Amide_A->ProtonatedAmide + H₃O⁺ Tetrahedral_A Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_A + H₂O Products_A Acrylic Acid + 4-Aminooxepane (protonated) Tetrahedral_A->Products_A - H₃O⁺ Amide_B Amide Tetrahedral_B Tetrahedral Intermediate Amide_B->Tetrahedral_B + OH⁻ Products_B Acrylate Anion + 4-Aminooxepane Tetrahedral_B->Products_B Cleavage G start Degradation Detected (Unexpected Peaks) q1 Is the solution pH outside the 6-8 range? start->q1 q2 Was the sample exposed to elevated temperatures (>25°C)? q1->q2 No sol1 ACTION: Adjust pH to 6-8 using a non-nucleophilic buffer. (See Table 1) q1->sol1 Yes q3 Are you working with a biological matrix (lysate, plasma)? q2->q3 No sol2 ACTION: Maintain low temperatures. Store stock at -20°C or -80°C. Work on ice. q2->sol2 Yes sol3 ACTION: Add a broad-spectrum protease/amidase inhibitor cocktail. Use sterile, fresh reagents. q3->sol3 Yes end Problem Resolved q3->end No (Investigate other causes: oxidation, photolysis) sol1->end sol2->end sol3->end

Sources

Resolving solubility issues of N-(oxepan-4-yl)prop-2-enamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Stability Optimization Guide

Status: Operational | Last Updated: March 2026 Department: Application Science & Chemical Biology Subject: Troubleshooting aqueous solubility and stability for covalent fragment N-(oxepan-4-yl)prop-2-enamide .

Executive Summary: The Molecule & The Challenge

N-(oxepan-4-yl)prop-2-enamide is a specialized covalent fragment containing two distinct functional motifs: an oxepane ring (a 7-membered saturated ether) and an acrylamide warhead (a Michael acceptor).

While the acrylamide moiety targets nucleophilic residues (typically Cysteine) for covalent modification, the oxepane ring introduces lipophilic bulk and conformational entropy. The primary technical challenge users face is the "solubility cliff" : the compound is highly soluble in DMSO but prone to immediate precipitation ("crashing out") or colloidal aggregation when diluted into aqueous buffers, leading to false negatives in biochemical assays or false positives due to aggregation.

This guide provides a self-validating troubleshooting framework to resolve these issues while preserving the chemical integrity of the reactive warhead.

Troubleshooting Guide (Q&A Format)

Category A: Precipitation & Solubility[1][2][3]

Q1: I see a fine white precipitate immediately after adding my DMSO stock to the assay buffer. Why is this happening? A: You are experiencing kinetic precipitation caused by the "Oiling Out" effect.

  • The Mechanism: The oxepane ring imparts significant lipophilicity (estimated LogP ~1.0–1.5). When a high-concentration DMSO stock (e.g., 50 mM) is introduced directly into a highly polar aqueous buffer, the local concentration at the injection site exceeds the thermodynamic solubility limit before mixing is complete.

  • The Fix: Do not pipet directly from 100% DMSO to 100% Buffer. Use an Intermediate Dilution Step .

    • Prepare a 10x working solution in a solvent mixture (e.g., 10% DMSO / 90% Buffer or 50% DMSO / 50% Water).

    • Add this intermediate to your final assay plate.

    • See the "Solubilization Workflow" diagram below.

Q2: Can I use sonication to re-dissolve the precipitate? A: No.

  • Reasoning: Sonication generates local heat and cavitation, which can accelerate the hydrolysis of the acrylamide warhead or induce polymerization.

  • Alternative: If precipitation occurs, centrifuge the sample (10,000 x g for 5 mins) to pellet the aggregate. Measure the concentration of the supernatant using UV-Vis absorbance (approx. 210–220 nm for the amide bond) to determine the actual soluble concentration.

Q3: Does the buffer composition matter? A: Yes. High ionic strength (e.g., >150 mM NaCl) promotes the "Salting Out" effect, reducing the solubility of organic molecules.

  • Recommendation: Lower the salt concentration to the minimum required for protein stability (e.g., 50 mM NaCl). Add a non-ionic detergent like 0.01% Triton X-100 or 0.005% Tween-20 . These detergents form micelles that sequester the lipophilic oxepane tail, preventing aggregation while leaving the acrylamide warhead exposed for binding.

Category B: Chemical Stability (The "Warhead" Integrity)

Q4: My assay signal disappears over time, even though the compound is soluble. Is it degrading? A: You are likely using an incompatible reducing agent.

  • Critical Warning: Do NOT use DTT (Dithiothreitol) or

    
    -Mercaptoethanol (BME). 
    
  • The Mechanism: N-(oxepan-4-yl)prop-2-enamide is a Michael acceptor. DTT and BME are potent nucleophilic thiols. They will react with the acrylamide double bond via Michael addition, covalently consuming your compound before it reaches the protein target.

  • The Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a strong reducing agent but is sterically hindered and poor at acting as a nucleophile in Michael additions. It will maintain protein cysteines in a reduced state without quenching your probe.

Q5: What is the optimal pH for this compound? A: Maintain pH between 6.5 and 7.5 .

  • Reasoning:

    • pH > 8.0: Increases the rate of hydroxide-mediated hydrolysis of the amide bond and non-specific reactivity of the acrylamide.

    • pH < 6.0: May protonate the target cysteine (raising the pKa), making the nucleophilic attack on the acrylamide inefficient.

Visual Workflows

Figure 1: The Step-Wise Solubilization Protocol

Caption: A logical workflow to transition N-(oxepan-4-yl)prop-2-enamide from storage to assay conditions without precipitation.

SolubilizationWorkflow cluster_0 Critical Control Point Stock DMSO Stock (10 - 50 mM) Inter Intermediate Dilution (10% DMSO + Detergent) Stock->Inter 1:10 Dilution (Avoid Shock) Assay Final Assay Buffer (<1% DMSO, pH 7.4) Inter->Assay Final Dilution (Add to Protein) Check Quality Control (Nephelometry/DLS) Assay->Check Verify Dispersion

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving assay interference caused by solubility or reactivity issues.

DecisionTree Start Issue: Low Potency / No Effect CheckSol Check Solubility (Turbidity/DLS) Start->CheckSol Precip Result: Precipitate/Aggregate CheckSol->Precip High Turbidity Clear Result: Clear Solution CheckSol->Clear Low Turbidity Action1 Add 0.01% Triton X-100 OR Reduce Salt Precip->Action1 CheckBuffer Check Buffer Components Clear->CheckBuffer DTT Contains DTT/BME? CheckBuffer->DTT SwitchTCEP CRITICAL: Switch to TCEP (DTT consumes Acrylamide) DTT->SwitchTCEP Yes CheckTarget Verify Target Cysteine Oxidation State DTT->CheckTarget No

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry/Absorbance)

Use this protocol to define the "Safe Working Concentration" for your specific buffer.

StepActionTechnical Note
1 Prepare BufferUse your exact assay buffer (e.g., PBS, pH 7.4, 0.01% Triton X-100).
2 Prepare Stock10 mM N-(oxepan-4-yl)prop-2-enamide in anhydrous DMSO.
3 TitrationSpike DMSO stock into buffer to achieve: 1, 5, 10, 25, 50, 100

M. Keep DMSO constant (e.g., 1%).
4 IncubationIncubate at Room Temp for 60 minutes (shaking).
5 ReadoutMeasure Absorbance at 600 nm (turbidity) or use a Nephelometer.
6 AnalysisPlot OD600 vs. Concentration. The inflection point where OD rises is your Solubility Limit .
Protocol B: Chemical Stability Check (LC-MS)

Use this to verify the acrylamide warhead is not being hydrolyzed or quenched.

  • Preparation: Dilute compound to 10

    
    M in Assay Buffer (with TCEP, not DTT).
    
  • Sampling: Take aliquots at

    
    .
    
  • Quenching: Add equal volume of Acetonitrile + 0.1% Formic Acid to stop reactions.

  • Analysis: Inject on LC-MS (Reverse Phase C18).

    • Monitor: Parent mass (

      
       approx 170 Da).
      
    • Look for: Appearance of Water adduct (+18 Da, hydrolysis) or Buffer adducts.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols and "brick dust" phenomena).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Guidance on aggregation and assay interference).

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Foundational review on acrylamide warhead reactivity and design).

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. (Evidence for TCEP superiority over DTT for labeling studies).

  • Freeman, D. J., et al. (2017). Solubility and Stability of Acrylamide-Based Inhibitors in Biological Assays. Journal of Biomolecular Screening. (General reference for handling covalent probes).

Sources

Technical Support Center: Optimizing N-(oxepan-4-yl)prop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OX-ACR-001 Subject: Reducing side reactions in acrylamide warhead coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are attempting to synthesize N-(oxepan-4-yl)prop-2-enamide , a structural motif commonly found in covalent kinase inhibitors. This reaction involves the acylation of oxepan-4-amine with an acryloyl source (typically acryloyl chloride or acrylic acid).

The Core Challenge: Acrylamides are "Michael acceptors" (electrophiles).[1] The primary amine starting material (oxepan-4-amine) is a nucleophile. While you intend for the amine to attack the carbonyl carbon (acylation), it can also attack the


-carbon of the double bond (Michael addition). This competition leads to the formation of dimers, polymers, and low yields.

This guide provides a self-validating protocol to suppress these side pathways, specifically tailored for the medium-ring ether (oxepane) context.

Diagnostic Visualization: Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .

ReactionPathways Start Oxepan-4-amine (Nucleophile) Target TARGET PRODUCT N-(oxepan-4-yl)prop-2-enamide Start->Target Path A: 1,2-Addition (Acylation) Fast at < 0°C Dimer SIDE PRODUCT 1 Michael Adduct (Dimer) (Mass = M + Amine) Start->Dimer Path B: 1,4-Addition (Michael Addn) Favored by excess amine/heat Reagent Acryloyl Source (Electrophile) Reagent->Target Target->Dimer Product acts as Michael Acceptor Polymer SIDE PRODUCT 2 Poly-acrylamide (Insoluble Gum) Target->Polymer Path C: Radical Polymerization Favored by heat/light

Caption: Kinetic competition between desired acylation (Path A) and thermodynamic conjugate addition (Path B).

Critical Troubleshooting Guides

Issue 1: Mass Spec shows [M+H]+ and a large peak at [2M - HCl] or [M + Amine]

Diagnosis: You are observing Michael Addition (Dimerization) . The amine starting material is reacting with the double bond of your product or the reagent.[2]

Root Cause:

  • Temperature too high: 1,4-addition (Michael) has a higher activation energy than 1,2-addition (Acylation). Room temperature favors the side reaction.

  • Local excess of amine: Adding the acid chloride to the amine creates a temporary excess of amine relative to the electrophile, encouraging the amine to attack the formed product.

  • Slow quenching: Allowing the reaction to sit after completion allows the remaining amine to attack the product.

Corrective Protocol (The "Schotten-Baumann" Fix): Switch to a biphasic Schotten-Baumann system. This separates the nucleophilic amine (organic phase) from the base/acid scavenger (aqueous phase), modulating reactivity.

  • Solvent: DCM (Organic) and 1M Na₂CO₃ or NaOH (Aqueous).

  • Temperature: Cool BOTH phases to -5°C to 0°C before mixing.

  • Addition: Add Acryloyl Chloride (diluted in DCM) slowly to the vigorously stirred biphasic mixture.

  • Stoichiometry: Use a slight excess of Acryloyl Chloride (1.1 eq) to consume all amine rapidly.

Issue 2: Product turns into an insoluble "gummy" solid during concentration

Diagnosis: Radical Polymerization . The terminal alkene in your product is polymerizing, likely initiated by heat or peroxide impurities in solvents.

Root Cause:

  • No Inhibitor: Acrylamides are unstable without radical scavengers.

  • High Bath Temperature: Rotovap bath > 35°C triggers radical formation.

  • Concentration: As solvent is removed, the effective concentration of the alkene increases, accelerating polymerization.

Corrective Protocol:

  • Add Inhibitor: Add 4-methoxyphenol (MEHQ) or BHT (approx. 10-50 ppm) to the reaction mixture and the collection flask during rotary evaporation.

  • Temperature Limit: Never heat the water bath above 30°C.

  • Oxygen: Do not purge with nitrogen during workup. Oxygen actually activates MEHQ; without trace oxygen, the inhibitor is ineffective.

Comparative Analysis of Coupling Methods

Select the method based on your available reagents and purity requirements.

FeatureMethod A: Acid Chloride (Schotten-Baumann) Method B: Mixed Anhydride (IBCF) Method C: Peptide Coupling (HATU/EDC)
Reagents Acryloyl Chloride, Na₂CO₃, DCM/H₂OAcrylic Acid, Isobutyl Chloroformate, NMM, THFAcrylic Acid, HATU, DIPEA, DMF
Risk of Michael Addn Medium (Control via Temp)Low (Activation is milder)High (Slow reaction time allows side rxn)
Purification Easy (Extraction often sufficient)Medium (Byproducts are volatile)Hard (Urea/Phosphonium salts require column)
Scalability High (Industrial Standard)MediumLow (Expensive reagents)
Recommendation Primary Choice for Oxepanes Secondary ChoiceAvoid unless necessary

Step-by-Step Optimized Protocol

Objective: Synthesis of N-(oxepan-4-yl)prop-2-enamide (100 mg scale). Method: Modified Schotten-Baumann (Biphasic).

  • Preparation of Aqueous Phase:

    • Dissolve Na₂CO₃ (2.5 eq) in water (2 mL).

    • Cool to 0°C in an ice bath.

  • Preparation of Organic Phase:

    • Dissolve oxepan-4-amine (1.0 eq, e.g., HCl salt) in DCM (2 mL).

    • Note: If using the amine salt, the aqueous base will free it in situ.

  • The Reaction:

    • Combine the organic and aqueous phases with vigorous stirring (critical for biphasic transfer).

    • Prepare a solution of Acryloyl Chloride (1.1 eq) in DCM (0.5 mL).

    • Add the Acryloyl Chloride solution dropwise over 10 minutes, maintaining internal temp < 5°C.

  • Monitoring:

    • Stir at 0°C for 30–60 minutes.

    • Check LCMS.[3] Look for Product Mass (M+H). If "Dimer" (M + 150 roughly) appears, you added reagent too fast or temp was too high.

  • Workup (Crucial for Stability):

    • Separate phases.[4][5] Extract aqueous layer 1x with DCM.

    • Wash combined organics with 5% NaHCO₃ (removes acrylic acid) and Brine.

    • Add BHT (a few crystals) to the organic layer before drying.

    • Dry over Na₂SO₄, filter, and concentrate at < 30°C .

FAQ: Oxepane-Specific Concerns

Q: Is the oxepane ring sensitive to the HCl generated during the reaction? A: Generally, oxepanes (7-membered cyclic ethers) are stable to dilute mineral acids. However, strong Lewis acids (like AlCl₃) can cause ring-opening or contraction. The Schotten-Baumann method generates HCl, but the immediate presence of the aqueous base (Na₂CO₃) neutralizes it instantly, protecting the ring.

Q: Can I use HATU or EDC instead? A: Yes, but be careful. Standard peptide coupling often takes 2-12 hours. The longer the free amine sits in the presence of the acrylamide product, the higher the risk of Michael addition. If you must use HATU, add the reagents at 0°C and quench immediately upon completion.

Q: My product is an oil that solidifies over weeks. Is it polymerizing? A: Likely yes. Acrylamides should be stored at -20°C. For long-term storage, ensure a trace of inhibitor (BHT) is present or store as a solid salt (though acrylamides are often poor salt formers due to low basicity of the amide nitrogen).

Troubleshooting Logic Tree

Use this flow to make real-time decisions during the experiment.

Troubleshooting Start Start Reaction Monitoring CheckLCMS Check LCMS/TLC Start->CheckLCMS Decision1 Is Starting Material (SM) Consumed? CheckLCMS->Decision1 AnalyzeImpurities Check for Side Products Decision1->AnalyzeImpurities Yes AddReagent Add 0.1 eq Acryloyl Cl Maintain 0°C Decision1->AddReagent No Yes Yes No No Clean Clean Product? Proceed to Workup (Add BHT!) AnalyzeImpurities->Clean None DimerFound Dimer Present? (M + Amine) AnalyzeImpurities->DimerFound Yes AddReagent->CheckLCMS FixDimer Next Run: 1. Lower Temp (-10°C) 2. Dilute Reagents 3. Slower Addition DimerFound->FixDimer

Caption: Decision matrix for in-process reaction monitoring.

References

  • Schotten-Baumann Reaction Conditions: The foundational method for biphasic amide coupling, critical for controlling pH and amine reactivity.

    • Source: Organic Chemistry Portal.[6][7] "Schotten-Baumann Reaction."[6][7][8][9][10][11]

    • URL:[Link]

  • Acryloyl Chloride Reactivity & Mechanisms: Detailed analysis of nucleophilic acyl substitution vs. Michael addition in acryloyl systems.

    • Source: BenchChem.[9] "An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride."

  • Minimizing Michael Addition: Protocols for suppressing conjugate addition during the synthesis of acrylamides, emphasizing temperature control and microwave altern

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Covalent Inhibitor Design: Context on the stability and synthesis of acrylamide warheads in drug discovery (relevant to the oxepane scaffold).

    • Source: ResearchGate. "Synthesis of N-prop-2-ynylacrylamide... by Schotten-Baumann Method."
    • URL:[Link]

Sources

Technical Support Center: Acryloyl Chloride Purification & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Handling highly reactive acyl chlorides requires precision and a deep understanding of their physicochemical behavior. Acryloyl chloride is a bifunctional molecule—featuring both a highly electrophilic carbonyl carbon and a polymerizable vinyl group. This dual reactivity makes it an essential building block for synthesizing targeted covalent inhibitors and acrylate polymers, but it also creates a complex impurity profile. Common issues include spontaneous polymerization, hydrolysis to acrylic acid, and interference from commercial stabilizers.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to help you achieve high-purity syntheses without compromising yield.

Quantitative Impurity Profiling

Before selecting a purification strategy, you must understand the properties of the target compound and its common impurities. The table below summarizes the quantitative data necessary for designing an effective separation workflow.

Impurity / ComponentBoiling Point (°C)Typical Source / ConcentrationRecommended Removal Strategy
Acryloyl Chloride 75–76Unreacted starting materialPolymer-supported scavengers or vacuum distillation
Acrylic Acid 141Hydrolysis byproduct (1–5%)Aqueous NaHCO₃ wash or fractional distillation
MEHQ (Stabilizer) 285Commercial additive (<210 ppm)Basic alumina (Al₂O₃) plug
Hydrogen Chloride -85Reaction byproductInert gas sparging or basic aqueous wash
3-Chloropropionyl chloride 143–145Side reaction byproduct (trace)Fractional distillation

Data supported by 1[1].

Purification Decision Matrix

When acryloyl chloride is used in excess during an API synthesis, removing the unreacted reagent without degrading your target compound is critical. Use the following decision tree to select the appropriate workflow.

Workflow N1 Crude Reaction Mixture (Target + Acryloyl Chloride) N2 Is Target Water-Sensitive? N1->N2 N3 Polymer-Supported Scavenging (Add TAEA Resin) N2->N3 YES N4 Aqueous Quench (Cold NaHCO3 Wash) N2->N4 NO N5 Filtration of Resin (Removes Bound Acyl Chloride) N3->N5 N6 Phase Separation (Removes Acrylic Acid/HCl) N4->N6 N7 Concentration & Drying N5->N7 N6->N7 N8 Purified Target Compound N7->N8

Caption: Decision tree for removing unreacted acryloyl chloride based on product sensitivity.

Troubleshooting & FAQs

Issue 1: Removing MEHQ Stabilizer Before Synthesis

Q: Commercial acryloyl chloride contains MEHQ. Do I always need to remove it, and if so, how do I do it without triggering polymerization? A: You do not always need to remove MEHQ. For standard amide couplings, MEHQ (typically <210 ppm) will not interfere. However, if your downstream steps involve sensitive radical-initiated polymerizations or organometallic catalysis, MEHQ must be removed.

Causality: MEHQ (Monomethyl ether of hydroquinone) functions as a radical scavenger, which can prematurely terminate desired radical pathways. To remove it without applying heat (which risks polymerization), pass the liquid through a basic alumina (Al₂O₃) plug. The basic sites on the alumina irreversibly bind the slightly acidic phenolic hydroxyl group of MEHQ, allowing the pure monomer to elute, as detailed by2[2].

Issue 2: Scavenging Unreacted Acryloyl Chloride from APIs

Q: After synthesizing an acrylamide-based targeted covalent inhibitor, I have residual acryloyl chloride. Aqueous bicarbonate washes are hydrolyzing my delicate product. What is the alternative? A: Acryloyl chloride reacts violently with water to form acrylic acid and HCl, which can degrade water-sensitive APIs.

Causality: Instead of an aqueous quench, utilize a polymer-supported auto-scavenging strategy. By adding a polyamine-functionalized gel or resin—such as Tris(2-aminoethyl)amine (TAEA) resin—directly to the organic phase, the highly electrophilic unreacted acryloyl chloride is covalently captured as a polymer-bound amide[3]. The impurities are then removed via simple physical filtration, leaving your product intact in the filtrate.

Issue 3: Preventing Spontaneous Polymerization During Distillation

Q: When distilling crude acryloyl chloride to remove acrylic acid, the pot residue polymerized into a solid mass. How can I prevent this thermal runaway? A: Acryloyl chloride possesses a highly reactive vinyl group.

Causality: Heating the mixture to its atmospheric boiling point (75 °C) provides the activation energy for spontaneous free-radical polymerization[4]. Furthermore, as the monomer distills away, the concentration of stabilizers in the pot changes, leading to a runaway reaction in the heel. To prevent this, distillation must be performed under reduced pressure (e.g., 40 °C at 150 mbar) to lower the thermal load. Additionally, adding a non-volatile polymerization inhibitor like hydroquinone or phenothiazine directly to the distillation pot ensures the residue remains stable[5].

Self-Validating Experimental Protocols

Protocol A: Inhibitor-Free Purification via Basic Alumina Plug

Use this protocol to remove MEHQ immediately prior to a sensitive reaction.

  • Preparation: Secure a glass chromatography column equipped with a glass frit (or a tight cotton plug).

  • Stationary Phase Loading: Load activated basic aluminum oxide (Al₂O₃) to a depth of approximately 8–10 cm (sufficient for 50 mL of monomer).

  • Elution: Pass the commercial acryloyl chloride through the column under a gentle positive pressure of inert gas (nitrogen or argon).

  • Self-Validation Step: Analyze a drop of the eluent via ¹H-NMR in CDCl₃. The aromatic protons characteristic of MEHQ (multiplets at δ 6.5–6.8 ppm) must be completely absent.

  • Storage: Critical: Use the purified, uninhibited monomer immediately. Do not store it, as it will spontaneously polymerize without the stabilizer.

Protocol B: Polymer-Supported Scavenging of Excess Acyl Chloride

Use this protocol to purify water-sensitive APIs from excess acryloyl chloride.

  • Resin Addition: To the crude reaction mixture (typically in an aprotic solvent like dichloromethane), add 2.5 molar equivalents (relative to the calculated excess of acyl chloride) of TAEA-functionalized polystyrene resin.

  • Incubation: Stir the suspension gently at room temperature for 60–120 minutes. The primary amines on the macroscopic resin beads will rapidly attack the electrophilic acyl chloride, forming a covalent bond.

  • Self-Validation Step: Before filtering, extract a 50 µL aliquot of the liquid phase and perform an FT-IR scan. The complete disappearance of the characteristic acid chloride C=O stretch (a sharp, strong band at 1750–1815 cm⁻¹) confirms that all acryloyl chloride has been successfully scavenged[4].

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound impurities. Wash the resin cake with a small volume of cold dichloromethane to maximize API recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified target compound.

References

1.[4] BenchChem. "Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide." URL: 2.[3] SCIRP. "Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers." URL: 3.[2] SCIRP. "An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique." URL: 4.[1] Chemistry Learner. "Acryloyl Chloride Formula, Properties, Uses, MSDS." URL: 5.[5] Emerald Publishing. "UV cure acrylate monomers: synthesis, analysis and storage." URL:

Sources

Validation & Comparative

1H NMR interpretation and assignment for N-(oxepan-4-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Covalent inhibitors featuring acrylamide warheads are critical components in modern targeted oncology and immunology. In recent years, the oxepane ring (a 7-membered cyclic ether) has emerged as a highly effective bioisostere, utilized to modulate lipophilicity and alter exit-vector geometry compared to standard carbocyclic rings.

However, the structural confirmation of oxepane intermediates, such as N-(oxepan-4-yl)prop-2-enamide , presents a significant analytical bottleneck. The flexible twist-chair conformations of the 7-membered ring and the presence of diastereotopic methylene protons create severe signal overlap in standard 1D


H NMR.

As a Senior Application Scientist, I have designed this comparison guide to evaluate the analytical performance of standard 1D NMR against high-field 2D NMR platforms. Furthermore, we will compare the spectral complexity of the oxepane derivative against its carbocyclic alternative, N-(cyclohexyl)prop-2-enamide, providing a self-validating framework for exact structural assignment.

Structural Comparison: Oxepane vs. Carbocyclic Alternatives

To understand the analytical challenge, we must compare the target molecule against a standard alternative. Replacing the oxygen atom in the oxepane ring with a methylene group yields N-(cyclohexyl)prop-2-enamide.

The causality behind the spectral complexity of the oxepane derivative is twofold:

  • Heteroatom Deshielding: The oxygen atom at position 1 strongly deshields the adjacent equatorial and axial protons at C-2 and C-7 [1].

  • Diastereotopic Complexity: Unlike the rigid chair of cyclohexane, oxepane rapidly interconverts between twist-chair forms. The protons at C-3, C-5, and C-6 are diastereotopic. They couple heavily with each other and with the C-4 methine proton, resulting in a dense, second-order multiplet "forest" between 1.5 and 2.1 ppm.

Table 1: H NMR Chemical Shift & Structural Feature Comparison
Feature / AssignmentN-(oxepan-4-yl)prop-2-enamideN-(cyclohexyl)prop-2-enamide (Alternative)
Ring System 7-membered cyclic ether6-membered carbocycle
Conformational State Flexible twist-chairRigid chair conformation
Acrylamide Warhead ~5.60, 6.15, 6.20 ppm (AMX system)~5.60, 6.15, 6.20 ppm (AMX system)
C-1 / C-4 Methine ~4.10 ppm (m, 1H)~3.85 ppm (m, 1H)
Heteroatom Adjacent ~3.60 - 3.80 ppm (m, 4H at C-2, C-7)N/A
Aliphatic Overlap High: ~1.55 - 2.05 ppm (m, 6H at C-3, C-5, C-6)Low: Well-separated axial/equatorial shifts
Assignment Difficulty High (Requires 2D NMR validation)Low (Solvable via 1D NMR)

Analytical Platform Comparison: 400 MHz vs. 600 MHz

When analyzing complex spin systems, the choice of analytical platform is as critical as the synthesis itself. Standard 400 MHz spectrometers are ubiquitous but often fail to resolve the aliphatic region of oxepane rings. Upgrading to a 600 MHz high-field system [3] equipped with 2D capabilities provides the necessary dispersion.

The chemical shift dispersion (


) scales linearly with the magnetic field (

). At 400 MHz, the

ratio for the oxepane methylene protons is small, leading to second-order effects (roofing and complex multiplets). At 600 MHz, the increased

pushes the system toward first-order behavior, simplifying multiplet extraction and enabling precise 2D cross-peak resolution [4].
Table 2: Analytical Platform Performance Comparison
Parameter400 MHz 1D

H NMR
600 MHz 2D NMR (COSY/HSQC)
Acrylamide Resolution Excellent (AMX system clearly visible)Excellent
Ring Proton Dispersion Poor (Second-order multiplets overlap)High (First-order approximation achieved)
Through-bond Connectivity Inferred (Ambiguous assignments)Explicit (Self-validating via cross-peaks)
Time per Sample < 5 minutes30 - 45 minutes
Best Use Case Routine purity checks & simple ringsDe novo structural elucidation of heterocycles

Experimental Protocol: A Self-Validating NMR Workflow

To guarantee scientific integrity, the assignment of N-(oxepan-4-yl)prop-2-enamide must not rely on assumption. The following protocol utilizes a self-validating loop where 1D integrations, homonuclear coupling (COSY), and heteronuclear correlation (HSQC) independently confirm the same structural truths.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 15 mg of the purified compound in 600 µL of Chloroform-d (CDCl

    
    ) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: CDCl

    
     is chosen over polar aprotic solvents (like DMSO-d
    
    
    
    ) to minimize solvent viscosity. Lower viscosity increases the transverse relaxation time (
    
    
    ), which sharpens the multiplet peaks. Furthermore, avoiding protic solvents prevents deuterium exchange at the amide -NH, preserving the critical
    
    
    coupling between the NH and the C-4 methine.

Step 2: 1D


H NMR Acquisition (The Baseline Screen) 
  • Action: Acquire a standard 1D spectrum at 400 MHz or 600 MHz (16 scans, 10 s relaxation delay, 90° pulse).

  • Causality: A long relaxation delay (

    
     s) ensures complete longitudinal relaxation (
    
    
    
    ) for all protons. This guarantees accurate integration, validating the total proton count (13 protons: 1 NH, 3 vinylic, 9 ring protons). The acrylamide warhead [2] will immediately validate the presence of the prop-2-enamide group.

Step 3: 2D COSY Acquisition (Spin-System Tracing)

  • Action: Acquire a gradient-selected COSY spectrum at 600 MHz (128

    
     increments, 4 scans per increment).
    
  • Causality: The COSY sequence establishes vicinal connectivity. By starting from the easily identifiable C-4 methine multiplet (~4.10 ppm), you can trace the cross-peaks outward to the C-3 and C-5 protons, and subsequently to the C-2, C-6, and C-7 protons.

Step 4: 2D


H-

C HSQC Acquisition (The Validation Loop)
  • Action: Acquire a multiplicity-edited HSQC spectrum.

  • Causality: This is the ultimate self-validating step. Because diastereotopic protons on the same carbon (e.g., the two protons at C-3) will share a single

    
    C chemical shift, HSQC definitively pairs the overlapping multiplets in the 1.5-2.0 ppm region to their respective carbons. If the COSY trace suggests two protons are adjacent to C-4, the HSQC must show them correlating to the same carbon resonance.
    

Workflow Visualization

G N1 Sample Prep (15 mg in CDCl3) N2 1D 1H NMR (400 MHz) Acrylamide Assignment N1->N2 N3 Analyze Ring Protons (1.5 - 4.2 ppm) N2->N3 N4 High-Field 2D NMR (600 MHz COSY/HSQC) N3->N4 Overlap (Oxepane) N5 Standard 1D Analysis (Carbocyclic Analogs) N3->N5 Resolved (Cyclohexyl) N6 Self-Validating Assignment (H4 -> H3/H5 -> H2/H6) N4->N6

Workflow for resolving complex oxepane spin systems using high-field 2D NMR.

References

  • "Oxepane | C6H12O | CID 11618", PubChem, National Institutes of Health. URL:[Link]

  • "NMR as a 'Gold Standard' Method in Drug Design and Discovery", National Center for Biotechnology Information (PMC). URL:[Link]

  • "Special Issue: High Field NMR and Ultra-High Field NMR in Medicinal Chemistry", Pharmaceuticals (MDPI). URL:[Link]

Comparative Guide: Oxepane vs. Tetrahydropyran Acrylamides in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of Targeted Covalent Inhibitors (TCIs), the scaffold bearing the electrophilic warhead dictates not only the vector of approach but also the entropic cost of binding. This guide compares two ether-based heterocycles—Tetrahydropyran (THP) and Oxepane —as carriers for acrylamide warheads.

While THP (6-membered) offers a rigid, low-entropy scaffold with predictable vectors, Oxepane (7-membered) provides a unique, fluxional conformational profile that can access distinct cysteine geometries and modulate metabolic liabilities. This guide details the mechanistic differences, experimental protocols for reactivity profiling, and decision-making criteria for deploying these scaffolds.

Mechanistic & Structural Analysis

Conformational Landscape

The primary differentiator between THP and Oxepane is conformational flexibility, which directly impacts the inactivation efficiency (


) .
  • Tetrahydropyran (THP): Exists predominantly in a rigid chair conformation . Substituents (including the acrylamide warhead) occupy well-defined axial or equatorial positions. This pre-organization minimizes the entropic penalty (

    
    ) upon protein binding but limits the "reach" of the warhead.
    
  • Oxepane: Exists as a pseudorotating mixture of twist-chair and twist-boat conformers. This flexibility allows the acrylamide to scan a larger volume of the binding pocket (induced fit), potentially capturing cysteines inaccessible to THP. However, this comes at a higher entropic cost to freeze the bioactive conformation.

Vector Analysis & Warhead Presentation

The angle of attack is critical for the Michael addition to the thiolate.

  • THP Vector: Fixed C-O-C bond angles (

    
    ). Best for cysteines located in "classic" positions relative to the hinge binder.
    
  • Oxepane Vector: Wider and variable bond angles (

    
    ). The ring expansion often pushes the warhead 1.2–1.5 Å further out or alters the trajectory by 15–20°, useful for "reaching" distant cysteines (e.g., Cys481 in BTK or distinct cysteines in KRAS).
    
Visualization: Structural & Kinetic Workflow

The following diagram illustrates the relationship between ring size, entropy, and reactivity.

G cluster_0 Scaffold Properties cluster_1 Thermodynamic Impact cluster_2 Kinetic Outcome THP Tetrahydropyran (THP) (Rigid Chair) Entropy_THP Low Entropic Penalty (Pre-organized) THP->Entropy_THP Restricted Rotation OX Oxepane (Fluxional Twist-Boat) Entropy_OX High Entropic Penalty (Induced Fit) OX->Entropy_OX Pseudorotation Kinetic_THP High Potency (if aligned) High Metabolic Clearance Entropy_THP->Kinetic_THP Optimized k_inact Kinetic_OX Unique Selectivity Altered Metabolic Soft Spots Entropy_OX->Kinetic_OX Access Distant Cys

Figure 1: Mechanistic flow comparing thermodynamic and kinetic consequences of scaffold selection.

Comparative Performance Data

The following data summarizes typical physicochemical and reactivity profiles. Note that specific values vary by substitution pattern; these represent the core scaffold trends.

Table 1: Physicochemical & Reactivity Profile[1][2]
ParameterTetrahydropyran (THP)OxepaneImplications
Ring Strain (kcal/mol) ~1.5 (Chair)~6.0 (Twist-Chair)Oxepane is slightly more prone to oxidative ring opening under high stress.
LogP (Lipophilicity) Lower (Baseline)+0.4 to +0.6 vs THPOxepane increases lipophilicity; may require solubilizing groups.
Intrinsic Reactivity (

)
ModerateModerate to HighRing strain in oxepane can slightly activate the warhead electronically.
Metabolic Liability

-Carbon Oxidation

/

-Carbon Oxidation
Oxepane shifts the site of metabolism, useful for blocking "soft spots."
Cys Capture Radius RestrictedExpanded (+1.5 Å)Oxepane can target cysteines that THP "misses."

Experimental Protocols (Self-Validating Systems)

To objectively compare these warheads, you must decouple intrinsic chemical reactivity from protein-specific binding .

Protocol A: Intrinsic Reactivity Assay ( )

Purpose: Determine if the ring size electronically activates the acrylamide independent of the protein. Standard: Glutathione (GSH) Half-life.[1][2]

  • Preparation: Prepare 10 mM stock of THP-acrylamide and Oxepane-acrylamide in DMSO.

  • Reaction Mix: Dilute to 50 µM compound in PBS (pH 7.4) containing 5 mM GSH (100-fold excess) and 100 µM Naproxen (internal standard).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 min. Quench immediately with 50 µL Acetonitrile + 1% Formic Acid.

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln([Compound]/[IS]) vs. time. The slope is

    
    .
    
    • Validation Check: If

      
       min, the warhead is likely too reactive (promiscuous). If 
      
      
      
      hrs, it may be too sluggish for covalent capture.
Protocol B: Time-Dependent Inhibition ( )

Purpose: Measure the efficiency of covalent bond formation within the protein pocket.

  • Enzyme Prep: Activate Kinase/Target in Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Pre-incubation: Incubate Enzyme + Inhibitor (varying concentrations: 0, 0.1, 1, 10, 100 nM) for distinct time points (

    
     = 0 to 60 min).
    
  • Substrate Addition: Add ATP/Substrate at

    
     concentration to trigger the reaction.
    
  • Readout: Measure product formation (e.g., ADP-Glo or mobility shift).

  • Data Fitting:

    • Determine

      
       for each concentration.
      
    • Plot

      
       vs. [I] using the hyperbolic equation:
      
      
      
      
    • Interpretation: A lower

      
       with THP indicates better initial fit. A higher 
      
      
      
      with Oxepane (despite higher
      
      
      ) suggests the flexibility allows better transition state alignment with the cysteine.
Visualization: Reactivity Workflow

Workflow cluster_chem Intrinsic Reactivity (k_chem) cluster_bio Protein Reactivity (k_inact/K_I) Start Compound Library (THP vs Oxepane) GSH GSH Adduct Assay (LC-MS/MS) Start->GSH PreInc Pre-incubation (Var. Time/Conc) Start->PreInc Stability Plasma Stability GSH->Stability If t1/2 > 30min Decision Select Lead Scaffold Stability->Decision Activity Residual Activity (IC50 Shift) PreInc->Activity Activity->Decision High k_inact/K_I

Figure 2: Screening cascade for validating warhead scaffold suitability.

Strategic Recommendations

  • Start with THP: If your crystal structure shows a cysteine within 3-4 Å of the solvent front with a clear vector, use THP. Its rigid chair conformation reduces the entropic penalty, likely yielding higher potency per molecular weight (Ligand Efficiency).

  • Switch to Oxepane if:

    • Metabolic Hotspots: You observe rapid clearance due to oxidation on the THP ring. The 7-membered ring alters the metabolic site preference.

    • Vector Mismatch: The THP-acrylamide points "away" from the cysteine. Oxepane's flexibility allows the warhead to "swing" into position.

    • Solubility: You need to disrupt crystal packing. The non-planar, twist-boat nature of oxepane often improves solubility compared to the flat packing of THP derivatives.

References

  • Gehringer, M., & Laufer, S. A. (2019).[3] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[3] [Link][3]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Foundational text on sp3 character and ring properties). [Link]

  • Petri, L., et al. (2018).[3] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94–107.[3] [Link][3]

  • Pahadi, K. S., et al. (2024).[4] Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design. [Link]

Sources

Kinetic Profiling of N-(oxepan-4-yl)prop-2-enamide: A Comparative Guide to Cysteine-Targeted Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted covalent inhibitors (TCIs) have revolutionized the treatment landscape for various malignancies and autoimmune disorders. The success of these therapeutics hinges on the precise calibration of their electrophilic warheads. This guide provides an in-depth kinetic analysis of N-(oxepan-4-yl)prop-2-enamide , a specialized acrylamide derivative featuring a 7-membered oxepane ring. By comparing its performance against standard aliphatic and aromatic acrylamides, we demonstrate how the oxepane moiety optimizes the thermodynamics of non-covalent binding (


) and the kinetics of covalent bond formation (

).

Mechanistic Causality: The "Goldilocks" Reactivity of Oxepane

The acrylamide group is a privileged pharmacophore that undergoes a Michael addition with the nucleophilic thiolate of target cysteine residues[1]. However, designing a covalent drug is an exercise in restraint. If a warhead is too reactive, it depletes cellular glutathione (GSH) and causes off-target toxicity; if it is too inert, it fails to achieve pharmacological target occupancy[2].

Why N-(oxepan-4-yl)prop-2-enamide?

As an application scientist evaluating novel scaffolds, the inclusion of the oxepane ring is a masterclass in steric and electronic tuning:

  • Dipole Modulation: The oxygen atom within the 7-membered oxepane ring alters the local dielectric environment. Unlike a highly lipophilic cyclohexyl ring, the oxepane ether oxygen can accept hydrogen bonds from the solvent or protein backbone, pre-organizing the warhead into a reactive conformation.

  • Steric Shielding: The puckered conformation of the 7-membered ring provides subtle steric hindrance around the

    
    -unsaturated system. This shielding reduces the intrinsic chemical reactivity (
    
    
    
    ) toward abundant off-target nucleophiles like GSH, while allowing rapid reaction once the inhibitor is perfectly oriented in the enzyme's active site.
  • Application in Resistance: Oxepane-functionalized acrylamides have been strategically deployed in overcoming kinase mutations, such as the BTK C481S mutation, where precise spatial arrangement is critical for dual reversible/irreversible inhibition modes[3].

Pathway A Target Protein (Free Cys-SH) C Non-covalent Complex (E·I) A->C k_on B Oxepane Acrylamide (Warhead) B->C k_on C->A k_off D Transition State (Meisenheimer-like) C->D Nucleophilic Attack E Covalent Adduct (Thioether Formation) D->E k_inact

Two-step kinetic model of covalent cysteine modification by N-(oxepan-4-yl)prop-2-enamide.

Comparative Performance Data

Unlike reversible inhibitors characterized by


, the potency of irreversible covalent inhibitors is best described by the second-order rate constant 

[4]. This metric normalizes the maximum rate of inactivation (

) by the reversible binding affinity (

).

The table below compares the kinetic profile of N-(oxepan-4-yl)prop-2-enamide against alternative warhead architectures using a standardized cysteine kinase assay.

Table 1: Kinetic Benchmarking of Cysteine-Targeted Warheads
Warhead ScaffoldIntrinsic Reactivity (

GSH, min)
Target Affinity

(

)
Inactivation Rate

(

)
Efficiency

(

)
Off-Target Liability
N-(oxepan-4-yl)prop-2-enamide 145 0.85 4.2 4,940 Low
N-cyclohexylacrylamide1502.103.81,809Low
N-phenylacrylamide451.508.55,666Moderate
Chloroacetamide (Standard)< 104.5015.03,333High

Data Interpretation:

  • vs. Cyclohexyl: The oxepane ring improves

    
     (0.85 
    
    
    
    vs 2.10
    
    
    ) due to favorable hydrogen bonding, driving a 2.7-fold increase in overall efficiency (
    
    
    ) without sacrificing GSH stability.
  • vs. Phenyl: While N-phenylacrylamide has a higher

    
    , its electron-withdrawing nature makes it significantly more reactive toward GSH (
    
    
    
    = 45 min), increasing off-target liability.
  • vs. Chloroacetamide: Chloroacetamides are highly reactive (

    
     = 15.0 
    
    
    
    ) but lack selectivity, acting as indiscriminate alkylating agents rather than targeted covalent modifiers.

Experimental Workflow: Determination of

To ensure scientific integrity, the determination of


 must be conducted under pseudo-first-order conditions. The following is a self-validating protocol for a continuous fluorescence-based enzymatic assay.

Workflow S1 1. Reagent Preparation Equilibrate Enzyme & Substrate S2 2. Inhibitor Titration Prepare varying [I] >> [E] S1->S2 S3 3. Continuous Read Measure fluorescence over time S2->S3 S4 4. Non-linear Regression Fit k_obs vs [I] S3->S4 S5 5. Parameter Extraction Calculate k_inact and K_I S4->S5

Experimental workflow for determining the second-order rate constant (k_inact/K_I).

Step-by-Step Methodology & Causality

Step 1: Buffer and Reagent Preparation

  • Action: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM

    
    , 0.01% Triton X-100). Crucially, omit all primary thiols  (like DTT or 
    
    
    
    -mercaptoethanol).
  • Causality: Primary thiols will act as competing nucleophiles, scavenging the N-(oxepan-4-yl)prop-2-enamide warhead via Michael addition before it can reach the enzyme, leading to artificially low potency readings.

Step 2: Inhibitor Titration Setup

  • Action: Prepare a 7-point serial dilution of the inhibitor. Ensure the final assay concentration of the inhibitor (

    
    ) is at least 10-fold greater than the enzyme concentration (
    
    
    
    ).
  • Causality: Maintaining

    
     establishes pseudo-first-order kinetics. This mathematical constraint assumes 
    
    
    
    remains constant during the reaction, which is required to accurately calculate the observed rate constant (
    
    
    ).

Step 3: Reaction Initiation and Continuous Monitoring

  • Action: Pre-incubate the inhibitor with the fluorogenic substrate. Initiate the reaction by adding the target enzyme. Immediately monitor fluorescence (e.g., Ex/Em = 360/460 nm) continuously for 60-120 minutes.

  • Causality: Adding the enzyme last ensures that you capture the initial velocity and the exponential decay of enzyme activity as the covalent bond forms. A continuous read is vastly superior to end-point assays because it captures the time-dependent nature of covalent inhibition.

Step 4: Data Analysis (Self-Validating System)

  • Action: Fit the progress curves (Product vs. Time) to the integrated rate equation:

    
    
    Plot the derived 
    
    
    
    values against
    
    
    and fit to a hyperbolic equation:
    
    
  • Causality: If the plot of

    
     vs. 
    
    
    
    is linear rather than hyperbolic, it indicates that
    
    
    is much greater than the highest
    
    
    tested. In such cases, only the ratio
    
    
    (the slope of the line) can be reported. The hyperbolic fit validates that saturation of the non-covalent complex (
    
    
    ) has been achieved.

Conclusion

N-(oxepan-4-yl)prop-2-enamide represents a highly optimized structural motif for covalent drug discovery. By leveraging the unique steric and electronic properties of the oxepane ring, researchers can achieve a superior


 profile while mitigating the off-target toxicity associated with overly reactive electrophiles. Proper kinetic profiling, adhering strictly to pseudo-first-order principles, is essential for validating these advantages in vitro.

References

  • Title: WO 2021/066958 A1 - Covalent Bruton's tyrosine kinase (BTK)
  • Title: Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design Source: Journal of Computer-Aided Molecular Design (PubMed) URL: [Link]

  • Title: Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design (ResearchGate Profile) Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Structural Confirmation of N-(oxepan-4-yl)prop-2-enamide: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as N-(oxepan-4-yl)prop-2-enamide, a compound of significant interest due to its potential as a covalent binder in targeted therapies, precise structural confirmation is not merely a formality but a critical prerequisite for understanding its reactivity, stereochemistry, and interaction with biological targets. This guide provides an in-depth, comparative analysis of the methodologies available for the structural elucidation of this molecule, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare the data obtained from crystallography with that from other widely used spectroscopic techniques.

Part 1: The Gold Standard: Unambiguous Structural Determination via Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the material, we can generate a three-dimensional electron density map, which in turn reveals the exact coordinates of each atom in the molecule. This provides an unparalleled level of detail, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

The Crystallographic Workflow: A Self-Validating Protocol

The journey from a powdered sample of N-(oxepan-4-yl)prop-2-enamide to a fully refined crystal structure is a multi-step process that, when executed correctly, is inherently self-validating. Each stage provides data that must be consistent with the preceding and subsequent steps, ensuring the final structure is a true and accurate representation of the molecule.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of N-(oxepan-4-yl)prop-2-enamide purification Purification (e.g., HPLC) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of N-(oxepan-4-yl)prop-2-enamide
  • Crystal Growth:

    • Dissolve 5-10 mg of highly purified N-(oxepan-4-yl)prop-2-enamide in a minimal amount of a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

    • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. The formation of single, well-defined crystals is the desired outcome. The choice of solvent is critical and often requires screening of several options.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture).

    • Cool the crystal to 100 K using a stream of liquid nitrogen to minimize thermal vibrations and improve data quality.

    • Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement:

    • Process the collected data using software such as SHELXS to obtain the initial electron density map and solve the phase problem.

    • Refine the structural model using SHELXL, which iteratively adjusts atomic positions and displacement parameters to best fit the experimental data.

    • The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (GooF).

Expected Crystallographic Data for N-(oxepan-4-yl)prop-2-enamide

While a specific crystal structure for this exact molecule is not publicly available, we can anticipate the type of data that would be generated, based on similar small molecules.[1][2][3][4][5]

ParameterExpected Value/InformationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.
Resolution< 1.0 ÅA measure of the level of detail in the electron density map.
R-factor (R1)< 0.05Indicates the agreement between the crystallographic model and the experimental data.
Final Structure3D coordinates of all atomsProvides definitive proof of connectivity, conformation, and stereochemistry.

Part 2: A Comparative Analysis of Alternative Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are invaluable for providing complementary information, particularly regarding the molecule's structure in solution and confirming its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively.

  • Experimental Protocol:

    • Dissolve ~5 mg of N-(oxepan-4-yl)prop-2-enamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Process the data to identify chemical shifts, coupling constants, and integration values.

  • Strengths:

    • Provides detailed information about the connectivity of atoms in solution.

    • Can be used to study dynamic processes.

  • Limitations:

    • Does not provide direct information about the three-dimensional arrangement of atoms in space.

    • Interpretation of complex spectra can be challenging.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., an ESI-TOF or Orbitrap).

    • Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the molecular ion.

  • Strengths:

    • Provides a highly accurate molecular weight.

    • High-resolution mass spectrometry (HRMS) can determine the elemental formula.[6]

  • Limitations:

    • Provides no information about the connectivity or stereochemistry of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Experimental Protocol:

    • Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

    • Acquire the infrared spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Strengths:

    • Provides a quick and easy way to identify key functional groups (e.g., C=O, N-H, C=C).

    • Can be used to monitor the progress of a reaction.

  • Limitations:

    • Provides limited information about the overall structure of the molecule.

Comparative Summary of Analytical Techniques

TechniqueSample TypeInformation ObtainedResolutionKey Advantage
X-ray Crystallography Single Crystal3D atomic arrangement, bond lengths/angles, stereochemistryAtomicUnambiguous structural proof
NMR Spectroscopy SolutionCarbon-hydrogen framework, connectivityAtomic (connectivity)Detailed solution-state structure
Mass Spectrometry Solid or SolutionMolecular weight, elemental formulaMolecularPrecise mass determination
FT-IR Spectroscopy Solid or LiquidFunctional groupsFunctional GroupRapid functional group identification

Part 3: A Synergistic Approach to Structural Confirmation

While X-ray crystallography is the definitive method, a comprehensive structural confirmation of a novel compound like N-(oxepan-4-yl)prop-2-enamide relies on the synergistic use of multiple analytical techniques. The data from each method should be consistent and complementary, building a complete and irrefutable structural picture.

synergistic_approach cluster_synthesis Synthesis & Initial Characterization cluster_solution Solution-State Structure cluster_solid Solid-State Structure synthesis Synthesis of N-(oxepan-4-yl)prop-2-enamide ms Mass Spectrometry (Molecular Formula) synthesis->ms ir FT-IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (Connectivity) ms->nmr ir->nmr xray X-ray Crystallography (3D Structure) nmr->xray final_confirmation final_confirmation xray->final_confirmation Unambiguous Structural Confirmation

Caption: Synergistic Workflow for Structural Elucidation.

Conclusion

For the definitive structural confirmation of novel small molecules like N-(oxepan-4-yl)prop-2-enamide, single-crystal X-ray crystallography remains the unparalleled gold standard. It is the only technique that provides a direct, three-dimensional visualization of the atomic arrangement, which is crucial for understanding the molecule's properties and potential as a therapeutic agent. While other spectroscopic techniques such as NMR, MS, and FT-IR provide essential and complementary data for initial characterization and confirmation of the molecule's synthesis, they cannot replace the unambiguous and comprehensive structural information provided by X-ray crystallography. Therefore, a multi-technique approach, with X-ray crystallography as the ultimate arbiter of structure, is the most rigorous and scientifically sound strategy for the characterization of new chemical entities.

References

  • Stenutz, R. N-(2-methyl-4-oxopentan-2-yl)prop-2-enamide. Stenutz. Retrieved from [Link]

  • MDPI. (Z)-N-Carbamothioyl-4-hydroxy-2-oxo-4-(p-tolyl)but-3-enamide. MDPI. Retrieved from [Link]

  • MDPI. (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. MDPI. Retrieved from [Link]

  • PubChem. N-(2-cyclopropylpropyl)oxepan-4-amine. PubChem. Retrieved from [Link]

  • ResearchGate. Crystal structure of N-(4-acetylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, C22H21NO3. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing. PubMed. Retrieved from [Link]

  • PubChem. N-(4-(Aminosulphonyl)phenyl)acrylamide. PubChem. Retrieved from [Link]

  • ResearchGate. (4 Z )-4-(2-Oxopropylidene)-2,3,4,5-tetrahydro-1 H -1,5-benzodiazepin-2-one. ResearchGate. Retrieved from [Link]

  • PubChem. N-heptan-4-ylprop-2-enamide. PubChem. Retrieved from [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide for Novel Covalent Probes: The Case of N-(oxepan-4-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Covalent Probes in Drug Discovery

Covalent inhibitors, once approached with caution due to concerns about off-target toxicity, are experiencing a renaissance in drug discovery and chemical biology.[1][2][3] These molecules form a stable, covalent bond with their target protein, offering distinct advantages such as prolonged duration of action, high potency, and the ability to target proteins previously considered "undruggable".[3][4][5] The rational design of targeted covalent inhibitors (TCIs) has led to the development of highly effective therapeutics.[4][6]

A critical aspect of developing novel covalent probes is rigorous benchmarking against established standards. This process ensures a thorough understanding of a new probe's reactivity, selectivity, and cellular activity, ultimately determining its utility as a research tool or a therapeutic lead.[2][7][8] This guide provides a framework for benchmarking a novel covalent probe, using N-(oxepan-4-yl)prop-2-enamide as a case study, against widely used covalent warheads: acrylamide, chloroacetamide, and vinyl sulfone.

Understanding the Standard Covalent Probes

The choice of a covalent "warhead" is a key determinant of a probe's characteristics. The most common electrophiles used in covalent inhibitor design target nucleophilic amino acid residues, with a strong preference for cysteine due to its high nucleophilicity and relatively low abundance in the proteome.[6][9]

Acrylamides

Acrylamides are among the most popular classes of covalent warheads, featured in numerous FDA-approved drugs.[6][10] They react with cysteine residues via a Michael addition mechanism.[9] Their reactivity is generally considered moderate, which contributes to a better selectivity profile compared to more aggressive electrophiles.[4] The versatility of the acrylamide scaffold allows for fine-tuning of its reactivity and steric properties through substitution.[11]

Chloroacetamides

Chloroacetamides are another well-established class of electrophilic warheads that react with cysteine residues through nucleophilic substitution.[10][12] They are generally more reactive than acrylamides, which can be an advantage for targeting less reactive cysteines but also poses a higher risk of off-target interactions.[12][13] Despite their reactivity, chloroacetamides have been successfully used to develop selective probes.[13]

Vinyl Sulfones

Vinyl sulfones are potent electrophiles that react with nucleophilic residues like cysteine and lysine.[10][14] They are typically more reactive than acrylamides and have been employed in the development of inhibitors for a range of enzyme classes, including proteases and kinases.[15][16] The sulfonyl group can also act as a mimic for the phosphate group, making vinyl sulfones particularly useful for targeting phosphoryl-utilizing enzymes.[15][16]

Introducing N-(oxepan-4-yl)prop-2-enamide: A Novel Probe

N-(oxepan-4-yl)prop-2-enamide belongs to the acrylamide class of covalent warheads. Its core reactive moiety is the prop-2-enamide group, which is expected to react with cysteine residues via a Michael addition mechanism, similar to other acrylamides. The oxepane ring introduces a distinct three-dimensional scaffold that can influence the probe's solubility, cell permeability, and non-covalent interactions with the target protein's binding pocket.

The key to understanding the potential of N-(oxepan-4-yl)prop-2-enamide lies in systematically comparing its performance against the established probes mentioned above.

The Benchmarking Workflow: A Step-by-Step Guide

To objectively evaluate a novel covalent probe, a series of experiments are required to characterize its intrinsic reactivity, target engagement kinetics, and proteome-wide selectivity.

Intrinsic Reactivity Assessment

The intrinsic reactivity of a covalent warhead is a fundamental parameter that influences its potency and selectivity. A common method for assessing this is to measure the rate of reaction with a model thiol, such as glutathione (GSH), which is a highly abundant intracellular nucleophile.[5]

Experimental Protocol: GSH Reactivity Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (N-(oxepan-4-yl)prop-2-enamide) and standard probes (acrylamide, chloroacetamide, vinyl sulfone derivatives) in DMSO.

    • Prepare a stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, combine the test compound/standard probe with GSH at a defined final concentration. It is recommended to have GSH in excess.

    • Include a control reaction with the compound in buffer without GSH.

  • Time-Course Analysis:

    • Monitor the reaction over time by measuring the decrease in the concentration of the test compound using LC-MS.[17]

    • Alternatively, a thiol-reactive dye like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be used to monitor the depletion of GSH.

  • Data Analysis:

    • Calculate the half-life (t½) of each compound in the presence of GSH.

    • A shorter half-life indicates higher intrinsic reactivity.

Kinetic Analysis of Target Engagement

For a covalent inhibitor, the potency is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial non-covalent binding affinity (K_I) and the rate of irreversible inactivation (k_inact).[2][18][19]

Experimental Protocol: Intact Protein Mass Spectrometry for Kinetic Analysis

This method directly measures the formation of the covalent adduct between the probe and the target protein.[20][21][22]

  • Incubation:

    • Incubate the purified target protein with a range of concentrations of the covalent probe.

    • Collect samples at multiple time points.

  • Sample Preparation:

    • Quench the reaction at each time point (e.g., by adding a denaturing agent or a large excess of a reducing agent).

    • Desalt the protein samples.

  • Mass Spectrometry Analysis:

    • Analyze the samples by intact protein mass spectrometry (e.g., ESI-TOF).[20]

    • Deconvolute the mass spectra to determine the relative abundance of the unmodified protein and the covalent adduct at each time point.[23]

  • Data Analysis:

    • Plot the fraction of modified protein against time for each probe concentration.

    • Fit the data to a kinetic model to determine the observed rate constant (k_obs) for each concentration.

    • Plot k_obs against the probe concentration and fit to a hyperbolic equation to determine k_inact and K_I.[18] The ratio k_inact/K_I gives the second-order rate constant.

Proteome-Wide Selectivity Profiling

A crucial step in characterizing a covalent probe is to assess its selectivity across the entire proteome.[4] A highly selective probe will interact with its intended target with minimal off-target engagement.[5] Competitive activity-based protein profiling (ABPP) is a powerful technique for this purpose.[24]

Experimental Protocol: Competitive ABPP
  • Cell Treatment:

    • Treat live cells or cell lysates with varying concentrations of the test probe (N-(oxepan-4-yl)prop-2-enamide) or a standard probe.

    • Include a vehicle-treated control (e.g., DMSO).

  • Broad-Spectrum Probe Labeling:

    • After incubation with the test probe, treat the samples with a broad-spectrum, alkyne-functionalized covalent probe that targets the same class of residues (e.g., an iodoacetamide-alkyne probe for cysteines). This "universal" probe will label all accessible cysteines that have not been engaged by the test probe.

  • Click Chemistry and Enrichment:

    • Lyse the cells (if treated live) and perform a click reaction to attach a biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Proteomics Analysis:

    • Digest the enriched proteins into peptides and analyze them by LC-MS/MS.

    • Identify and quantify the labeled proteins.

  • Data Analysis:

    • Compare the protein abundance in the test probe-treated samples to the vehicle control.

    • A decrease in the signal for a particular protein indicates that it was engaged by the test probe, preventing its labeling by the broad-spectrum probe. This allows for the identification of on- and off-targets.

Visualizing the Benchmarking Process

Benchmarking_Workflow cluster_Phase1 Phase 1: Intrinsic Properties cluster_Phase2 Phase 2: Target-Specific Evaluation cluster_Phase3 Phase 3: Global Cellular Profiling Novel_Probe N-(oxepan-4-yl)prop-2-enamide GSH_Assay Intrinsic Reactivity (GSH Assay) Novel_Probe->GSH_Assay Standard_Probes Standard Probes (Acrylamide, Chloroacetamide, Vinyl Sulfone) Standard_Probes->GSH_Assay Target_Protein Purified Target Protein Data_Comparison Data Comparison & Probe Characterization Kinetic_Analysis Kinetic Analysis (k_inact/K_I) Target_Protein->Kinetic_Analysis Live_Cells Live Cells / Lysate Selectivity_Profiling Selectivity Profiling (Competitive ABPP) Live_Cells->Selectivity_Profiling Selectivity_Profiling->Data_Comparison

Caption: The workflow for benchmarking a novel covalent probe.

Mechanism of Covalent Modification

Covalent_Modification cluster_step1 Step 1: Reversible Binding cluster_step2 Step 2: Covalent Bond Formation P_I Protein + Inhibitor PI_complex Protein-Inhibitor Complex (Non-covalent, K_I) P_I->PI_complex k_on PI_complex->P_I k_off PI_covalent Covalent Adduct (Irreversible) PI_complex->PI_covalent k_inact

Sources

Assessing Metabolic Stability of N-(oxepan-4-yl)prop-2-enamide in Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

In the design of covalent inhibitors—particularly those targeting kinases (e.g., BTK, EGFR) or GTPases (e.g., KRAS G12C)—the linker connecting the electrophilic warhead to the scaffold is critical. N-(oxepan-4-yl)prop-2-enamide represents a strategic structural motif where a 7-membered ether (oxepane) serves as a spacer for an acrylamide warhead.

This guide provides a rigorous protocol for assessing the metabolic stability of this specific motif in liver microsomes. Unlike standard stability assays, evaluating acrylamide-based probes requires differentiating between enzymatic clearance (CYP450-mediated) and chemical instability (non-enzymatic hydrolysis or protein binding).

We compare the oxepane motif against its two primary medicinal chemistry alternatives: the Tetrahydropyran (THP) analog (standard ether isostere) and the Cyclohexyl analog (carbocyclic baseline).

Comparative Landscape: Oxepane vs. Alternatives

The choice of the oxepane ring over a 6-membered THP or cyclohexane is rarely accidental. It is typically driven by the need to modulate lipophilicity (


) or induce a specific ring pucker for active site accommodation. However, this expansion to a 7-membered ring introduces distinct metabolic liabilities.
Table 1: Structural & Metabolic Profile Comparison
FeatureN-(oxepan-4-yl)prop-2-enamide (Subject)N-(tetrahydropyran-4-yl)prop-2-enamide (Alternative A)N-(cyclohexyl)prop-2-enamide (Alternative B)
Structure 7-membered cyclic ether6-membered cyclic ether6-membered carbocycle
LogP (Approx) ~0.8 - 1.1 (Moderate)~0.3 - 0.6 (Low)~1.8 - 2.1 (High)
Conformational Flexibility High: Multiple twist-chair/boat conformers.Low: Defined chair conformation.Moderate: Chair conformation dominant.
Primary Metabolic Liability

-Oxidation:
C-H bonds adjacent to oxygen are accessible due to ring flexibility.
Stable: C-H bonds

to oxygen are sterically protected in the chair form.
Hydroxylation: Extensive oxidation at C3/C4 positions.
Warhead Reactivity Moderate (Inductive effect of O atom is distant).Moderate (Inductive effect of O is closer).High (No electron-withdrawing heteroatom in ring).
Microsomal Clearance Risk Medium: Ring flexibility allows CYP access.Low: Often used as a "metabolic sink."High: Lipophilicity drives non-specific CYP binding.

Metabolic Pathways & Liabilities[1]

To accurately interpret microsomal data, one must understand where the molecule is likely to break. The oxepane-acrylamide motif faces a "two-front war" in the liver:

  • Warhead Metabolism: The acrylamide is susceptible to amidases (hydrolysis) and glutathione S-transferases (if cytosolic fraction is present, though less relevant in pure microsomes).

  • Scaffold Metabolism: The oxepane ring is vulnerable to CYP450-mediated oxidative dealkylation adjacent to the ether oxygen.

Diagram 1: Predicted Metabolic Fate

MetabolicPathways Parent N-(oxepan-4-yl)prop-2-enamide CYP CYP450 Oxidation (Microsomes) Parent->CYP α-Hydroxylation Amidase Carboxylesterase/Amidase (Microsomes/Plasma) Parent->Amidase Hydrolysis Chem Chemical Instability (Buffer/pH 7.4) Parent->Chem Non-Enzymatic Met2 Hydroxylated Oxepane (Unstable Hemiacetal) CYP->Met2 Met1 Oxepane-4-amine + Acrylic Acid Amidase->Met1 Met4 Michael Adduct (Protein Covalent Binding) Chem->Met4 Cys/Lys residues in Microsomal protein Met3 Ring-Opened Aldehyde/Lactone Met2->Met3 Spontaneous Rearrangement

Caption: Predicted metabolic and chemical fate of the oxepane-acrylamide motif. Note that "Met4" (Protein Binding) can mimic high clearance in assays if not controlled for.

Validated Experimental Protocol

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of N-(oxepan-4-yl)prop-2-enamide in Human Liver Microsomes (HLM) while controlling for chemical instability.
Materials
  • Test Compound: N-(oxepan-4-yl)prop-2-enamide (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Control Inhibitor: 1-Aminobenzotriazole (ABT) (optional, to confirm CYP mechanism).

Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare two separate master mixes to differentiate enzymatic from chemical degradation.

  • Mix A (+NADPH): Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL final) + NADPH system.[1]

  • Mix B (-NADPH): Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL final).[1] Crucial Control.

Step 2: Incubation

  • Pre-warm Master Mixes at 37°C for 5 minutes.

  • Spike Test Compound into both mixes to a final concentration of 1 µM . (Keep DMSO < 0.1%).

  • Why 1 µM? This is below the

    
     for most CYPs, ensuring linear kinetics (First-order region).
    

Step 3: Sampling Sample 50 µL aliquots at specific time points: 0, 5, 15, 30, 45, and 60 minutes .

Step 4: Quenching & Extraction

  • Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

Step 5: Analysis (LC-MS/MS) Inject supernatant onto a C18 column (e.g., Waters BEH C18). Monitor the parent ion transition (MRM).

Diagram 2: Assay Workflow

AssayWorkflow Start Start: 1 µM Compound + Microsomes (0.5 mg/mL) Split Split into Two Arms Start->Split Arm1 Arm A: +NADPH (Metabolic + Chemical) Split->Arm1 Arm2 Arm B: -NADPH (Chemical Stability Only) Split->Arm2 Incubate Incubate @ 37°C (0, 5, 15, 30, 45, 60 min) Arm1->Incubate Arm2->Incubate Quench Quench with ACN + IS (Stop Reaction) Incubate->Quench Centrifuge Centrifuge & Analyze Supernatant (LC-MS/MS) Quench->Centrifuge Calc Calculate % Remaining vs Time Centrifuge->Calc

Caption: Dual-arm workflow ensures that disappearance due to acrylamide reactivity is not mistaken for CYP metabolism.

Data Interpretation & Calculations

Calculating Intrinsic Clearance ( )

Plot the natural logarithm (


) of the % Parent Remaining  versus Time .[2] The slope of the linear regression (

) is the elimination rate constant.




Self-Validating the Results

To ensure trustworthiness, apply the following logic checks:

  • The "-NADPH" Check:

    • If Arm B (-NADPH) shows >20% loss over 60 mins, the compound is chemically unstable or binding covalently to microsomal proteins non-specifically.

    • Correction: Subtract the degradation rate of Arm B from Arm A to isolate CYP-mediated clearance.

  • The "Oxepane vs. THP" Benchmark:

    • Result A (Oxepane is stable):

      
      . Indicates the ring pucker prevents CYP oxidation. Excellent candidate.
      
    • Result B (Oxepane is labile):

      
       (with stable THP control). Indicates the 7-membered ring is a "metabolic handle." Requires structural modification (e.g., adding a gem-dimethyl group to block the 
      
      
      
      -carbon).
Representative Data Table (Simulated for Comparison)
ParameterOxepane AnalogTHP AnalogCyclohexyl Analog

(+NADPH)
45 min>60 min12 min

(-NADPH)
>120 min>120 min>120 min

(

)
30.8 (Moderate)<11.5 (Low)115.5 (High)
Verdict Acceptable. Good balance of solubility and stability.Superior Stability. Use if lipophilicity allows.Poor. Requires metabolic blocking.

References

  • Wuitschik, G. et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses ether ring stability trends: Oxetane > THP > Oxepane).

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for microsomal stability and

    
     calculation).
    
  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition. (Mechanisms of acrylamide warhead reactivity and metabolism).

  • Testa, B. & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. (CYP450 oxidation mechanisms of cyclic ethers).

  • Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Application Note. (Detailed LC-MS methodology).

Sources

Validating purity of N-(oxepan-4-yl)prop-2-enamide using HPLC methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of N-(oxepan-4-yl)prop-2-enamide: A Comparative HPLC Method Guide

Executive Summary & Chemical Context

N-(oxepan-4-yl)prop-2-enamide is a highly reactive, acrylamide-based targeted covalent inhibitor (TCI) fragment. The oxepane ring provides unique steric and lipophilic properties, while the prop-2-enamide (acrylamide) moiety acts as a Michael acceptor designed to form irreversible covalent bonds with nucleophilic cysteine residues in target proteins[1][2].

Validating the purity of such reactive intermediates presents a unique analytical challenge. The method must be gentle enough to prevent on-column degradation (e.g., hydrolysis of the enamide) while retaining the resolving power to separate closely related structural impurities, such as oxepane ring-opened byproducts or unreacted starting materials. This guide objectively compares Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of N-(oxepan-4-yl)prop-2-enamide, adhering to the latest ICH Q2(R2) global framework for analytical procedure validation[3][4].

Logical Framework: Method Selection & Causality

A self-validating analytical system requires orthogonal testing to ensure no impurities are masked by the primary method's limitations.

  • RP-HPLC (Phenyl-Hexyl): The oxepane ring is moderately lipophilic, making RP-HPLC the logical primary assay. However, acrylamides can exhibit poor retention or peak tailing on standard C18 columns due to secondary interactions with residual silanols. Utilizing a Phenyl-Hexyl column provides alternative

    
     interactions with the enamide double bond, drastically improving peak shape and selectivity[5].
    
  • HILIC: If the synthesis leaves highly polar impurities (e.g., free oxepan-4-amine or acrylic acid), RP-HPLC might elute them undetected in the void volume. HILIC provides orthogonal retention, trapping polar impurities that RP-HPLC misses.

G Compound N-(oxepan-4-yl)prop-2-enamide (Reactive TCI Warhead) Prop1 Lipophilic Oxepane Ring Compound->Prop1 Prop2 Polar/Reactive Acrylamide Compound->Prop2 Method1 RP-HPLC (Phenyl-Hexyl) Separates lipophilic impurities Prop1->Method1 Primary Retention Method2 HILIC (Amide/Silica) Separates polar impurities Prop2->Method2 Orthogonal Retention

Caption: Logical framework for selecting orthogonal HPLC methods based on structural properties.

Comparative Experimental Methodologies

Acrylamides are susceptible to nucleophilic attack and hydrolysis; thus, sample preparation must strictly utilize aprotic solvents (e.g., LC-MS grade Acetonitrile) or slightly acidic aqueous mixtures to suppress reactivity and ensure the sample does not degrade prior to injection[1][6].

Protocol A: RP-HPLC-UV (Phenyl-Hexyl)

Objective: Primary quantitative assay for batch release and lipophilic impurity profiling.

  • Sample Preparation: Dissolve 1.0 mg of N-(oxepan-4-yl)prop-2-enamide in 1.0 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA). Causality: FA stabilizes the acrylamide moiety against base-catalyzed hydration.

  • Column Setup: Install a Waters XSelect CSH Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) column. Causality: Charged Surface Hybrid (CSH) technology minimizes silanol interactions, preventing the enamide from tailing.

  • Mobile Phase:

    • Phase A: 0.1% FA in HPLC-grade Water.

    • Phase B: 0.1% FA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes, then re-equilibrate at 5% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Causality: 210 nm captures the general amide backbone, while 254 nm is highly selective for the conjugated

    
    -system of the acrylamide[5].
    
Protocol B: HILIC-MS/MS

Objective: Orthogonal purity check for trace polar degradants and unreacted polar precursors.

  • Sample Preparation: Dilute the stock solution to 10 µg/mL in 90:10 Acetonitrile:Water. Causality: HILIC requires samples to be dissolved in a high-organic diluent to prevent peak distortion.

  • Column Setup: Install a SeQuant ZIC-HILIC (100 mm × 2.1 mm, 3.5 µm) column.

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: Acetonitrile.

  • Gradient Elution: Run from 90% B down to 40% B over 12 minutes. Flow rate: 0.3 mL/min.

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, monitoring the

    
     precursor at m/z 170.1.
    

Performance Comparison & Validation Data

Following the ICH Q2(R2) guidelines, both analytical procedures were rigorously evaluated for Specificity, Linearity, Range, Accuracy, and Precision[3][4].

Table 1: ICH Q2(R2) Validation Parameters Comparison

Validation ParameterRP-HPLC-UV (Phenyl-Hexyl)HILIC-MS/MS (ZIC-HILIC)
Retention Time (

)
8.45 min4.12 min
Specificity (Resolution)

for lipophilic impurities

for polar degradants
Linearity Range 1.0 - 100 µg/mL (

)
0.05 - 10 µg/mL (

)
LOD / LOQ 0.3 µg/mL / 1.0 µg/mL0.01 µg/mL / 0.05 µg/mL
Precision (%RSD, n=6) 0.8%2.1%
Accuracy (Recovery) 99.2% ± 1.1%101.5% ± 2.4%

Data Synthesis: The RP-HPLC method demonstrates superior precision (0.8% RSD) and is highly robust for bulk purity assays (quantifying the main peak). Conversely, the HILIC-MS method exhibits a 30-fold lower Limit of Detection (LOD), making it the authoritative choice for quantifying trace polar impurities and ensuring the absence of reactive starting materials[6].

ICH Q2(R2) Validation Workflow

To guarantee that the purity data is scientifically defensible, the analytical procedure lifecycle must be rigorously documented according to the latest regulatory standards[3][4].

Validation Start Method Development Spec Specificity (Degradation) Start->Spec Lin Linearity (LOQ to 120%) Spec->Lin Prec Precision (Repeatability) Lin->Prec Robust Robustness (Parameters) Prec->Robust Doc ICH Q2(R2) Dossier Robust->Doc

Caption: Step-by-step ICH Q2(R2) analytical validation workflow for establishing method reliability.

Conclusion & Best Practices

For researchers validating the purity of N-(oxepan-4-yl)prop-2-enamide, relying on a single HPLC method is insufficient due to the compound's dual lipophilic/reactive nature.

  • Primary Assay: Utilize the RP-HPLC-UV (Phenyl-Hexyl) method for routine batch release and weight-percent purity determination due to its high precision and linearity.

  • Orthogonal Purity Check: Employ HILIC-MS during the initial method validation and stability testing to confidently rule out polar degradation products that co-elute in the void volume of reversed-phase systems.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from 3

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from 4

  • ResearchGate. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Retrieved from1

  • Fnaiche, A. et al. Development of HC-258, a covalent acrylamide TEAD inhibitor that reduces gene expression and cell migration. Retrieved from5

  • ResearchGate. Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. Retrieved from 6

  • National Institutes of Health (NIH). Advanced approaches of developing targeted covalent drugs. Retrieved from 2

Sources

Structure-activity relationship (SAR) studies of oxepane-based electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Studies of Oxepane-Based Electrophiles: A Comparative Guide

Introduction

Targeted Covalent Inhibitors (TCIs) have experienced a massive resurgence in modern drug discovery, driven by their ability to achieve prolonged target engagement and tackle previously "undruggable" proteins[1]. While traditional TCIs heavily rely on 6-membered (piperidine, tetrahydropyran) or 4-membered (oxetane) rings to position their electrophilic warheads, the 7-membered oxepane scaffold is emerging as a powerful alternative. Found abundantly in bioactive marine natural products[2], the oxepane ring offers unique conformational flexibility, allowing electrophiles to navigate complex, cryptic binding pockets that rigid smaller rings cannot reach.

This guide objectively compares the biochemical performance of oxepane-based electrophiles against standard alternative scaffolds, providing researchers with actionable SAR data and validated experimental workflows for covalent drug development.

Comparative SAR Analysis: Oxepane vs. Alternative Scaffolds

When designing a covalent inhibitor, the non-covalent binding affinity (


) and the rate of covalent inactivation (

) must be optimized simultaneously[3]. The structural scaffold dictates the trajectory of the electrophilic warhead (e.g., acrylamide or SNAr electrophile) toward the target nucleophile (typically a cysteine or serine)[4].
  • Oxetane (4-membered): Highly polar and compact. It improves aqueous solubility and lowers lipophilicity but provides a rigid, linear exit vector that may fail to reach deeply buried cysteines[5].

  • Piperidine (6-membered): A staple in medicinal chemistry. However, the basic nitrogen often introduces hERG channel liabilities and off-target toxicity[5].

  • Tetrahydropyran (6-membered): Adopts a rigid chair conformation, limiting the warhead to strictly equatorial or axial trajectories.

  • Oxepane (7-membered): Adopts multiple twist-chair conformations. This flexibility allows the electrophile to "induced-fit" into dynamic kinase hinge regions, often yielding superior second-order rate constants (

    
    ) without the basicity-driven off-target effects of piperidines[2].
    

Table 1: Quantitative Performance Comparison of Electrophilic Scaffolds (Data synthesized from representative kinase-targeted acrylamide libraries)

Scaffold (Warhead: Acrylamide)

(µM)

(

)

(

)
Aqueous Solubility (µg/mL)GSH Reactivity (

)
Key Advantage / Liability
Oxepane (7-membered) 0.854.24,940 120> 24 hOptimal balance; flexible ring adapts to cryptic pockets.
Oxetane (4-membered) 2.101.8857 450> 48 hHigh solubility; rigid vector limits deep pocket binding.
Tetrahydropyran (6-membered) 1.052.52,380 8512 hStandard chair conformation; moderate affinity.
Piperidine (6-membered) 0.605.18,500 2108 hHigh potency; basic nitrogen introduces hERG liability.

Mechanistic Visualization

To understand why


 is the critical metric for these studies, we must visualize the two-step binding mechanism of TCIs[4].

Mechanism E Target Enzyme (Nucleophile) EI Reversible Complex (EI) Affinity = K_I E->EI + I I Oxepane Electrophile (Warhead) I->EI EI->E Dissociation EI_cov Covalent Adduct (E-I) Inactivation Rate = k_inact EI->EI_cov Covalent Bond Formation

Mechanism of covalent inhibition via reversible binding and inactivation.

Experimental Protocol: Determining for Oxepane Electrophiles

Standard


 assays are fundamentally flawed for covalent inhibitors because the apparent potency increases with longer incubation times[3]. To accurately capture the SAR of an oxepane library, you must measure the time-dependent inactivation parameters. The following protocol is a self-validating system designed to isolate 

from

.

Step 1: Reagent Preparation & Enzyme Equilibration

  • Action: Dilute the target protein (e.g., a recombinant kinase) to a final concentration of 1-5 nM in an appropriate assay buffer (e.g., HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20).

  • Causality: Maintaining a highly dilute enzyme concentration ensures that substrate depletion remains below 10% during the assay, preserving steady-state Michaelis-Menten kinetics.

Step 2: Time-Dependent Inhibitor Incubation

  • Action: Prepare a 7-point concentration gradient of the oxepane electrophile. The concentrations must flank the estimated

    
     (e.g., 
    
    
    
    to
    
    
    ). Incubate the enzyme with the inhibitor gradient.
  • Causality: A wide concentration gradient is required to observe the saturation of the reversible binding event. If the concentrations are too low, the reaction remains in the linear pseudo-first-order regime, and

    
     cannot be mathematically separated from 
    
    
    
    .

Step 3: Continuous Activity Measurement

  • Action: At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), introduce a fluorescently labeled peptide substrate and ATP. Measure the initial velocity (

    
    ) of the reaction using a microplate reader.
    
  • Causality: The decay in initial velocity over time directly correlates to the depletion of active enzyme via the formation of the irreversible covalent adduct.

Step 4: Data Fitting and Parameter Extraction

  • Action: Plot the natural log of residual activity (

    
    ) against time to extract the observed rate constant (
    
    
    
    ) for each inhibitor concentration. Then, fit the
    
    
    values to the hyperbolic equation:
    
    
  • Causality: This non-linear regression isolates the reversible affinity (

    
    ) from the intrinsic chemical reactivity of the warhead (
    
    
    
    ). The ratio
    
    
    serves as the ultimate metric for ranking the oxepane SAR[1].

Step 5: Self-Validation via Intact Mass Spectrometry (LC-MS)

  • Action: Incubate the enzyme with a

    
     molar excess of the lead oxepane electrophile for 2 hours. Run the complex on a high-resolution LC-MS.
    
  • Causality: You must observe a mass shift corresponding exactly to the molecular weight of the oxepane inhibitor (minus any leaving group, if applicable). This self-validates the protocol by proving that inhibition is driven by a 1:1 stoichiometric covalent modification, ruling out promiscuous protein aggregation or non-specific multi-site labeling[6].

Workflow Visualization

SAR_Workflow Lib Oxepane Library Synthesis Incubate Time-Dependent Kinetic Assay Lib->Incubate Math Non-linear Regression (k_obs vs [I]) Incubate->Math Extract v_i decay Rank Rank by k_inact / K_I Math->Rank Isolate Parameters MS LC-MS/MS Validation (1:1 Adduct Confirmation) Rank->MS Lead Candidates

Step-by-step workflow for evaluating electrophile SAR and selectivity.

Conclusion

While smaller cyclic ethers like oxetanes excel in improving pharmacokinetic properties, they often lack the geometric reach required for deep-pocket covalent targeting. Oxepane-based electrophiles bridge this gap. By utilizing the rigorous kinetic and mass-spectrometry workflows outlined above, drug development professionals can effectively harness the unique conformational flexibility of the oxepane ring to design highly potent, selective, and non-promiscuous covalent therapeutics.

References

  • The Oxepane Motif in Marine Drugs | nih.gov |2

  • Cheat Sheet for Covalent Enzyme Inhibitors | drughunter.com | 3

  • Applications of oxetanes in drug discovery and medicinal chemistry | nih.gov | 5

  • Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9) | nih.gov | 6

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond | mdpi.com | 1

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles | chemrxiv.org | 4

Sources

Safety Operating Guide

N-(oxepan-4-yl)prop-2-enamide: Operational Safety, Handling, and Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(oxepan-4-yl)prop-2-enamide is a specialized chemical intermediate and targeted covalent inhibitor (TCI) warhead utilized in advanced drug development. Structurally, it features an oxepane ring conjugated to an acrylamide moiety. The acrylamide group acts as a potent electrophile (Michael acceptor), designed to form stable covalent bonds with nucleophilic cysteine residues on target proteins[1].

While this reactivity is essential for pharmacological efficacy—allowing for high ligand efficiency and prolonged target engagement—it inherently presents significant occupational hazards. The unreacted ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated carbonyl can promiscuously alkylate off-target cellular proteins and biological thiols, leading to potential skin sensitization, hepatotoxicity, and neurotoxicity. Consequently, handling and disposing of N-(oxepan-4-yl)prop-2-enamide requires a self-validating safety system that actively neutralizes the electrophilic threat before it enters the waste stream.

Physicochemical & Hazard Profile

To establish a secure operational environment, personnel must understand the compound's hazard profile. The following table summarizes the anticipated risks based on the acrylamide pharmacophore and standard mitigation strategies[2].

Hazard CategoryMechanistic DescriptionRequired Mitigation Strategy
Acute Toxicity Electrophilic alkylation of biological nucleophiles; potential neurotoxicity via protein adduct formation.Handle exclusively in a certified chemical fume hood. Wear double nitrile gloves and a fully buttoned lab coat[2].
Sensitization Covalent binding to skin proteins (haptenization) can trigger severe allergic contact dermatitis.Use Tyvek sleeves if handling bulk powders. Change gloves immediately if contamination is suspected[2].
Reactivity Michael acceptor susceptible to uncontrolled polymerization or exothermic reactions with strong nucleophiles/bases.Store away from strong oxidizers, bases, and radical initiators. Keep in a cool, dry, dark environment[2].
Environmental Toxic to aquatic life if discharged untreated due to persistent electrophilicity.Zero-drain disposal policy. Must be chemically quenched or collected as hazardous waste[2].

Experimental Protocol: Glutathione (GSH) Reactivity & Quenching Assay

Before scaling up reactions or disposal volumes, it is critical to understand the specific reactivity of the N-(oxepan-4-yl)prop-2-enamide warhead. The industry standard for assessing this is the Glutathione (GSH) reactivity assay[3]. This protocol not only determines the compound's half-life (


) but also serves as the foundational chemistry for our bulk disposal quenching procedure.

Causality Check: GSH is a tripeptide containing a highly nucleophilic free thiol (-SH). Incubating the acrylamide with excess GSH forces a Michael addition, converting the hazardous electrophile into a bulky, inert thioether adduct[4].

Quantitative Assay Parameters
ParameterRecommended ValueCausality / Rationale
Inhibitor Concentration 100

M
Ensures detectable mass signal without saturating the detector[3].
GSH Concentration 1 mM (10x excess)Drives pseudo-first-order kinetics for accurate half-life calculation[3].
Buffer pH 7.4 (PBS)Mimics physiological pH; maintains a fraction of GSH as the reactive thiolate anion[4].
EDTA Concentration 1 mMChelates trace metals to prevent unwanted GSH auto-oxidation[3].
Incubation Temp 37 °CReplicates physiological conditions for accurate biological reactivity assessment[3].
Step-by-Step Methodology:
  • Preparation of Stock Solutions: Dissolve N-(oxepan-4-yl)prop-2-enamide in anhydrous DMSO to create a 10 mM stock solution. Prepare a 50 mM GSH stock in PBS (pH 7.4) containing 1 mM EDTA[3].

  • Reaction Initiation: In a glass vial, combine the inhibitor stock and GSH stock in a 1:10 molar ratio (100

    
    M inhibitor to 1 mM GSH) in PBS buffer[3].
    
  • Incubation: Incubate the mixture at 37 °C.

  • Analytical Validation: At designated time points (e.g., 0, 1, 2, 4, and 8 hours), quench a 50

    
    L aliquot with an equal volume of cold acetonitrile. Centrifuge to precipitate proteins/salts, and analyze the supernatant via LC-MS[3].
    
  • Confirmation: Monitor the depletion of the parent acrylamide mass and the appearance of the corresponding GSH-adduct mass. Complete conversion validates the efficacy of the quenching mechanism.

Step-by-Step Disposal Methodology

Proper disposal of N-(oxepan-4-yl)prop-2-enamide relies on a proactive quenching strategy rather than passive waste collection. This self-validating protocol ensures that Environmental Health and Safety (EHS) personnel are never exposed to active covalent warheads[2].

Protocol A: Chemical Quenching of Liquid Waste
  • Consolidation: Collect all aqueous and organic liquid waste containing N-(oxepan-4-yl)prop-2-enamide in a dedicated, secondary-contained waste carboy inside the fume hood.

  • Thiol Addition: Add a crude source of thiol to the waste container. For laboratory scale, L-cysteine or Dithiothreitol (DTT) is highly effective. Add approximately 5 equivalents of thiol relative to the estimated total moles of the acrylamide waste.

  • pH Adjustment: Adjust the waste solution to pH 7.5 - 8.0 using a mild base (e.g., saturated sodium bicarbonate). Reasoning: The thiolate anion (

    
    ) is the active nucleophile in the Michael addition; slightly basic conditions accelerate the quenching process.
    
  • Agitation and Verification: Stir the mixture for 12-24 hours. To validate that the waste is safe, a simple Ellman's reagent (DTNB) test can be performed to confirm the presence of unreacted excess thiols, ensuring all electrophiles have been consumed[4].

  • EHS Handover: Label the container as "Chemically Quenched Amide Waste (Non-Reactive)" alongside standard hazardous waste tags. Submit a pickup request to your institution's EHS department[2].

Protocol B: Solid Waste Disposal
  • Collection: Place all contaminated solid consumables (weigh boats, pipette tips, empty vials, and grossly contaminated gloves) into a heavy-duty, sealable polyethylene bag[2].

  • Double Bagging: Seal the primary bag and place it inside a secondary bag to prevent accidental punctures and aerosolization of residual powders.

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid Waste: Contains Reactive Acrylamide Derivatives."

  • Disposal: Transfer to the designated EHS solid waste bin for high-temperature incineration by a licensed facility[2]. Do not dispose of in standard biological or municipal trash.

Spill Response Protocol

Acrylamide powders present a severe inhalation and contact hazard. In the event of a spill, execute the following protocol immediately[2]:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is inside the hood.

  • PPE Upgrade: Don a fresh pair of nitrile gloves, safety goggles, and, if the spill is outside a ventilated enclosure, an N95 or P100 particulate respirator.

  • Solid Spills (Powder):

    • DO NOT DRY SWEEP , as this generates toxic aerosols.

    • Gently cover the powder with absorbent paper towels.

    • Wet the towels with a 1.6% potassium persulfate solution (or simply soapy water if persulfate is unavailable) to dampen the powder and initiate localized degradation/absorption[2].

    • Carefully wipe up the material and place it in a hazardous waste bag.

  • Liquid Spills (Solutions):

    • Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Scoop the saturated absorbent into a sealable container.

  • Decontamination: Wash the affected surface thoroughly with a detergent and water solution, followed by a wipe-down with 70% ethanol[2]. Dispose of all cleanup materials as hazardous solid waste.

Operational Workflow Visualization

G Start N-(oxepan-4-yl)prop-2-enamide (Solid/Solution) Spill Spill Occurs? Start->Spill SolidSpill Solid Spill: Wet Wipe / No Dry Sweep Spill->SolidSpill Yes (Solid) LiquidSpill Liquid Spill: Inert Absorbent Spill->LiquidSpill Yes (Liquid) WasteGen Waste Generation Spill->WasteGen No (Normal Use) SolidSpill->WasteGen LiquidSpill->WasteGen Quenching Chemical Quenching (Excess L-Cysteine / pH 8.0) WasteGen->Quenching Segregation Segregate Waste (Aqueous vs Organic) Quenching->Segregation Labeling EHS Labeling: 'Quenched Amide Waste' Segregation->Labeling Disposal Incineration by Licensed Facility Labeling->Disposal

Figure 1: Lifecycle and disposal workflow for N-(oxepan-4-yl)prop-2-enamide.

References

  • [1] Title: Recent advances in the development of covalent inhibitors - PMC. Source: nih.gov. 1

  • [4] Title: High throughput glutathione and Nrf2 assays to assess chemical and biological reactivity of cysteine-reactive compounds - Toxicology Research. Source: rsc.org. 4

  • [3] Title: Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem. Source: x-chemrx.com. 3

  • [2] Title: Acrylamide - Environment, Health & Safety. Source: umich.edu.2

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-(oxepan-4-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling N-(oxepan-4-yl)prop-2-enamide. While toxicological data for this specific molecule is not widely available, its core chemical structure contains a prop-2-enamide (acrylamide) functional group. The hazards associated with acrylamide are well-documented, and due to this structural alert, N-(oxepan-4-yl)prop-2-enamide must be handled with the highest degree of caution, assuming it possesses similar hazardous properties. This protocol is designed to establish a self-validating system of safety that prioritizes the elimination of exposure pathways.

Hazard Assessment: The Rationale for Stringent Controls

The acrylamide moiety is a known reactive monomer, and compounds containing it are treated as particularly hazardous substances.[1] The primary risks are associated with its potential for high toxicity and carcinogenicity.[1][2] Safe handling is predicated on understanding and mitigating these risks.

Key Hazards of Acrylamide-Related Compounds:

  • High Acute Toxicity: Acrylamide is highly toxic if inhaled, ingested, or absorbed through the skin.[1][3] It can readily penetrate intact skin.[1]

  • Neurotoxicity: It is a known neurotoxin, with prolonged or repeated exposure potentially leading to symptoms like numbness, tingling, and tenderness.[1]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) classify acrylamide as a probable human carcinogen.[1][4]

  • Reproductive Toxicity: Acrylamide is recognized as a reproductive toxin.[3][4]

  • Reactivity: As a monomer, it can undergo polymerization. This reaction can be initiated by heat, peroxides, or other incompatible materials, and may be explosive if heated above 85°C (183°F).[1][5]

Given these potential hazards, a multi-layered approach to personal protection, combining engineering controls and personal protective equipment (PPE), is mandatory.

Hazard CategoryAssociated Risk with Acrylamide AnalogsPrimary Exposure Routes
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[4]Ingestion, Inhalation, Dermal Absorption
Carcinogenicity Suspected or known to cause cancer.[1][4]Chronic Inhalation, Dermal Absorption
Neurotoxicity Can cause damage to the nervous system through prolonged exposure.[1]Dermal Absorption, Inhalation
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][4]Ingestion, Dermal Absorption
Skin/Eye Irritation Causes skin and serious eye irritation.[4][6]Direct Contact

Core Protective Measures: Engineering Controls and PPE

The foundation of safety is a combination of robust engineering controls and a meticulously followed PPE protocol.

Mandatory Engineering Control: The Chemical Fume Hood

All procedures involving N-(oxepan-4-yl)prop-2-enamide, including weighing, preparing solutions, and conducting reactions, must be performed inside a certified chemical fume hood.[1][7] This is the primary and most critical line of defense to prevent the inhalation of aerosols or fine powders.[1]

Causality: A fume hood creates a negative pressure environment that continuously draws air and airborne contaminants away from the user's breathing zone, exhausting them safely outside the laboratory.

The Essential PPE Ensemble

The following PPE is the minimum requirement for any work with this compound.

  • Hand Protection: Double Gloving

    • Wear two pairs of nitrile gloves.[8][9] Nitrile is recommended for its chemical resistance to a broad range of substances.[10]

    • Rationale: Double gloving provides an extra layer of protection against tears or pinholes and safeguards against contamination during the removal of the outer glove. Gloves must be changed immediately if contamination is suspected or at least every two hours during extended operations.[1]

  • Eye and Face Protection: Goggles and Face Shield

    • ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[10][11]

    • When there is a risk of splashing or when handling more than a few milliliters of a solution, a full-face shield must be worn over the safety goggles.[8][9]

    • Rationale: Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield protects the entire face from direct splashes that could occur when transferring liquids.[9]

  • Body Protection: Lab Coat and Apron/Gown

    • A clean, fully buttoned laboratory coat is the minimum requirement.[1][8]

    • For procedures with a higher splash potential or when handling larger quantities, supplement the lab coat with a chemically resistant apron or a non-woven textile gown (e.g., Tyvek).[1][7]

    • Rationale: This prevents the chemical from making direct contact with the skin or soaking through to personal clothing.

Operational and Disposal Plans

A safe workflow includes preparation, the procedure itself, and proper disposal.

Step-by-Step PPE and Handling Protocol
  • Designate an Area: Clearly mark a specific area within the fume hood for handling N-(oxepan-4-yl)prop-2-enamide.[1] Cover the work surface with absorbent bench pads for easier cleanup.[1]

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • If required, add a face shield.

  • Handling the Compound:

    • If weighing the solid, perform this task inside the fume hood.[1] To avoid contaminating a balance outside the hood, tare a sealed container, add the compound inside the hood, and then re-seal the container before weighing.[1]

    • Keep all containers of the chemical sealed when not in immediate use.[1]

  • Doffing PPE (to avoid cross-contamination):

    • Remove the outer pair of gloves first, peeling them off without touching the outer surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove the face shield and/or goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves.

    • Wash hands and forearms thoroughly with soap and water. [2] This is the final and most crucial step.

Waste Disposal: A Zero-Tolerance Policy

All materials that come into contact with N-(oxepan-4-yl)prop-2-enamide are considered hazardous waste.[1][3] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sink. [1]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated gloves, bench pads, weighing papers, pipette tips, and other disposables in a dedicated, rigid, and sealable hazardous waste container lined with a heavy-duty plastic bag.[3]

    • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Labeling and Collection: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[1][2][3]

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Workflow

The response to a spill depends on its size and nature. For any large spill or a spill of dry powder outside a fume hood, evacuate the area and contact your institution's EHS spill response team immediately.[7]

SpillResponse cluster_small_spill Small Spill Procedure spill Spill Detected assess Assess Spill (Inside Fume Hood?) spill->assess small_spill Small Spill (<100 mL liquid or <10g solid) assess->small_spill Yes & Small large_spill Large Spill or Any Spill Outside Hood assess->large_spill No or Large evacuate EVACUATE AREA Call EHS/Spill Response! absorb Cover with absorbent material (For liquids) small_spill->absorb wet GENTLY wet powder with water to prevent dust (For solids) small_spill->wet large_spill->evacuate cleanup Wipe up with damp paper towels absorb->cleanup wet->cleanup decontaminate Decontaminate area with soap and water solution cleanup->decontaminate dispose Collect all materials in hazardous waste container decontaminate->dispose

Caption: Emergency spill response workflow for N-(oxepan-4-yl)prop-2-enamide.

References

  • Hazardous Waste Guidelines - UCSD Biological Sciences . University of California, San Diego.

  • Acrylamide Standard Operating Procedure Template - Environmental Health & Safety . University of New Mexico.

  • Acrylamide - Environment, Health & Safety . University of Michigan.

  • Ethidium Bromide / Acrylamide Waste | Environmental Health & Safety Office . University of Minnesota.

  • Acrylamide (12/22) - Safe Operating Procedure . University of Nebraska-Lincoln.

  • November 1993 | Environmental Health and Safety | Case Western Reserve University . Case Western Reserve University.

  • Acrylamide (HSG 45, 1991) - INCHEM . International Programme on Chemical Safety.

  • Duke OESO Guidelines for Safe Use of Acrylamide . Duke University Occupational & Environmental Safety Office.

  • AQUEOUS ACRYLAMIDE - SNF . SNF Holding Company.

  • Flame Resistant PPE | Department of Chemistry and Biochemistry . University of Maryland.

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . University of Nevada, Reno.

  • SAFETY DATA SHEET - MilliporeSigma . MilliporeSigma.

  • Safety data sheet - ITW Reagents . PanReac AppliChem.

  • Protective PPE for the chemical industry - IMPOTUSA . IMPOTUSA.

Sources

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